Product packaging for 6-Chloroimidazo[1,2-b]pyridazin-8-amine(Cat. No.:CAS No. 1161847-36-4)

6-Chloroimidazo[1,2-b]pyridazin-8-amine

Cat. No.: B2555462
CAS No.: 1161847-36-4
M. Wt: 168.58
InChI Key: BTHAQNBCDQRTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloroimidazo[1,2-b]pyridazin-8-amine (CAS 1161847-36-4) is a high-purity chemical intermediate offered with a minimum purity of 99% . This compound is part of the imidazopyridazine family, a class of nitrogen-containing heterocycles known for their significant value in scientific research and development . The primary application of this compound is as a key building block in pharmaceutical research, particularly in the synthesis of more complex active pharmaceutical ingredients (APIs) . Its specific molecular structure makes it a valuable scaffold for exploring new therapeutic agents. Related imidazopyridazine compounds have been identified in antikinetoplastid research , showing sub-micromolar activity against the blood stream form of Trypanosoma brucei brucei , the parasite responsible for African Sleeping Sickness . This suggests potential for this chemical class in the development of treatments for neglected tropical diseases. Please note that the specific mechanism of action for this compound requires further research and is not fully detailed in the available literature. As with many specialized intermediates, its primary research value lies in its potential for structural functionalization during drug discovery campaigns. Safety and Handling: This product is intended for use by qualified laboratory professionals. Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area, such as a chemical fume hood . Regulatory Information: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN4 B2555462 6-Chloroimidazo[1,2-b]pyridazin-8-amine CAS No. 1161847-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAQNBCDQRTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazin-8-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in medicinal chemistry, denoting its recurring presence in molecules with diverse and potent biological activities.[1][2] This heterocyclic framework is a key component in a variety of therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and antiviral drugs.[3] The successful development of the kinase inhibitor Ponatinib, which features this core structure, has spurred further interest in exploring imidazo[1,2-b]pyridazine derivatives for new therapeutic applications.[1][2]

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a crucial intermediate in the synthesis of these complex, biologically active molecules.[4] Its structure, featuring a reactive chlorine atom at the 6-position and a nucleophilic amino group at the 8-position, allows for versatile functionalization and the generation of extensive chemical libraries for drug screening. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. While experimental data for this specific molecule is not extensively published, we can infer many of its properties from closely related analogs and supplier information.

PropertyValueSource/Comment
CAS Number 1161847-36-4[4]
Molecular Formula C₆H₅ClN₄[4]
Molecular Weight 168.58 g/mol [4]
Appearance Expected to be a solidInferred from related compounds[5]
Melting Point Not available.The related 6-chloro-2,8-dimethyl-imidazo[1,2-b]pyridazine has a melting point of 109-110°C.[5]
Solubility Not available.Likely soluble in organic solvents like DMSO and DMF, with limited solubility in water.
Calculated LogP ~0.9649Based on the isomeric 6-Chloroimidazo[1,2-b]pyridazin-3-amine.[6]
Storage Conditions 2-8°C, protected from light, stored under an inert gas.[4]

Spectral Data and Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Although a full experimental dataset for this specific compound is not publicly available, the following represents the expected spectral characteristics based on related structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-b]pyridazine core. The protons on the pyridazine ring (at C-7) and the imidazole ring (at C-2 and C-3) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the amino group at C-8 would likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show six distinct signals for the carbon atoms of the heterocyclic core. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating amino group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 168.58 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak) would be expected. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region). The C-Cl stretching vibration would be observed in the fingerprint region.

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic pathways, primarily focusing on the construction of the imidazo[1,2-b]pyridazine core and the introduction of the 8-amino group.

General Synthesis of the Imidazo[1,2-b]pyridazine Core

A common and effective method for constructing the imidazo[1,2-b]pyridazine scaffold is the condensation of a substituted 3-aminopyridazine with an α-halocarbonyl compound.[5][7] This reaction, often carried out under reflux in a suitable solvent, provides a versatile route to a wide range of imidazo[1,2-b]pyridazine derivatives.

Experimental Protocol: Synthesis of a 6-Chloro-substituted Imidazo[1,2-b]pyridazine Derivative (General Procedure) [7]

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a solvent such as 1,2-dimethoxyethane (DME), add the desired α-halocarbonyl compound (e.g., 1,3-dichloroacetone, 1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred and heated under reflux for an extended period (e.g., 48 hours).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the 6-chloroimidazo[1,2-b]pyridazine product.


dot TD {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

}

General synthesis of the imidazo[1,2-b]pyridazine core.

Introduction of the 8-Amino Group

The introduction of the amino group at the 8-position is a key step. One strategic approach involves the synthesis of an 8-bromo-6-chloroimidazo[1,2-b]pyridazine intermediate, followed by a nucleophilic substitution of the bromine with an amino group.[8][9]

A more direct and regioselective method involves the metalation of the 8-position of 6-chloroimidazo[1,2-b]pyridazine using a strong base like TMPMgCl·LiCl, followed by quenching with an electrophilic aminating agent.[10] This method offers precise control over the position of functionalization.


dot TD {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

}

Regioselective amination at the 8-position.

Reactivity of this compound

The chemical reactivity of this molecule is characterized by the two functional groups attached to the core: the 6-chloro and the 8-amino groups.

  • Reactions at the 6-Position: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various substituents, such as amines, alcohols, and thiols, through reactions like the Buchwald-Hartwig amination.[11] This reactivity is crucial for building molecular diversity in drug discovery programs.

  • Reactions at the 8-Position: The 8-amino group is a versatile handle for further functionalization. It can undergo a range of reactions typical of primary aromatic amines, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Arylation: Participation in cross-coupling reactions to form diarylamines.

    • Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of potent and selective kinase inhibitors.[12] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to target a variety of kinases involved in cancer and inflammatory diseases. The ability to functionalize both the 6- and 8-positions allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to improved potency and selectivity.

Beyond kinase inhibition, the imidazo[1,2-b]pyridazine core has shown promise in the development of agents targeting other biological pathways, including those involved in viral infections and neurodegenerative diseases.[13] The versatility of this compound makes it a key starting material for the exploration of these and other therapeutic areas.

Safety and Handling

Conclusion

This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its versatile reactivity, coupled with the proven therapeutic relevance of the imidazo[1,2-b]pyridazine scaffold, makes it a valuable tool for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its effective utilization in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloroimidazo[1,2-b]pyridazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 6-chloroimidazo[1,2-b]pyridazin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a key component in a variety of pharmacologically active agents, making a thorough understanding of its structural characteristics paramount for the rational design of new therapeutic molecules.[1][2][3][4]

This document is intended for researchers, scientists, and professionals in the field of drug development. It eschews a rigid, templated approach in favor of a narrative that follows the logical flow of scientific inquiry, from initial synthesis to the final, unambiguous confirmation of the molecular structure. The causality behind each experimental choice is explained, ensuring that the described protocols are not merely a set of instructions, but a self-validating system for structural verification.

Introduction: The Imidazo[1,2-b]pyridazine Core and the Importance of Unambiguous Characterization

The imidazo[1,2-b]pyridazine ring system is a fused heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its structural resemblance to purines has led to the exploration of its derivatives as kinase inhibitors and for other therapeutic applications.[1][2][3][4] The precise arrangement of substituents on this core is critical to its biological activity, making accurate structure elucidation a cornerstone of any research and development program involving this scaffold.

This guide will focus on a systematic approach to confirming the structure of this compound, a representative member of this class of compounds. We will delve into the integrated application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

Proposed Synthesis and Initial Characterization

A plausible synthetic route to this compound begins with a suitable pyridazine precursor. A common method for the formation of the imidazo[1,2-b]pyridazine backbone involves the condensation of an aminopyridazine with an α-haloketone or a related species.[5]

DOT Script for Proposed Synthesis

G cluster_0 Proposed Synthesis 3,6-dichloropyridazine 3,6-dichloropyridazine 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine 3,6-dichloropyridazine->3-amino-6-chloropyridazine NH3/H2O Intermediate Intermediate 3-amino-6-chloropyridazine->Intermediate Reagent X This compound This compound Intermediate->this compound Cyclization/Amination

Caption: A generalized synthetic pathway to the target molecule.

Mass Spectrometry: The First Glimpse of Molecular Identity

High-resolution mass spectrometry (HRMS) is the initial and most crucial step in confirming the elemental composition of a newly synthesized molecule.

Experimental Protocol for High-Resolution Mass Spectrometry

A standard procedure for HRMS analysis of a small molecule like this compound would involve the following steps:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Internal Standard: A known compound with a precise mass close to that of the analyte is often introduced to ensure the highest mass accuracy through internal calibration.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which is expected to be readily protonated.

  • Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of mass accuracy in the low ppm range.[6]

  • Data Analysis: The accurate mass of the protonated molecule ([M+H]⁺) is measured and used to calculate the elemental composition.

Expected Results and Interpretation

For this compound (C₆H₅ClN₄), the expected monoisotopic mass of the neutral molecule is 168.0203 Da. The protonated molecule, [C₆H₆ClN₄]⁺, would have a theoretical exact mass of 169.0281 Da.

A key feature to look for is the isotopic pattern of chlorine. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This will result in two prominent peaks in the mass spectrum for the molecular ion, one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).[7]

IonCalculated m/zExpected Relative Abundance
[C₆H₆³⁵ClN₄]⁺169.0281100%
[C₆H₆³⁷ClN₄]⁺171.0252~32%

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound.

The fragmentation pattern in the mass spectrum can also provide valuable structural information. Cleavage of the imidazopyridazine core and loss of small molecules like HCN or N₂ can be expected.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following sample preparation methods are common:

  • KBr Pellet Method: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[8][9]

  • Attenuated Total Reflectance (ATR): The solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[10][11]

The spectrum is then recorded on a Fourier-transform infrared (FT-IR) spectrometer.

Expected Spectral Features

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H stretch (amine)3400-3250Two bands for the symmetric and asymmetric stretching of the primary amine.
C-H stretch (aromatic)3100-3000Stretching vibrations of the C-H bonds on the heterocyclic rings.
C=N and C=C stretch1650-1450A series of bands corresponding to the stretching vibrations of the imidazopyridazine ring system.
N-H bend (amine)1650-1580Bending vibration of the primary amine.
C-Cl stretch800-600Stretching vibration of the carbon-chlorine bond.

Table 2: Predicted FT-IR Absorption Bands for this compound.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals.

Experimental Protocols for NMR Spectroscopy

A systematic approach to NMR analysis involves the following experiments:[12][13][14][15][16]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

DOT Script for NMR Elucidation Workflow

G cluster_1 NMR Structure Elucidation Workflow 1H_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (H-H Correlations) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlations) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) COSY->HMBC HSQC->HMBC Final_Structure Unambiguous Structure HMBC->Final_Structure

Caption: The integrated workflow of NMR experiments for structure elucidation.

Predicted NMR Spectra and Assignments

Based on the known chemical shifts of related imidazo[1,2-b]pyridazine and pyridazine derivatives, we can predict the approximate chemical shifts for this compound.[17][18] The use of computational methods can further refine these predictions.[19][20][21]

¹H NMR (500 MHz, DMSO-d₆):

Predicted δ (ppm)MultiplicityAssignmentRationale
~8.0dH-2 or H-3Protons on the imidazole ring.
~7.8dH-2 or H-3Protons on the imidazole ring.
~7.2sH-7Singlet due to no adjacent protons.
~6.5br s-NH₂Broad singlet for the amine protons, exchangeable with D₂O.

Table 3: Predicted ¹H NMR Data for this compound.

¹³C NMR (125 MHz, DMSO-d₆):

Predicted δ (ppm)Assignment
~150C-8a
~145C-6
~140C-8
~125C-2 or C-3
~120C-2 or C-3
~110C-7

Table 4: Predicted ¹³C NMR Data for this compound.

2D NMR Correlations:

  • COSY: A cross-peak between the signals at ~8.0 and ~7.8 ppm would confirm their coupling and assignment to H-2 and H-3.

  • HSQC: Would show correlations between each proton and its directly attached carbon. For example, the proton at ~7.2 ppm would correlate with the carbon at ~110 ppm.

  • HMBC: This is the key experiment for confirming the overall structure. We would expect to see correlations from the amine protons to C-8 and C-7. The proton at H-7 would show correlations to C-8, C-8a, and C-6. The protons on the imidazole ring (H-2 and H-3) would show correlations to each other's carbons and to the bridgehead carbon C-8a.

DOT Script for HMBC Correlations

G cluster_2 Key HMBC Correlations Structure Image of this compound structure with numbered atoms H7 H7 C8 C8 H7->C8 C8a C8a H7->C8a C6 C6 H7->C6

Caption: A representation of key expected HMBC correlations.

Conclusion: A Unified Approach to Structural Certainty

The definitive structure elucidation of this compound is achieved not by a single experiment, but by the convergence of evidence from multiple, complementary analytical techniques. High-resolution mass spectrometry confirms the elemental composition and the presence of a chlorine atom. FT-IR spectroscopy identifies the key functional groups, namely the amine and the aromatic system. Finally, a suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, allowing for the definitive assignment of the molecular structure.

This integrated, evidence-based approach ensures the scientific rigor required in modern drug discovery and development, providing a solid foundation for further investigation into the pharmacological properties of this important class of molecules.

References

6-Chloroimidazo[1,2-b]pyridazin-8-amine: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloroimidazo[1,2-b]pyridazin-8-amine, a heterocyclic compound of significant interest in contemporary drug discovery and development. While specific data for this particular isomer is emerging, this document contextualizes its importance by examining the broader family of imidazo[1,2-b]pyridazines, a scaffold renowned for its diverse biological activities. This guide will delve into the core chemical identity, plausible synthetic routes, and the extensive therapeutic applications of this chemical class, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Compound Identification

The precise identification of a chemical entity is fundamental to its study and application. This compound is a distinct isomer within the imidazo[1,2-b]pyridazine family, characterized by the specific placement of its chloro and amino functional groups.

Identifier Value
IUPAC Name This compound
CAS Number 1161847-36-4[1]
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [1]
Canonical SMILES C1=C(C2=C(N1)N=CN=C2Cl)N

The imidazo[1,2-b]pyridazine core is a fused bicyclic system that represents an important pharmacophore.[2] The presence of a chlorine atom at the 6-position and an amine group at the 8-position provides key handles for synthetic modification and specific interactions with biological targets.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-b]pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets.[2][3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antiparasitic properties.[2][3] One of the most notable examples of a drug molecule featuring this core is Ponatinib, a potent kinase inhibitor.[3]

// Nodes Scaffold [label="Imidazo[1,2-b]pyridazine\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory", fillcolor="#FBBC05", fontcolor="#202124"]; Antiviral [label="Antiviral", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antiparasitic [label="Antiparasitic", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseInhibition [label="Kinase Inhibition\n(e.g., Ponatinib)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neurodegenerative [label="Neurodegenerative\nDiseases", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges Scaffold -> Anticancer; Scaffold -> AntiInflammatory; Scaffold -> Antiviral; Scaffold -> Antiparasitic; Scaffold -> KinaseInhibition; Scaffold -> Neurodegenerative; } } Caption: Diverse biological activities of the imidazo[1,2-b]pyridazine scaffold.

Synthesis and Functionalization

General Synthetic Strategy

The synthesis of the imidazo[1,2-b]pyridazine ring system is typically achieved through the cyclocondensation of a 3-aminopyridazine with a suitable α-halocarbonyl compound.[4] The regioselectivity of this reaction is a critical consideration.

// Nodes start [label="Substituted\n3-Aminopyridazine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="α-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Imidazo[1,2-b]pyridazine\nCore", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Reaction"]; reagent -> intermediate; intermediate -> product [label="Cyclization"]; } } Caption: General synthetic workflow for the imidazo[1,2-b]pyridazine core.

Plausible Synthesis of this compound

A plausible synthetic route to the target compound would likely start from a suitably substituted 3-aminopyridazine. The key challenge lies in the synthesis of the precursor, 3,x-diamino-6-chloropyridazine, where one amino group is positioned for cyclization and the other is at the desired 8-position of the final product. Given the electronic nature of the pyridazine ring, direct amination can be challenging, often requiring specialized reagents and conditions.

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the functionalization of halogenated heterocycles and could be employed for the introduction of the amino group at a late stage of the synthesis.[5]

Potential Applications in Drug Discovery

The utility of this compound lies in its potential as a key intermediate for the synthesis of novel drug candidates.[1] The chloro and amino groups offer orthogonal handles for further chemical modifications, allowing for the exploration of the chemical space around the imidazo[1,2-b]pyridazine scaffold.

Kinase Inhibition

A significant body of research on imidazo[1,2-b]pyridazines has focused on their activity as kinase inhibitors.[6][7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors of various kinases, including:

  • IKKβ: Involved in inflammatory pathways.[7]

  • c-Met and VEGFR2: Key targets in angiogenesis and cancer progression.[8]

  • Mps1 (TTK): A critical regulator of the mitotic spindle checkpoint, making it an attractive target for cancer therapy.[6]

  • GSK-3β: Implicated in neurodegenerative diseases like Alzheimer's.[10][11]

  • Bruton's Tyrosine Kinase (BTK): A target for B-cell malignancies.[9]

The 6-chloro and 8-amino substituents on the target molecule could be strategically utilized to modulate the potency and selectivity of kinase inhibitors. The amino group, for instance, can act as a hydrogen bond donor or acceptor, or as a point of attachment for further side chains to probe specific pockets in the kinase active site.

Ligands for β-Amyloid Plaques

Derivatives of imidazo[1,2-b]pyridazine have been investigated as imaging agents for β-amyloid plaques, which are a pathological hallmark of Alzheimer's disease.[4] Structure-activity relationship studies have shown that substitutions at the 2- and 6-positions of the scaffold can significantly influence binding affinity to amyloid aggregates.[4] This suggests that this compound could serve as a valuable starting material for the development of novel PET radiotracers for the diagnosis of Alzheimer's disease.

Experimental Protocols: A Note on Methodological Approach

While specific experimental data for this compound is not extensively published, the following represents a generalized protocol for a key synthetic step in the formation of the imidazo[1,2-b]pyridazine ring, based on common literature procedures.

Protocol: General Cyclocondensation for Imidazo[1,2-b]pyridazine Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 3-aminopyridazine (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of a slight excess of the α-haloketone ensures the complete consumption of the starting aminopyridazine.

  • The choice of solvent is critical and is often an alcohol to facilitate the reaction and, in some cases, the crystallization of the product.

  • Refluxing provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in the field of medicinal chemistry. Its parent scaffold, imidazo[1,2-b]pyridazine, is a well-established privileged structure with a proven track record in the development of clinically relevant molecules. The specific substitution pattern of the title compound offers exciting opportunities for the design and synthesis of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases.

Future research should focus on the development and publication of a robust and scalable synthesis for this compound. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this intermediate will be crucial in elucidating its full potential as a pharmacophore. As our understanding of the structure-activity relationships of imidazo[1,2-b]pyridazines continues to grow, we can anticipate that derivatives of this compound will play an important role in the discovery of the next generation of targeted therapies.

References

6-Chloroimidazo[1,2-b]pyridazin-8-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-Chloroimidazo[1,2-b]pyridazin-8-amine

Abstract

The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1] This guide focuses on a specific, lesser-studied derivative, this compound. While direct research on this particular molecule is limited, its structural similarity to well-characterized inhibitors allows for the postulation of a primary mechanism of action. This document will outline this hypothesized mechanism—ATP-competitive kinase inhibition—and provide a comprehensive, field-proven framework for its experimental validation. The intended audience for this guide includes researchers, medicinal chemists, and drug development professionals seeking to characterize novel small molecule inhibitors.

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Potent Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a heterocyclic system that has consistently yielded potent and selective modulators of critical biological pathways. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal backbone for designing ligands that can fit into the ATP-binding pockets of protein kinases.[2] This has led to the development of inhibitors targeting a diverse range of kinases implicated in diseases from cancer to autoimmune disorders.

Notable examples of kinase families targeted by imidazo[1,2-b]pyridazine derivatives include:

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) , with implications for cancer and neurological disorders.[3]

  • Monopolar spindle 1 (Mps1/TTK) kinase , a target in oncology.[4]

  • Tyrosine kinase 2 (Tyk2) , a member of the Janus kinase (JAK) family involved in inflammatory and autoimmune diseases.[5]

  • Bruton's Tyrosine Kinase (BTK) , a crucial enzyme in B cell signaling and a target for B cell malignancies.[6][7]

Given this extensive precedent, it is highly probable that this compound also functions as a kinase inhibitor. The chloro- and amino-substituents at the C6 and C8 positions, respectively, likely modulate the compound's potency, selectivity, and pharmacokinetic properties.

Postulated Mechanism of Action: Competitive Inhibition of Protein Kinases

We hypothesize that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. In this model, the molecule's core structure mimics the adenine region of ATP, allowing it to bind to the enzyme's active site. This binding is reversible and directly competes with endogenous ATP. By occupying the active site, the compound prevents the kinase from transferring a phosphate group to its substrate, thereby blocking the downstream signaling cascade.

cluster_pathway Generic Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (Active) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Phosphorylation Response Cellular Response pSubstrate->Response Inhibitor This compound Inhibitor->Kinase Competitively Binds (Blocks ATP)

Caption: Postulated ATP-competitive inhibition of a protein kinase.

A Self-Validating Experimental Workflow for Mechanism of Action Elucidation

To move from a postulated mechanism to a validated one, a rigorous, multi-step experimental approach is required. The following workflow is designed as a self-validating system, where the results of each step inform and corroborate the next.

Step 1: Broad-Panel Kinome Screening for Target Identification

The first crucial step is to identify which of the >500 kinases in the human kinome are targeted by the compound. A broad-panel screening assay is the most efficient method.

Experimental Rationale: A wide net must be cast initially to avoid confirmation bias and to uncover both primary targets and potential off-targets, which are critical for later safety and selectivity profiling.

Protocol: KinomeScan™ Profiling (Example)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution.

  • Assay Execution: Submit the compound to a commercial service (e.g., DiscoverX/Eurofins) for screening against their full kinase panel (typically >450 kinases) at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: The assay measures the amount of kinase that binds to a ligand-functionalized solid support in the presence of the test compound. Results are typically reported as "% Control" or "% Inhibition". Potent interactions are identified as those showing high inhibition (e.g., >90%).

Step 2: In Vitro Validation and Potency Determination (IC₅₀)

Hits from the initial screen must be validated, and their potency quantified. This is achieved through in vitro biochemical assays that measure enzyme activity.

Experimental Rationale: This step confirms the direct inhibitory effect of the compound on the purified kinase enzyme and establishes a quantitative measure of potency (IC₅₀), which is essential for comparing different compounds and for guiding structure-activity relationship (SAR) studies.

Protocol: ADP-Glo™ Kinase Assay (Example)

  • Reaction Setup: Prepare a series of dilutions of this compound. In a multi-well plate, combine the purified kinase, its specific substrate, and ATP. Add the diluted compound to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction. Measure the resulting luminescence, which is directly proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: IC₅₀ Values

Kinase Target This compound IC₅₀ (nM)
Kinase A (Hit) Experimental Value
Kinase B (Hit) Experimental Value
Kinase C (Neg) Experimental Value
BTK (Example) e.g., 15 nM
Tyk2 (Example) e.g., 85 nM

| Mps1 (Example) | e.g., >10,000 nM |

Step 3: Determining the Mode of Inhibition

Understanding how the compound inhibits the kinase is critical. Enzyme kinetic studies are performed to determine if the inhibition is competitive with respect to ATP, as hypothesized.

Experimental Rationale: Confirming an ATP-competitive mechanism provides strong evidence for the compound's binding to the kinase active site. This knowledge is fundamental for rational drug design and for understanding potential resistance mechanisms.

cluster_workflow Mode of Inhibition Workflow A 1. Prepare Kinase Reactions B 2. Vary ATP Concentration (e.g., 0.5x, 1x, 2x, 5x, 10x Km) A->B C 3. Add Fixed Concentrations of Inhibitor (e.g., 0 nM, IC50, 2x IC50) B->C D 4. Measure Reaction Velocity (V) C->D E 5. Plot Data (Lineweaver-Burk Plot) D->E F 6. Analyze Plot - Lines intersect on Y-axis? -> Competitive - Lines intersect on X-axis? -> Non-competitive E->F

Caption: Experimental workflow for determining the mode of inhibition.

Protocol: Michaelis-Menten & Lineweaver-Burk Analysis

  • Assay Setup: Using the same biochemical assay as in Step 2 (e.g., ADP-Glo™), set up multiple reaction matrices.

  • Vary Substrates: In each matrix, use a fixed concentration of the inhibitor (e.g., 0, IC₅₀, 2x IC₅₀). Within each matrix, vary the concentration of ATP across a wide range (e.g., from 0.1x to 10x the Kₘ for ATP).

  • Measure Velocity: Measure the initial reaction velocity (rate of product formation) for each condition.

  • Data Plotting: Plot 1/Velocity vs. 1/[ATP] (a Lineweaver-Burk plot).

  • Interpretation:

    • Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

Step 4: Cellular Target Engagement and Pathway Modulation

It is essential to confirm that the compound inhibits its target within the complex environment of a living cell and modulates the intended signaling pathway.

Experimental Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, efflux, or other factors. This step validates the mechanism in a more biologically relevant system.

Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture: Culture a cell line known to have an active signaling pathway dependent on the target kinase (e.g., a B-cell lymphoma line for BTK).

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-PLCγ2 for BTK). Also, probe with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH).

  • Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate band, with no change in the total substrate or loading control bands, confirms cellular target engagement and pathway inhibition.

Conclusion and Future Directions

This guide outlines a robust, logical framework for elucidating the mechanism of action of this compound. Based on the extensive history of its core scaffold, the most probable mechanism is ATP-competitive kinase inhibition. The proposed experimental workflow provides a clear path to rigorously test this hypothesis, moving from broad, unbiased screening to detailed biochemical and cellular validation.

Successful validation of this mechanism would position this compound as a promising lead compound. Subsequent research would focus on:

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to its target kinase to guide further medicinal chemistry efforts.[3]

  • Selectivity Profiling: Expanding the kinome screen and cellular assays to fully understand its selectivity profile.

  • In Vivo Efficacy: Testing the compound in relevant animal models of disease.

  • ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties.

By following this structured approach, researchers can effectively characterize the mechanism of action of this compound and unlock its full therapeutic potential.

References

Imidazo[1,2-b]pyridazine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a quintessential "privileged structure" in modern medicinal chemistry. Its unique electronic properties, rigid bicyclic framework, and synthetic tractability have established it as a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the scaffold, from its fundamental synthetic routes to its profound impact on drug discovery. We will dissect the structure-activity relationships that govern its biological effects, detail key experimental protocols, and illuminate its role in targeting critical disease pathways, including cancer, inflammation, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable heterocyclic system.

The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The imidazo[1,2-b]pyridazine system exemplifies this concept. It is a fused heterocyclic system, isosteric to purine, which allows it to mimic endogenous ligands and interact with a wide range of protein active sites, particularly kinase ATP-binding pockets.[1][2]

The success of this scaffold is underscored by the FDA approval of drugs like Ponatinib (Iclusig®) , a multi-targeted tyrosine kinase inhibitor for leukemia, and Risdiplam (Evrysdi®) , a survival of motor neuron 2 (SMN2) splicing modifier for spinal muscular atrophy.[1][3] These successes have fueled a surge of interest in exploring new derivatives for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[4][5]

Foundational Synthetic Strategies

The construction and functionalization of the imidazo[1,2-b]pyridazine core are mature fields, offering chemists reliable and versatile routes to a vast chemical space. The primary method involves a condensation cyclization, with subsequent functionalization achieved through modern cross-coupling reactions.

Core Scaffold Synthesis: The Tschitschibabin Reaction

The most common and direct route to the imidazo[1,2-b]pyridazine nucleus is a variation of the Tschitschibabin reaction. This involves the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound, typically an α-bromoketone or α-chloroaldehyde.[2][6]

Causality of the Reaction: The reaction proceeds via initial N-alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The choice of starting materials allows for the direct installation of substituents at the C2 and C3 positions of the final scaffold.

G cluster_reactants Reactants cluster_process Process R1 3-Aminopyridazine P1 N-Alkylation R1->P1 R2 α-Haloketone (X = Br, Cl) R2->P1 P2 Intramolecular Cyclization P1->P2 P3 Dehydration P2->P3 Product Substituted Imidazo[1,2-b]pyridazine P3->Product caption General Synthesis of the Imidazo[1,2-b]pyridazine Core.

General Synthesis of the Imidazo[1,2-b]pyridazine Core.
Scaffold Functionalization: Cross-Coupling Reactions

The true versatility of the scaffold is unlocked through the strategic functionalization of a halogenated precursor, most commonly 3-bromo-6-chloroimidazo[1,2-b]pyridazine. The differential reactivity of the C-Cl and C-Br bonds allows for selective, site-specific modifications.[7][8]

  • C6 Position (Amination): The C6-chloro group is susceptible to nucleophilic aromatic substitution (SNAr). This position is frequently modified by introducing various amines, a critical step in tuning the pharmacokinetics and target engagement of many kinase inhibitors.[7][9]

  • C3 Position (C-C and C-N Coupling): The C3-bromo group is ideal for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties that often serve as key pharmacophores for target recognition.[8]

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The imidazo[1,2-b]pyridazine scaffold has proven to be a remarkably fruitful starting point for inhibitors of various protein classes.

Anticancer Agents: Kinase Inhibition

The most extensive application of this scaffold is in the development of protein kinase inhibitors. Its structure acts as a bioisostere of the adenine region of ATP, allowing it to anchor effectively in the hinge region of kinase active sites.

Key Targets and SAR Insights:

  • Bruton's Tyrosine Kinase (BTK): Essential for B-cell signaling, BTK is a target for B-cell malignancies. Potent irreversible inhibitors have been developed by attaching a reactive "warhead" (e.g., an acrylamide group) to the scaffold, which forms a covalent bond with a cysteine residue in the BTK active site.[10][11] A recently developed inhibitor, compound 22 , showed potent BTK inhibition (IC₅₀ of 1.3 nM) and excellent selectivity.[10][11]

G BCR B-Cell Receptor (BCR) Activation LYN LYN/SYK Phosphorylation BCR->LYN BTK BTK Activation LYN->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) B-Cell Proliferation & Survival PLCg2->Downstream Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor (e.g., Cmpd 22) Inhibitor->BTK caption Targeting the BTK Pathway in B-Cell Malignancies.

Targeting the BTK Pathway in B-Cell Malignancies.
  • Monopolar Spindle 1 (Mps1/TTK): An attractive oncology target due to its high expression in cancer cells. Optimization of an initial hit led to the imidazo[1,2-b]pyridazine derivative 27f , an extremely potent and selective Mps1 inhibitor (cellular Mps1 IC₅₀ = 0.70 nM) with oral bioavailability and in vivo activity.[12]

  • c-Met and VEGFR2: Dual inhibition of these kinases is a powerful anti-angiogenic and anti-proliferative strategy. Structure-based design led to derivatives that form intramolecular hydrogen bonds, enforcing a rigid, active conformation.[13]

  • PI3K/mTOR: Dual inhibitors targeting this critical cell survival pathway are being explored for treating conditions like pulmonary fibrosis.[14]

Table 1: Selected Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Compound Target(s) Key SAR Feature Potency (IC₅₀) Reference
Ponatinib Multi-kinase 3-(imidazo[1,2-b]pyridazin-3-yl)ethynyl benzamide BCR-ABL (T315I): 2 nM [1]
Cmpd 22 BTK (covalent) Acrylamide warhead for Cys481 engagement 1.3 nM [10][11]
Cmpd 27f Mps1 (TTK) Scaffold hop to improve properties 0.70 nM (cellular) [12]

| Cmpd 26 | c-Met / VEGFR2 | Intramolecular H-bond via pyridone ring | 1.9 nM / 2.2 nM |[13] |

Anti-inflammatory Agents

Chronic inflammation underlies many autoimmune diseases. The scaffold has been successfully employed to inhibit key inflammatory signaling molecules.

  • Tyrosine Kinase 2 (Tyk2): As a member of the Janus kinase (JAK) family, Tyk2 is crucial for cytokine signaling (e.g., IL-12, IL-23, Type I IFN).[15] A series of 6-amino-imidazo[1,2-b]pyridazines were identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, a novel allosteric approach to kinase regulation. The introduction of a 2-oxo-dihydropyridine moiety at the 6-position dramatically improved metabolic stability compared to earlier aniline-based series.[15]

  • Interleukin-17A (IL-17A): This pro-inflammatory cytokine is a major driver of autoimmune diseases like psoriasis and rheumatoid arthritis.[16][17] Novel imidazo[1,2-b]pyridazines have been developed as small-molecule IL-17A inhibitors, offering a potential oral alternative to biologic therapies.[16]

  • IKKβ: This kinase is a central node in the NF-κB signaling pathway. High-throughput screening identified the imidazo[1,2-b]pyridazine scaffold, and optimization of the C3 and C6 positions led to potent inhibitors of TNFα production.[18][19]

Central Nervous System (CNS) Applications
  • Glycogen Synthase Kinase-3β (GSK-3β): Implicated in the hyperphosphorylation of tau protein in Alzheimer's disease. Brain-penetrant imidazo[1,2-b]pyridazine derivatives have been developed that significantly lower phosphorylated tau levels in vivo.[20]

  • β-Amyloid Plaque Ligands: Derivatives have been synthesized as potential PET imaging agents for β-amyloid plaques. SAR studies showed that a 2-(4'-Dimethylaminophenyl) group was crucial for high binding affinity (Kᵢ = 11.0 nM for one analog).[2]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, we present a detailed, step-by-step protocol for the synthesis of a key intermediate, adapted from published literature.[21]

Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1)

This protocol details the foundational Tschitschibabin condensation to create a versatile, functionalized core.

Materials & Reagents:

  • 6-Chloropyridazin-3-amine

  • 1,3-Dichloroacetone

  • 1,2-Dimethoxyethane (DME)

  • Silica Gel for column chromatography

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 6-chloropyridazin-3-amine (5.0 g, 38.60 mmol, 1.0 equiv) in DME (80 mL) in a round-bottom flask, add 1,3-dichloroacetone (4.90 g, 38.60 mmol, 1.1 equiv).

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 48 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the solvent (DME) under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel.

    • Eluent System: A gradient of Dichloromethane/Ethyl Acetate, starting with 100% DCM and gradually increasing the polarity. A typical eluent is a 9:1 mixture of DCM:EtOAc.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1) as a white solid.

    • Expected Yield: ~37%

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Drug Discovery Workflow: From Hit to Lead

The development of potent drug candidates from this scaffold typically follows a structured, iterative process.

G cluster_1 Iterative Optimization Cycle HTS High-Throughput Screening (HTS) Identifies Initial Hit Hit_Lead Hit-to-Lead Optimization HTS->Hit_Lead SAR SAR Studies (C3/C6 Modifications) Hit_Lead->SAR ADME ADME/Tox Profiling (Metabolic Stability, Permeability) Hit_Lead->ADME Lead_Opt Lead Optimization SAR->Lead_Opt ADME->Lead_Opt Potency In Vitro & Cellular Potency (nM Activity) Lead_Opt->Potency Selectivity Kinome Selectivity Screening Lead_Opt->Selectivity PK Pharmacokinetics (PK) (Oral Bioavailability) Lead_Opt->PK In_Vivo In Vivo Efficacy Studies (Xenograft Models) Potency->In_Vivo Selectivity->In_Vivo PK->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate caption Iterative Drug Discovery Workflow for Scaffold Optimization.

Iterative Drug Discovery Workflow for Scaffold Optimization.

Future Perspectives

The journey of the imidazo[1,2-b]pyridazine scaffold is far from over. Current and future research will likely focus on:

  • Novel Modalities: Expanding beyond traditional kinase inhibition to areas like protein-protein interaction modulation and targeted protein degradation (e.g., PROTACs).

  • Targeting Resistance: Designing next-generation inhibitors that overcome acquired resistance mutations in targets like BTK and BCR-ABL.

  • Bioisosteric Replacement: Further exploring subtle modifications to the core, replacing nitrogen or carbon atoms to fine-tune properties like solubility, CNS penetration, and metabolic stability.[22]

  • Antimicrobial Applications: Given the rise of multi-drug resistant bacteria, the scaffold's potential as a novel antibacterial or antifungal agent warrants deeper investigation.[23][24]

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility, coupled with its ability to be decorated with a vast array of functional groups, has enabled the creation of potent and selective modulators of diverse biological targets. From life-saving cancer therapies to promising agents for neurodegenerative and inflammatory diseases, this core continues to be a source of significant clinical innovation. For the drug development professional, a deep understanding of its synthesis, SAR, and therapeutic potential is not just advantageous—it is essential for navigating the future of small molecule drug discovery.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique framework for designing potent and selective modulators of various biological targets. The remarkable success of the multi-targeted kinase inhibitor ponatinib, which features this core, has spurred a resurgence of interest in exploring the therapeutic potential of imidazo[1,2-b]pyridazine derivatives.[1][2] This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this important scaffold, offering valuable insights for researchers, scientists, and drug development professionals.

The Allure of the Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold

The imidazo[1,2-b]pyridazine system is a bicyclic heteroaromatic ring system where an imidazole ring is fused to a pyridazine ring. This fusion results in a unique electronic distribution and steric profile, making it an attractive starting point for the design of novel therapeutic agents. The core structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

dot graph "Imidazo_1_2_b_pyridazine_Core" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Imidazo[1,2-b]pyridazine core with numbered positions.

I. Anticancer Activity: Targeting the Kinome and Beyond

The imidazo[1,2-b]pyridazine scaffold has demonstrated significant promise in the development of anticancer agents, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

A. Kinase Inhibition: A Dominant Therapeutic Strategy

The planar nature of the imidazo[1,2-b]pyridazine ring system allows it to effectively interact with the ATP-binding pocket of various kinases. SAR studies have revealed that strategic substitutions at the 2, 3, and 6-positions are critical for achieving high potency and selectivity.

1. Multi-Targeted Kinase Inhibitors (e.g., Ponatinib): The development of ponatinib highlighted the potential of this scaffold in overcoming drug resistance. The SAR for such multi-targeted inhibitors is complex, often involving a delicate balance of interactions with different kinase targets.

2. c-Met and VEGFR2 Inhibition: For dual inhibition of c-Met and VEGFR2, para-substituted inhibitors have been designed based on co-crystal structural information.[3] Optimization of these derivatives led to the discovery of potent compounds with strong anti-proliferative activity in cancer cell lines.[3]

3. PIM Kinase Inhibition: Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, which are implicated in hematopoietic malignancies.[4][5] These compounds exhibit an unconventional binding mode, interacting with the N-terminal lobe helix αC rather than the kinase hinge region, which contributes to their selectivity.[4][5]

4. DYRK Kinase Inhibition: Optimization of an imidazo[1,2-b]pyridazine fragment hit led to the discovery of potent and selective inhibitors of DYRK1A, a kinase implicated in cancer and neurological disorders.[6] SAR studies indicated that methylation at the 2-position of the core improved binding affinity.[6]

5. Mps1 (TTK) Kinase Inhibition: A scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, coupled with property-based optimization at the 6-position, resulted in extremely potent and selective Mps1 inhibitors with oral bioavailability and in vivo activity.[7]

6. IKKβ Inhibition: High-throughput screening identified imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors. Optimization of the 3- and 6-positions of the scaffold enhanced both cell-free and cellular activity.[8]

B. mTOR Inhibition

Beyond kinase inhibition, imidazo[1,2-b]pyridazine derivatives have been developed as ATP-competitive mTOR inhibitors.[9] Diaryl urea derivatives of this scaffold have shown significant anti-proliferative activity against various cancer cell lines, inducing G1-phase cell cycle arrest.[9]

dot graph "Anticancer_SAR_Summary" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Key SAR takeaways for anticancer activity.

Target Position(s) for Substitution Key Substituents/Modifications Effect on Activity Reference
c-Met/VEGFR2 para-position of phenyl substituentPyrazolone and pyridone derivativesPotent dual inhibition[3]
PIM Kinases VariousSpecific imidazo[1,2-b]pyridazine analogsLow nanomolar potency[4][5]
DYRK1A 2-positionMethyl groupImproved binding affinity[6]
Mps1 (TTK) 6-positionAryl substitutionsImproved cellular activity and oral bioavailability[7]
IKKβ 3- and 6-positionsOptimization of substituentsIncreased inhibitory activity[8]
mTOR Diaryl urea derivativesN/ASignificant anti-proliferative activity[9]

II. Antiviral Activity: Combating Picornaviruses

A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus has been discovered.[10][11] These compounds have demonstrated potent and broad-spectrum activity against various human rhinoviruses and enteroviruses.[11]

The SAR studies for these antiviral agents have highlighted several key structural features:

  • The Linker is Crucial: The nature of the linker between the imidazo[1,2-b]pyridazine core and a phenyl moiety significantly impacts antiviral activity.[11]

  • Oximes Outperform Vinyl Carboxamides: Oxime linkers have been found to be slightly more effective than vinyl carboxamide linkers.[11]

  • Stereochemistry Matters: The E geometry of the oxime linker is a critical element for potent activity, with the Z isomer leading to a considerable loss of potency.[11]

  • Substitution at the 3-Position: Similar to the related imidazo[1,2-a]pyridines, substitution at the 3-position is essential for antiviral activity.[10]

dot graph "Antiviral_SAR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Decision workflow for designing antiviral imidazo[1,2-b]pyridazines.

III. Anti-inflammatory and Other Activities

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other therapeutic areas, including anti-inflammatory, antimicrobial, and antifungal applications.

A. Anti-inflammatory Activity

Acidic phenyl derivatives of the imidazo[1,2-b]pyridazine system have been shown to possess anti-inflammatory and analgesic properties.[12] These compounds were evaluated in vivo using carrageenan-induced rat paw edema and acetic acid-induced writhing in mice.[12]

B. Antimicrobial and Antifungal Activity

Imidazo[1,2-b]pyridazine derivatives have demonstrated broad-spectrum antifungal activity against various phytopathogenic fungi.[13][14] SAR analysis revealed that the antifungal activity is significantly influenced by substituents on the benzene and pyridazine rings.[13] Furthermore, certain derivatives have shown promising antibacterial activity.[15]

IV. Synthesis and Methodologies

The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine with an α-haloketone. This versatile reaction allows for the introduction of various substituents at the 2- and 3-positions of the resulting bicyclic system. Further functionalization can be achieved through metal-catalyzed cross-coupling reactions.[16]

Experimental Protocol: General Synthesis of 2,3-Disubstituted Imidazo[1,2-b]pyridazines

Materials:

  • Substituted 3-aminopyridazine

  • Substituted α-bromoketone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the substituted 3-aminopyridazine (1.0 eq) and the substituted α-bromoketone (1.1 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2,3-disubstituted imidazo[1,2-b]pyridazine.

V. Future Directions and Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on its SAR provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this area will likely focus on exploring new biological targets, developing novel synthetic methodologies for greater structural diversity, and leveraging computational tools to refine SAR models and predict the activity of new compounds. The proven success and adaptability of the imidazo[1,2-b]pyridazine core ensure its continued prominence in the field of medicinal chemistry for years to come.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Platform for Kinase Inhibition and the Therapeutic Potential of 6-Chloroimidazo[1,2-b]pyridazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

The imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, signifying its remarkable ability to serve as a foundational structure for designing potent and selective ligands for a variety of biological targets.[1] This heterocyclic system has garnered significant interest, particularly in the realm of protein kinase inhibition, leading to the development of successful therapeutics like the kinase inhibitor ponatinib.[1][2] The inherent structural features of the imidazo[1,2-b]pyridazine core allow for diverse substitutions, enabling the fine-tuning of activity against specific kinases and paving the way for novel therapeutic agents in oncology, immunology, and beyond. This guide will delve into the potential therapeutic targets of a specific derivative, 6-Chloroimidazo[1,2-b]pyridazin-8-amine, by examining the established targets of the broader imidazo[1,2-b]pyridazine class and the methodologies employed for their identification and validation.

Potential Therapeutic Targets: A Landscape of Kinase Inhibition

While direct studies on this compound are not extensively detailed in the provided literature, the extensive research on analogous compounds provides a strong predictive framework for its potential therapeutic targets. The imidazo[1,2-b]pyridazine scaffold has been successfully modified to target a range of protein kinases, suggesting that this compound could be engineered to exhibit activity against one or more of these critical cellular regulators.

Tyrosine Kinase 2 (Tyk2): A Gateway to Modulating Immune Responses

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons (IFNα/β).[3][4] These signaling cascades are central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, Crohn's disease, and Systemic Lupus Erythematosus (SLE).[3]

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[3][4] This is a particularly attractive therapeutic strategy, as targeting the regulatory JH2 domain offers the potential for greater selectivity over the highly conserved catalytic (JH1) domains of other JAK family members, thereby minimizing off-target effects. The inhibition of Tyk2 has been shown to be effective in preclinical models of autoimmune diseases, such as collagen-induced arthritis.[3] Given this precedent, this compound represents a promising starting point for the development of novel Tyk2 inhibitors for the treatment of autoimmune disorders.

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IFNAR) Tyk2 Tyk2 Cytokine_Receptor->Tyk2 activates Cytokine Cytokine (IL-12, IL-23, IFNα/β) Cytokine->Cytokine_Receptor JAK Other JAKs Tyk2->JAK trans-phosphorylates STAT STAT Proteins JAK->STAT phosphorylates P_STAT Phosphorylated STAT (Dimer) STAT->P_STAT dimerization Nucleus Nucleus P_STAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression modulates Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyk2 inhibits

Caption: Potential inhibition of the Tyk2 signaling pathway.

PIM Kinases: Targeting Cancer Cell Proliferation and Survival

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell cycle progression, apoptosis, and protein synthesis.[5] Overexpression of PIM kinases is frequently observed in various hematologic malignancies and solid tumors, where they contribute to malignant transformation and therapeutic resistance.[5] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors of PIM kinases, demonstrating antileukemic potential in both cell line models and primary patient samples.[5] This highlights the potential of this compound as a lead compound for the development of novel anti-cancer agents targeting PIM-driven malignancies.

Monopolar Spindle 1 (Mps1/TTK): A Mitotic Checkpoint Kinase in Oncology

Mps1 (also known as TTK) is a critical kinase involved in the spindle assembly checkpoint, a crucial cellular process that ensures proper chromosome segregation during mitosis.[6] Mps1 is frequently overexpressed in a wide range of cancers, and its elevated levels often correlate with higher histological grades.[6] Consequently, Mps1 has emerged as an attractive target for cancer therapy. An imidazo[1,2-b]pyridazine-based compound was identified as an extremely potent and selective Mps1 inhibitor with remarkable antiproliferative activity against various cancer cell lines and in vivo efficacy.[6] This underscores the potential of the this compound scaffold in developing novel antimitotic agents for cancer treatment.

Other Potential Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other kinase families as well. Research has shown that derivatives can be potent inhibitors of:

  • Anaplastic Lymphoma Kinase (ALK): Important in the treatment of non-small cell lung cancer, with imidazo[1,2-b]pyridazine macrocyclic derivatives being developed to combat resistance mutations.[7]

  • Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs): These kinases are involved in various cellular processes, and imidazo[1,2-b]pyridazine derivatives have shown selective inhibition with IC50 values in the nanomolar range.[8]

  • Protozoan Kinases: The scaffold has also been explored for its potential against parasitic kinases, such as those from Plasmodium falciparum, the causative agent of malaria.[8]

Methodologies for Target Identification and Validation: A Step-by-Step Approach

The identification and validation of the therapeutic targets for a novel compound like this compound would follow a well-established, multi-step workflow.

Step 1: Kinase Profiling and Initial Hit Identification

The initial step involves screening the compound against a large panel of purified kinases to determine its inhibitory activity and selectivity profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials: Purified recombinant kinases, appropriate peptide or protein substrates, ATP, this compound (dissolved in DMSO), assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature for a specified time. e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption. f. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Step 2: Cellular Assays to Confirm On-Target Activity

Once a primary target is identified, cellular assays are crucial to confirm that the compound inhibits the target in a physiological context and elicits the desired biological response.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture: Culture a cell line that expresses the target kinase and is dependent on its activity for a specific signaling event (e.g., cytokine-stimulated phosphorylation of a STAT protein for Tyk2).

  • Procedure: a. Seed the cells in multi-well plates and allow them to adhere. b. Treat the cells with varying concentrations of this compound for a predetermined time. c. Stimulate the cells with the appropriate ligand (e.g., interferon-alpha for Tyk2) to activate the signaling pathway. d. Lyse the cells and collect the protein extracts. e. Separate the proteins by SDS-PAGE and transfer them to a membrane. f. Probe the membrane with antibodies specific for the phosphorylated form of the downstream substrate and the total protein as a loading control. g. Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Step 3: In Vivo Efficacy Studies in Disease Models

The final step in preclinical validation is to assess the therapeutic efficacy of the compound in a relevant animal model of the disease.

Experimental Protocol: Rat Adjuvant Arthritis Model (for Autoimmune Disease)

  • Animal Model: Induce arthritis in rats by immunization with an adjuvant.

  • Procedure: a. Once the symptoms of arthritis are established, randomize the animals into vehicle control and treatment groups. b. Administer this compound orally or via another appropriate route at different doses and schedules. c. Monitor the disease progression by measuring parameters such as paw swelling, clinical score, and body weight. d. At the end of the study, collect tissues for histological analysis to assess joint inflammation and damage. e. Pharmacodynamic markers, such as the inhibition of cytokine production, can also be measured from blood samples.[3]

G Start Start: New Compound Kinase_Screen In Vitro Kinase Panel Screen Start->Kinase_Screen Identify Initial Hits Cellular_Assay Cell-Based Target Engagement Assay Kinase_Screen->Cellular_Assay Confirm On-Target Activity In_Vivo_Model In Vivo Disease Model Efficacy Cellular_Assay->In_Vivo_Model Evaluate Preclinical Efficacy Lead_Opt Lead Optimization In_Vivo_Model->Lead_Opt Refine Properties Clinical_Dev Clinical Development Lead_Opt->Clinical_Dev Advance Candidate

Caption: Workflow for target validation and drug development.

Quantitative Data Summary

Compound ClassTarget KinasePotency (IC50)Reference
Imidazo[1,2-b]pyridazine DerivativeTyk2 JH2< 10 nM (Biochemical)[3]
Imidazo[1,2-b]pyridazine DerivativeMps1/TTK0.70 nM (Cellular)[6]
3,6-Disubstituted Imidazo[1,2-b]pyridazineDYRKs/CLKs< 100 nM[8]
3,6-Disubstituted Imidazo[1,2-b]pyridazinePfCLK132 nM[8]

Conclusion

The this compound molecule belongs to a class of compounds with proven potential as potent and selective kinase inhibitors. Based on extensive research into the imidazo[1,2-b]pyridazine scaffold, its most promising therapeutic targets likely reside within the kinome, with Tyk2, PIM kinases, and Mps1 standing out as particularly compelling candidates for applications in autoimmune diseases and oncology. The established methodologies for target identification and validation provide a clear path forward for elucidating the precise mechanism of action and therapeutic potential of this and related compounds. Further investigation through systematic kinase screening, cellular assays, and in vivo models will be essential to fully realize the therapeutic promise of this compound.

References

An In-Depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This class of compounds has garnered significant interest, particularly following the success of the kinase inhibitor ponatinib, which features this core structure.[1][2] Imidazo[1,2-b]pyridazine derivatives have shown promise as anticancer, antiparasitic, antibacterial, antiviral, and anti-inflammatory agents.[1][2] This guide focuses on a specific derivative, 6-Chloroimidazo[1,2-b]pyridazin-8-amine, providing a comprehensive overview of its physicochemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molecular Formula C₆H₅ClN₄ChemScene[3]
Molecular Weight 168.58 g/mol ChemScene, MySkinRecipes[3][4]
CAS Number 1161847-36-4MySkinRecipes[4]
Calculated LogP 0.9649ChemScene[3]
Topological Polar Surface Area (TPSA) 56.21 ŲChemScene[3]
Hydrogen Bond Acceptors 4ChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Rotatable Bonds 0ChemScene[3]
Experimental Protocols for Property Determination

1. Determination of LogP (Octanol-Water Partition Coefficient): The Shake-Flask method is a classical approach.

  • Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured to determine the partition coefficient.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add a known volume of the stock solution to a mixture of n-octanol and water.

    • Shake the mixture vigorously for a set period to allow for partitioning.

    • Centrifuge to separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. Solubility Determination:

  • Principle: The equilibrium solubility of the compound in a specific solvent is determined.

  • Protocol (Thermodynamic Solubility):

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at a specific pH).

    • Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

Synthesis and Characterization

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the condensation of a 3-aminopyridazine with an α-haloketone or a related electrophile.[5]

Synthetic Pathway

A plausible synthetic route to this compound is a multi-step process starting from a suitable pyridazine precursor. While a direct synthesis for the 8-amino derivative is not explicitly detailed in the provided results, a general approach can be inferred from the synthesis of related structures.[6][7][8]

Synthesis_Workflow cluster_0 Step 1: Amination of Dichloropyridazine cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction 3,6-Dichloropyridazine 3,6-Dichloropyridazine 6-Chloropyridazin-3-amine 6-Chloropyridazin-3-amine 3,6-Dichloropyridazine->6-Chloropyridazin-3-amine NH4OH, heat 6-Chloroimidazo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine 6-Chloropyridazin-3-amine->6-Chloroimidazo[1,2-b]pyridazine Chloroacetaldehyde 6-Chloro-8-nitroimidazo[1,2-b]pyridazine 6-Chloro-8-nitroimidazo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine->6-Chloro-8-nitroimidazo[1,2-b]pyridazine HNO3/H2SO4 This compound This compound 6-Chloro-8-nitroimidazo[1,2-b]pyridazine->this compound Reduction (e.g., SnCl2/HCl)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for a Key Synthetic Step (Illustrative)

Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Intermediate): [6]

  • Reactants: A mixture of 6-chloropyridazin-3-amine (1 equivalent) and chloroacetaldehyde (typically a 50% aqueous solution, excess) is prepared.

  • Reaction Conditions: The mixture is heated to approximately 90°C for 5 hours.

  • Work-up: Water is distilled off to yield the crude product. The crude compound is then stirred with a suitable solvent, such as diethyl ether, to precipitate the pure product.

  • Purification: The solid product is collected by filtration.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the successful synthesis of the target compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Applications in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a versatile platform for the development of novel therapeutics.[1][2] Derivatives have shown potent activity against a range of biological targets.

  • Kinase Inhibition: Many imidazo[1,2-b]pyridazine derivatives have been identified as potent kinase inhibitors, targeting enzymes such as Mps1 (TTK) and Tyk2, which are implicated in cancer and inflammatory diseases, respectively.[9][10]

  • Antiproliferative Activity: These compounds have demonstrated significant antiproliferative effects against various cancer cell lines.[9]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: A derivative of imidazo[1,2-b]pyridazine has been identified as a potent and highly selective irreversible BTK inhibitor, with a favorable safety profile, and has advanced into Phase I clinical trials.[11]

  • Ligands for β-Amyloid Plaques: Certain imidazo[1,2-b]pyridazines have been synthesized and evaluated as potential ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[5]

The specific biological activity of this compound is not extensively documented in the public literature. However, based on the activities of related analogues, it represents a valuable starting point for medicinal chemistry campaigns aimed at discovering novel inhibitors of kinases or other biologically relevant targets.

Biological_Relevance cluster_applications Potential Therapeutic Applications Imidazo[1,2-b]pyridazine_Core Imidazo[1,2-b]pyridazine Core Kinase_Inhibition Kinase Inhibition (e.g., Mps1, Tyk2, BTK) Imidazo[1,2-b]pyridazine_Core->Kinase_Inhibition Anticancer Anticancer Activity Imidazo[1,2-b]pyridazine_Core->Anticancer Anti-inflammatory Anti-inflammatory Imidazo[1,2-b]pyridazine_Core->Anti-inflammatory Neurodegenerative_Diseases Neurodegenerative Diseases (β-Amyloid Ligands) Imidazo[1,2-b]pyridazine_Core->Neurodegenerative_Diseases

Caption: Biological relevance of the imidazo[1,2-b]pyridazine scaffold.

Conclusion

This compound is a heterocyclic compound with significant potential for drug discovery and development. Its physicochemical properties, while not fully characterized in the public domain, can be predicted and determined using standard experimental protocols. The synthetic routes to this and related compounds are accessible, providing a foundation for the generation of libraries for biological screening. The broader class of imidazo[1,2-b]pyridazines has demonstrated a remarkable range of biological activities, making this compound a compelling starting point for the design of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted.

References

Methodological & Application

Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-8-amine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] This heterocyclic structure is of particular interest to researchers in drug discovery and development due to its demonstrated potential as an inhibitor of various kinases, placing it at the forefront of oncology and anti-inflammatory research.[2][3] The successful development of the kinase inhibitor Ponatinib, which features this core structure, has spurred further investigation into novel derivatives for various therapeutic applications.[4]

This document provides a comprehensive guide for the synthesis of a key intermediate, 6-Chloroimidazo[1,2-b]pyridazin-8-amine. The strategic placement of the chloro and amine functionalities offers versatile handles for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide is intended for researchers and scientists with a background in organic synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a multi-step pathway commencing with commercially available starting materials. The core of our strategy involves the construction of the fused imidazo[1,2-b]pyridazine ring system via a condensation reaction between a suitably substituted aminopyridazine and an α-halocarbonyl compound.

A logical retrosynthetic analysis suggests that the target molecule can be constructed from the key intermediate, 6-chloro-pyridazine-3,4-diamine. This diamine, in turn, can be prepared from 3-amino-6-chloropyridazine through a bromination followed by a nucleophilic aromatic substitution. The initial starting material, 3-amino-6-chloropyridazine, is readily accessible from 3,6-dichloropyridazine.

Experimental Protocols and Methodologies

Part 1: Synthesis of the Key Precursor: 3-Amino-4-bromo-6-chloropyridazine

The initial steps focus on the preparation of a key halogenated aminopyridazine intermediate.

Step 1.1: Synthesis of 3-Amino-6-chloropyridazine

This initial step involves the selective mono-amination of the highly reactive 3,6-dichloropyridazine.

  • Reaction Principle: One of the chlorine atoms of 3,6-dichloropyridazine is displaced by an amino group through nucleophilic aromatic substitution using aqueous ammonia. The reaction is typically performed under elevated temperature and pressure.[1]

  • Detailed Protocol:

    • In a high-pressure stainless-steel vessel, combine 3,6-dichloropyridazine (10.0 g, 67.1 mmol) and concentrated aqueous ammonium hydroxide (100 mL).

    • Seal the vessel and heat the mixture to 110 °C for 12 hours with stirring.

    • After cooling the reaction vessel to room temperature, carefully vent any excess pressure.

    • Cool the reaction mixture to 0-5 °C in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).

    • Dry the product under vacuum to yield 3-amino-6-chloropyridazine as a pale-yellow solid.

Step 1.2: Bromination of 3-Amino-6-chloropyridazine

This step introduces a bromine atom at the 4-position of the pyridazine ring, ortho to the amino group.

  • Reaction Principle: The amino group activates the pyridazine ring towards electrophilic substitution. Bromination is achieved using molecular bromine in the presence of a mild base to neutralize the HBr byproduct.[5]

  • Detailed Protocol:

    • To a solution of 3-amino-6-chloropyridazine (7.87 g, 60.75 mmol) in methanol (115 mL), add sodium bicarbonate (10.22 g, 121.5 mmol).

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add bromine (3.15 mL, 60.75 mmol) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

    • Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield 3-amino-4-bromo-6-chloropyridazine.[5]

Part 2: Synthesis of the Core Intermediate: 6-Chloro-pyridazine-3,4-diamine

This crucial step involves the introduction of the second amino group at the 4-position.

  • Reaction Principle: This transformation is a nucleophilic aromatic substitution of the bromine atom. Due to the presence of two deactivating chlorine and amino groups, this reaction may require forcing conditions or metal catalysis. A plausible approach involves the use of a protected amine equivalent, such as 4-methoxybenzylamine, followed by deprotection.[6]

  • Proposed Protocol:

    • In a sealed tube, combine 3-amino-4-bromo-6-chloropyridazine (5.0 g, 24.0 mmol), 4-methoxybenzylamine (6.6 g, 48.0 mmol), and a palladium catalyst such as Pd(OAc)2 (5 mol%) with a suitable ligand like Xantphos (10 mol%) in an appropriate solvent like dioxane (50 mL).

    • Add a base such as cesium carbonate (15.6 g, 48.0 mmol).

    • Degas the mixture and heat to 100-120 °C for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the intermediate by column chromatography.

    • The resulting protected diamine is then deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA), at room temperature to yield 6-chloro-pyridazine-3,4-diamine.

Part 3: Final Cyclization to this compound

The final step is the construction of the fused imidazole ring.

  • Reaction Principle: The cyclization is achieved through the condensation of the 1,2-diamine functionality of 6-chloro-pyridazine-3,4-diamine with an α-halocarbonyl compound. The more nucleophilic amino group at the 3-position attacks the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.[5]

  • Detailed Protocol:

    • Dissolve 6-chloro-pyridazine-3,4-diamine (1.0 g, 6.3 mmol) in a suitable solvent such as ethanol or acetonitrile (20 mL).

    • Add chloroacetaldehyde (50% aqueous solution, 1.1 equivalents).

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Synthesis_Workflow A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH4OH, 110°C C 3-Amino-4-bromo-6-chloropyridazine B->C Br2, NaHCO3 D 6-Chloro-pyridazine-3,4-diamine C->D 1. Protected Amine, Pd-catalyst 2. Deprotection E This compound D->E ClCH2CHO, Reflux

Caption: Synthetic route to this compound.

Summary of Key Reaction Parameters

StepStarting MaterialKey ReagentsSolventTemperature (°C)Expected Yield
1.13,6-Dichloropyridazineaq. NH4OHWater110High
1.23-Amino-6-chloropyridazineBr2, NaHCO3Methanol0 to RTModerate to Good
23-Amino-4-bromo-6-chloropyridazineProtected Amine, Pd-catalystDioxane100-120Moderate
36-Chloro-pyridazine-3,4-diamineChloroacetaldehydeEthanolRefluxModerate to Good

Conclusion and Future Perspectives

The outlined synthetic protocol provides a robust and logical pathway for the preparation of this compound, a valuable building block for the synthesis of potential therapeutic agents. The modularity of this synthetic route allows for the introduction of diversity at various positions of the imidazo[1,2-b]pyridazine scaffold, which is crucial for the exploration of structure-activity relationships in drug discovery programs. Further optimization of the amination step (Part 2) may be necessary to achieve higher yields and is an area for further investigation.

References

Application Notes and Protocols: Characterizing 6-Chloroimidazo[1,2-b]pyridazin-8-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a versatile template for developing compounds that can effectively target the ATP-binding site of various kinases. Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of important oncology and immunology targets, including Fms-like tyrosine kinase 3 (FLT3), Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, and Tyrosine Kinase 2 (Tyk2).[1][2][3]

This document provides a comprehensive guide for the characterization of novel compounds based on this scaffold, using 6-Chloroimidazo[1,2-b]pyridazin-8-amine as a representative starting point. While this specific molecule is often utilized as a chemical intermediate for the synthesis of more complex inhibitors, its inherent structural features merit a thorough investigation of its potential as a kinase inhibitor. These application notes will detail the necessary experimental workflows, from initial biochemical screening to cellular target engagement and downstream signaling analysis, to fully elucidate the inhibitory profile of this and related compounds.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for designing and interpreting subsequent experiments.

PropertyValueSource
Molecular Formula C₆H₅ClN₄Internal Data
Molecular Weight 168.58 g/mol Internal Data
CAS Number 1161847-36-4Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in DMSO, methanol, and other polar organic solvents. Limited solubility in aqueous solutions.Internal Data
Storage Store at 2-8°C, protected from light and moisture.Internal Data

Proposed Mechanism of Action: Competitive ATP Inhibition

Based on the extensive research on imidazo[1,2-b]pyridazine derivatives, the primary mechanism of action for compounds derived from the this compound scaffold is expected to be competitive inhibition at the ATP-binding site of target kinases. The heterocyclic ring system mimics the purine core of ATP, allowing it to occupy the active site and prevent the binding of the natural substrate. Substitutions at the 8-amino position are crucial for enhancing potency and conferring selectivity for specific kinases.

Experimental Workflows and Protocols

The following sections provide detailed protocols for a tiered approach to characterizing the kinase inhibitory activity of this compound and its derivatives.

I. Initial Biochemical Kinase Profiling

The first step is to assess the compound's activity against a broad panel of recombinant kinases to identify potential targets.

G cluster_0 Preparation cluster_1 Kinase Assay cluster_2 Detection & Analysis Compound This compound (Stock in 100% DMSO) Serial_Dilution Serial Dilution in Assay Buffer Compound->Serial_Dilution Assay_Plate 384-well Assay Plate Serial_Dilution->Assay_Plate Kinase_Panel Panel of Recombinant Kinases (e.g., FLT3, PIM1, Tyk2) Kinase_Panel->Assay_Plate ATP_Substrate ATP and Substrate Mixture ATP_Substrate->Assay_Plate Incubation Incubation at Room Temperature Assay_Plate->Incubation Detection_Reagent Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence_Reader Luminescence Reader Detection_Reagent->Luminescence_Reader Data_Analysis Data Analysis (% Inhibition vs. [Compound]) Luminescence_Reader->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Caption: Workflow for initial biochemical kinase screening.

This protocol is designed to quantify the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Materials:

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinases of interest (e.g., FLT3, PIM1, Tyk2)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in the kinase buffer to achieve the desired concentration range for testing (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

II. Cellular Target Engagement

Once a primary kinase target is identified, it is crucial to confirm that the compound engages this target within a cellular context.

CETSA® is a powerful method for assessing target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3).

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target kinase and a loading control)

  • PCR tubes and a thermal cycler

Procedure:

  • Cell Treatment: Treat the cultured cells with the compound at various concentrations or with a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Thermal Shift: Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Protein Quantification: Centrifuge the lysates to pellet the aggregated proteins. Collect the supernatant and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fraction by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the treated and vehicle control samples. The binding of the compound will shift the melting curve to higher temperatures.

III. Downstream Signaling Pathway Analysis

Inhibition of a kinase should lead to a measurable effect on its downstream signaling pathway.

G FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates AKT AKT FLT3->AKT Phosphorylates ERK ERK FLT3->ERK Phosphorylates Inhibitor This compound Derivative Inhibitor->FLT3 pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

Caption: Inhibition of FLT3 signaling by an imidazo[1,2-b]pyridazine derivative.

This protocol assesses the phosphorylation status of key downstream substrates of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3).

  • This compound

  • Cell lysis buffer

  • Primary antibodies for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK).

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with serial dilutions of the compound for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the bands using a digital imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Results and Interpretation

The following table summarizes the expected outcomes from the described protocols for a successful kinase inhibitor derived from the this compound scaffold.

ExperimentExpected OutcomeInterpretation
In Vitro Kinase Assay Low nanomolar to micromolar IC₅₀ value against one or more kinases.The compound directly inhibits the enzymatic activity of the target kinase(s).
Cellular Thermal Shift Assay (CETSA®) A shift to higher temperatures in the melting curve of the target protein in the presence of the compound.The compound binds to and stabilizes the target protein in a cellular environment, confirming target engagement.
Western Blotting for Phospho-Proteins Dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates.The compound effectively inhibits the kinase activity in cells, leading to the modulation of the relevant signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the comprehensive characterization of such compounds. By systematically evaluating their biochemical activity, cellular target engagement, and impact on downstream signaling, researchers can effectively identify and validate promising new therapeutic candidates.

References

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold and the Power of C-C Bond Formation

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors for cancer therapy, antiparasitic agents, and compounds targeting neurodegenerative diseases.[2][3][4][5] The ability to selectively functionalize this core at various positions is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR).

Among the array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for creating carbon-carbon bonds.[6] This reaction allows for the efficient coupling of halogenated or triflated imidazo[1,2-b]pyridazines with a wide variety of boronic acids or esters, granting access to a vast chemical space of novel derivatives. This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to the imidazo[1,2-b]pyridazine system, offering both foundational knowledge and practical, field-proven protocols.

The Mechanism: A Palladium-Catalyzed Dance

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-imidazo[1,2-b]pyridazine, inserting itself into the carbon-halogen bond. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[6]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Nitrogen-containing heterocycles like imidazo[1,2-b]pyridazine can sometimes pose challenges due to the potential for the nitrogen lone pairs to coordinate with the palladium catalyst, leading to catalyst deactivation.[7][8] Careful selection of ligands, bases, and reaction conditions is therefore essential to ensure efficient coupling.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Imidazo[1,2-b]pyridazine-R' (R-R') RedElim->Product ArylHalide Imidazo[1,2-b]pyridazine-X (R-X) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of halo-imidazo[1,2-b]pyridazines. Optimization may be required depending on the specific substrates used.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • Halo-imidazo[1,2-b]pyridazine (e.g., 6-bromo-2-phenylimidazo[1,2-b]pyridazine) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the halo-imidazo[1,2-b]pyridazine (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive substrates like chloro-imidazo[1,2-b]pyridazines.[9][10]

Materials:

  • Halo-imidazo[1,2-b]pyridazine (e.g., 6-chloro-2-phenylimidazo[1,2-b]pyridazine) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (5-10 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., PPh₃) (10-20 mol%)

  • Base (e.g., K₂CO₃, CsF) (2.0-3.0 equiv)

  • Solvent (e.g., DMF, Dioxane/H₂O, NMP)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add the halo-imidazo[1,2-b]pyridazine (1.0 equiv), the boronic acid (1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (5-10 mol%), and ligand if necessary.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[11]

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purification are performed as described in the conventional protocol.

Workflow for Suzuki-Miyaura Coupling of Imidazo[1,2-b]pyridazines

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Halo-imidazo[1,2-b]pyridazine - Boronic Acid - Base - Catalyst Solvent Prepare Degassed Solvent Reagents->Solvent Setup Assemble Reaction Apparatus (Flask/Vial) Solvent->Setup Conventional Conventional Heating (80-100 °C, 2-24 h) Setup->Conventional Microwave Microwave Irradiation (120-150 °C, 15-30 min) Setup->Microwave Quench Cool and Quench Reaction Conventional->Quench Microwave->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Characterized Product

Figure 2. General experimental workflow for the Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 6-halo-imidazo[1,2-b]pyridazines.

EntryHalide (X)Boronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
1BrPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)9012 h85
2Cl4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃ (5/10)Cs₂CO₃ (3)DMF120 (MW)20 min92
3BrThiophen-2-ylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2)Toluene1008 h78
4ClIndazole-5-boronic acidPd(PPh₃)₄ (10)Na₂CO₃ (2)Dioxane/H₂O (9:1)150 (MW)1.5 h61[11]
5BrPyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)10016 h75

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble reagents- Deactivation by N-coordination- Use a fresh batch of catalyst or a pre-catalyst.- Thoroughly degas the solvent with N₂ or Ar bubbling.- Try a different solvent system (e.g., DMF, NMP).- Increase catalyst loading or use a bulkier phosphine ligand.
Debromination/Dechlorination - Presence of water or protic sources- High reaction temperature or prolonged reaction time- Use anhydrous solvents and reagents.- Lower the reaction temperature and monitor the reaction closely.- Consider using a different base (e.g., K₃PO₄).
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure the reaction is run under a strict inert atmosphere.- Reduce the amount of palladium catalyst.
Difficulty in Purification - Close polarity of starting material and product- Presence of persistent impurities- Optimize the mobile phase for column chromatography.- Consider recrystallization or preparative HPLC.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the medicinally important imidazo[1,2-b]pyridazine scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse range of novel derivatives. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful C-C bond-forming reaction in drug discovery and development programs.

References

Application Notes and Protocols for the Analytical Characterization of 6-Chloroimidazo[1,2-b]pyridazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a heterocyclic compound of significant interest in pharmaceutical research and drug development. Its scaffold is a common feature in molecules targeting a range of biological pathways, including protein kinases.[1][2][3] As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methods for the full characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and self-validating, grounded in established scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[4]
Molecular Weight 168.58 g/mol [4]
CAS Number 1161847-36-4[5]
Appearance Expected to be a solid powderGeneral Knowledge
Solubility To be determined experimentally in various solvents (e.g., water, methanol, acetonitrile, DMSO)General Knowledge

Comprehensive Analytical Workflow

A systematic approach to the characterization of this compound is crucial. The following workflow diagram illustrates the logical progression of analytical techniques to establish the compound's identity, purity, and structural integrity.

Analytical Workflow cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling MS Mass Spectrometry (MS) (Molecular Weight) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Elucidation) MS->NMR FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR HPLC HPLC-UV (Purity Assay, Impurities) LCMS LC-MS (Impurity Identification) HPLC->LCMS Elemental_Analysis Elemental Analysis (Elemental Composition) LCMS->Elemental_Analysis Sample Sample Sample->MS Sample->HPLC

Caption: Comprehensive analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The retention time and peak area are used to determine the purity of the sample.

Rationale for Method Design: A C18 column is selected as a versatile stationary phase for separating a broad range of small molecules. The mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile or methanol) with a buffer (e.g., ammonium acetate), allows for the effective elution and separation of the target compound and potential impurities.[6] A gradient elution is recommended to ensure the timely elution of both polar and nonpolar impurities. UV detection is suitable due to the aromatic nature of the imidazo[1,2-b]pyridazine core.

Protocol: HPLC-UV Purity Determination
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 280 nm
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.
  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure the absence of system peaks.

    • Inject the prepared sample solution.

    • Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Interpretation: A high-purity sample should exhibit a single major peak with minimal impurity peaks. The retention time of the main peak should be consistent across multiple injections. Any significant impurity peaks should be further investigated and potentially identified using LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It provides molecular weight information for the eluting peaks, confirming the identity of the target compound and aiding in the structural elucidation of unknown impurities.

Rationale for Method Design: The HPLC method developed for purity analysis can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, as it typically produces a protonated molecular ion [M+H]⁺.

Protocol: LC-MS Analysis
  • Instrumentation:

    • LC-MS system equipped with an ESI source and a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

  • LC Conditions:

    • Use the same chromatographic conditions as the HPLC-UV method.

  • MS Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Mass Range m/z 50 - 500
  • Procedure:

    • Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.

    • Perform an injection of the sample solution.

    • Extract the ion chromatogram for the expected m/z of the protonated molecule (C₆H₅ClN₄ + H⁺ = 169.03).

    • Analyze the mass spectrum of the main peak to confirm the molecular weight.

    • Analyze the mass spectra of any significant impurity peaks to obtain their molecular weights, which can provide clues to their structures.

Data Interpretation: The mass spectrum of the main peak should show a prominent ion at m/z 169.03, corresponding to the [M+H]⁺ of this compound. The characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks) should also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Rationale for Method Design: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of heterocyclic compounds due to its excellent dissolving power. Both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.

Protocol: NMR Analysis
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

ExperimentKey Parameters
¹H NMR Spectral width: -2 to 12 ppm; Pulse angle: 30°; Relaxation delay: 2 s; Number of scans: 16
¹³C NMR Spectral width: 0 to 200 ppm; Pulse program: Proton-decoupled; Relaxation delay: 2 s; Number of scans: 1024
  • Procedure:

    • Acquire the ¹H NMR spectrum and process the data (Fourier transform, phase correction, baseline correction, and integration).

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

    • Acquire the ¹³C NMR spectrum and process the data.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).[6]

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the imidazo[1,2-b]pyridazine ring system, as well as a signal for the amine protons. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.

  • ¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the heterocyclic core. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The absorption bands in the spectrum correspond to specific functional groups present in the molecule.

Rationale for Method Design: FT-IR is a rapid and non-destructive technique to confirm the presence of key functional groups. For this compound, this includes N-H stretches from the amine group, C-H stretches from the aromatic ring, and C=N and C=C stretching vibrations within the heterocyclic system.[7][8]

Protocol: FT-IR Analysis
  • Instrumentation:

    • FT-IR spectrometer with an attenuated total reflectance (ATR) accessory or KBr press.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Procedure:

    • Acquire a background spectrum.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amine)
3100 - 3000Aromatic C-H stretching
1650 - 1500C=N and C=C stretching (heterocyclic ring)
1300 - 1000C-N stretching
850 - 750C-Cl stretching

Elemental Analysis for Empirical Formula Confirmation

Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. The results are compared to the theoretical values calculated from the molecular formula to confirm the elemental composition.

Protocol: Elemental Analysis
  • Instrumentation:

    • CHN analyzer.

  • Procedure:

    • Accurately weigh a small amount of the sample (1-3 mg) into a tin capsule.

    • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Expected Results:

ElementTheoretical %
C 42.74
H 2.99
N 33.23
Cl 21.03

Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By employing this suite of techniques, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this important heterocyclic compound, ensuring its quality and suitability for its intended use.

References

Application Notes & Protocols: Characterizing 6-Chloroimidazo[1,2-b]pyridazin-8-amine Derivatives as FLT3-ITD Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a major driver of oncogenesis in a significant subset of Acute Myeloid Leukemia (AML) cases, with internal tandem duplication (FLT3-ITD) mutations being particularly common and associated with a poor prognosis.[1][2][3] This has rendered FLT3 an important therapeutic target. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising heterocyclic core for the development of potent kinase inhibitors.[2][4][5] This technical guide provides a comprehensive overview and detailed protocols for researchers evaluating derivatives of 6-Chloroimidazo[1,2-b]pyridazin-8-amine for their inhibitory activity against FLT3-ITD. We will delve into the underlying mechanism of FLT3-ITD signaling, provide step-by-step experimental workflows for in vitro and cell-based characterization, and offer insights into data interpretation.

Introduction: The Clinical Significance of FLT3-ITD in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. Approximately 25-30% of AML patients harbor mutations in the FLT3 gene.[6][7] The most prevalent of these are internal tandem duplications (ITD) within the juxtamembrane (JM) domain of the receptor.[1][2]

Normally, FLT3 activation is a tightly regulated process initiated by the binding of its ligand (FL), which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain.[1][8] This activates downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1][6][9] The FLT3-ITD mutation disrupts the autoinhibitory function of the JM domain, leading to ligand-independent dimerization, constitutive kinase activation, and aberrant, sustained downstream signaling that drives leukemogenesis.[2][10] Consequently, the development of small molecule inhibitors that specifically target this constitutively active kinase is a cornerstone of modern AML therapy.

The imidazo[1,2-b]pyridazine core represents a versatile scaffold that has been successfully utilized to develop potent kinase inhibitors.[11][12] Recent studies have highlighted derivatives of this scaffold, particularly those based on a 6-chloro-imidazo[1,2-b]pyridazin-8-amine structure, as potent inhibitors of FLT3-ITD.[2][4][5]

FLT3-ITD Signaling Pathway

To effectively design and interpret experiments, a clear understanding of the target pathway is crucial. The diagram below illustrates the constitutive activation of downstream signaling by the FLT3-ITD mutation.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor (Constitutively Dimerized) RAS RAS FLT3_ITD->RAS Autophosphorylation PI3K PI3K FLT3_ITD->PI3K Autophosphorylation JAK JAK FLT3_ITD->JAK Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Inhibition of Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->FLT3_ITD Inhibition

Caption: Constitutive FLT3-ITD signaling drives AML proliferation.

Principle of Inhibition

Derivatives of this compound act as Type I or Type II ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling molecules.[13][14] The selectivity and potency of these inhibitors are determined by the specific chemical moieties attached to the core scaffold, which influence the binding affinity and interaction with key residues within the kinase domain.

Experimental Characterization Workflow

A tiered approach is recommended to comprehensively evaluate a novel inhibitor. This workflow begins with direct biochemical assays, progresses to cell-based models to confirm on-target activity and selectivity, and can ultimately lead to in vivo validation.

Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay 1. Recombinant FLT3-ITD Kinase Assay (IC50) ViabilityAssay 2. Cell Viability Assay (GI50 in FLT3-ITD+ vs FLT3-wt cells) KinaseAssay->ViabilityAssay Potency PhosphoAssay 3. Target Engagement Assay (Western Blot for p-FLT3, p-STAT5) ViabilityAssay->PhosphoAssay Selectivity & Mechanism MouseModel 4. AML Mouse Model (Efficacy & Tolerability) PhosphoAssay->MouseModel Preclinical Validation

Caption: A tiered workflow for inhibitor characterization.

Protocols & Methodologies

Protocol 1: In Vitro FLT3-ITD Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant FLT3-ITD kinase. This assay measures the direct enzymatic inhibition independent of cellular factors.

Materials:

  • Recombinant human FLT3-ITD enzyme

  • Kinase buffer (e.g., Z'-LYTE™ Kinase Buffer)

  • ATP solution

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • Test Compound (serial dilutions in DMSO)

  • Positive Control: Quizartinib or Gilteritinib

  • Detection reagent (e.g., ADP-Glo™ or Z'-LYTE™ detection reagents)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence or fluorescence capabilities

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound derivative in 100% DMSO, starting from 1 mM. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 2.5 µL of the diluted test compound or control (DMSO for 0% inhibition, positive control inhibitor for 100% inhibition) to the appropriate wells.

  • Enzyme Addition: Dilute the recombinant FLT3-ITD enzyme in kinase buffer to the recommended concentration and add 5 µL to each well.

  • Incubation: Gently mix the plate and incubate for 20-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Prepare a solution containing the peptide substrate and ATP at their final desired concentrations (typically at or near the Km for ATP). Add 10 µL of this solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure the remaining ATP (e.g., ADP-Glo) or phosphorylated substrate (e.g., Z'-LYTE) by adding the detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data using the 0% (DMSO) and 100% (positive control) inhibition wells.

    • Plot the normalized percent inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value.

Expert Insight: The choice of ATP concentration is critical. Performing the assay at the Km value for ATP provides a standardized measure of potency. Higher ATP concentrations will require more inhibitor to achieve the same level of inhibition, leading to an apparent rightward shift in the IC50 value.

Protocol 2: Cell Viability Assay for Potency and Selectivity

Objective: To determine the half-maximal growth inhibition (GI50) concentration in AML cell lines that are dependent on FLT3-ITD signaling versus those that are not.

Cell Lines:

  • FLT3-ITD Positive: MV4-11, MOLM-13[15][16]

  • FLT3-Wild Type/Independent (Negative Control): HL-60, KG-1a[15][16]

Materials:

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Test Compound (serial dilutions)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

  • White, clear-bottom 96-well plates for luminescence or clear plates for MTT

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Count and dilute cells to a density of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove 50 µL of medium from each well and add 50 µL of the diluted compound, resulting in the final desired concentrations. Include DMSO vehicle controls.

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

    • For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

  • Data Analysis: Normalize the data to the vehicle-treated wells (100% viability). Plot the percentage of cell viability against the log concentration of the compound and calculate the GI50 value using a 4PL fit.

Expected Outcome & Data Presentation: A potent and selective FLT3-ITD inhibitor will exhibit low nanomolar GI50 values in MV4-11 and MOLM-13 cells, while the GI50 in HL-60 or KG-1a cells will be significantly higher.[2][4]

Compound ExampleCell LineFLT3 StatusGI50 (nM)Selectivity Ratio (FLT3-wt/FLT3-ITD)
Derivative 34f MV4-11FLT3-ITD7\multirow{2}{}{>1000x}
MOLM-13FLT3-ITD9
HL-60FLT3-wt>10,000
Quizartinib MV4-11FLT3-ITD0.31\multirow{2}{}{>100x}
MOLM-13FLT3-ITD0.62

Data presented is representative and based on published literature for similar compound classes.[2][17]

Protocol 3: Western Blot Analysis for Target Engagement

Objective: To visually confirm that the test compound inhibits the autophosphorylation of FLT3 and its key downstream effector, STAT5, in a dose-dependent manner.

Materials:

  • MV4-11 or MOLM-13 cells

  • Test Compound

  • DMSO (vehicle control)

  • Quizartinib (positive control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary Antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed MV4-11 cells in 6-well plates at a density of 1 x 10^6 cells/mL. Allow them to grow overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Harvest cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of antibodies and re-probed with anti-FLT3, anti-STAT5, and finally anti-β-Actin.

Trustworthiness Check: The inclusion of total FLT3 and STAT5 antibodies is critical to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation. β-Actin serves as a loading control to confirm equal protein loading across all lanes.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective FLT3-ITD inhibitors. The protocols outlined in this guide provide a robust framework for researchers to characterize novel derivatives, from initial biochemical potency to cellular mechanism of action. By employing this systematic approach, drug development professionals can effectively identify and advance promising candidates for the treatment of FLT3-ITD positive AML.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination in the Functionalization of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential. Its derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors in oncology, as well as for their anti-inflammatory, antiviral, and antimicrobial properties[1]. The development of robust and versatile synthetic methods to functionalize this nucleus is therefore of paramount importance to drug discovery and development programs.

The introduction of amino groups into the imidazo[1,2-b]pyridazine scaffold is a key transformation, as these functionalities can serve as crucial pharmacophores or as handles for further synthetic elaboration. While classical nucleophilic aromatic substitution (SNAr) reactions are sometimes employed, they often require harsh conditions and are limited in scope. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen (C-N) bonds, offering a milder and more broadly applicable alternative for the synthesis of arylamines[2][3].

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the functionalization of halo-substituted imidazo[1,2-b]pyridazines. We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights for successful execution, and present detailed experimental protocols.

The Catalytic Cycle: A Mechanistic Overview of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium-catalyzed cycle. A general understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions[3][4]. The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, a halo-imidazo[1,2-b]pyridazine) in an oxidative addition step to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which leads to the formation of a dehalogenated arene and an imine[3]. The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)-NR'R''(L_n) Amine_Coord->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Reduct_Elim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine HNR'R'' / Base Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Imidazo[1,2-b]pyridazine Functionalization

The imidazo[1,2-b]pyridazine ring system presents unique challenges for palladium-catalyzed cross-coupling reactions. The presence of multiple nitrogen atoms can lead to coordination with the palladium catalyst, potentially inhibiting its activity. Therefore, the choice of ligand is particularly critical to ensure an efficient reaction.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often the key to success. Ligands such as XPhos, SPhos, and DavePhos have proven effective for challenging heterocyclic substrates. These ligands promote the desired reductive elimination and can stabilize the active catalytic species. For particularly difficult couplings, N-heterocyclic carbene (NHC) ligands can offer a robust alternative[5].

  • Base Selection: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), or even soluble organic bases like DBU, can be effective, though they may require higher reaction temperatures or longer reaction times[6].

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. It is crucial to ensure the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

Representative Protocol: Buchwald-Hartwig Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine with an Aliphatic Amine

This protocol is a representative example based on established principles for the Buchwald-Hartwig amination of challenging heteroaryl chlorides, adapted from a patent example involving the amination of the imidazo[1,2-b]pyridazine scaffold[7].

Materials:

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

  • Aliphatic amine (e.g., morpholine, piperidine, or a primary alkylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) and anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Nucleophile Addition: Add the aliphatic amine (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-3-bromoimidazo[1,2-b]pyridazine derivative.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification A Combine Pd₂(dba)₃, XPhos, & NaO-t-Bu B Establish Inert Atmosphere A->B C Add Halo-Imidazopyridazine & Toluene B->C D Add Amine Nucleophile C->D E Heat Reaction Mixture (100-110 °C) D->E F Cool & Quench E->F G Filter through Celite F->G H Aqueous Work-up (Extraction) G->H I Dry, Concentrate H->I J Column Chromatography I->J K Obtain Pure Product J->K

Caption: General workflow for Buchwald-Hartwig amination.

Table of Catalyst/Ligand Systems for Amination of Heterocycles

The choice of the palladium source and ligand is crucial for a successful Buchwald-Hartwig amination. Below is a table summarizing common catalyst systems.

Palladium SourceLigandSubstrate ClassKey Advantages
Pd₂(dba)₃ or Pd(OAc)₂Biarylphosphines (e.g., XPhos, SPhos)Electron-deficient heterocycles, aryl chloridesHigh reactivity, good for sterically hindered substrates.
Pd₂(dba)₃ or Pd(OAc)₂Chelating Phosphines (e.g., BINAP, Xantphos)Aryl bromides and iodidesGood yields, often milder conditions.
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr)Coordinating heterocyclesHigh stability and reactivity, robust against catalyst inhibition[5].
Pre-formed Pd-Ligand Complexes(e.g., XPhos-Pd-G3)GeneralAir-stable, convenient to handle, reproducible results.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Catalyst inhibition by the substrate.4. Impure reagents or solvent.1. Ensure rigorous exclusion of oxygen; use freshly degassed solvent.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Screen different ligands (e.g., switch from a phosphine to an NHC ligand).4. Purify starting materials and use anhydrous solvent.
Formation of dehalogenated starting material 1. Presence of water.2. β-hydride elimination is competitive.1. Use rigorously dried reagents and solvent.2. Use a bulkier ligand to sterically disfavor β-hydride elimination. Lowering the reaction temperature may also help.
Homocoupling of the amine Less common, but can occur with certain substrates.Optimize stoichiometry; ensure slow addition of the amine.

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile tool for the C-N bond formation in the synthesis of imidazo[1,2-b]pyridazine derivatives. A thorough understanding of the reaction mechanism and careful consideration of the choice of ligand, base, and reaction conditions are essential for success, particularly with this electron-deficient and potentially coordinating heterocyclic system. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of the rich chemical space offered by the imidazo[1,2-b]pyridazine scaffold.

References

Application Notes: The Strategic Utility of 6-Chloroimidazo[1,2-b]pyridazin-8-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 6-Chloroimidazo[1,2-b]pyridazin-8-amine as a high-value pharmaceutical intermediate. We will explore its strategic importance, key synthetic transformations, and provide detailed, field-proven protocols for its derivatization. The focus is on leveraging its unique bifunctional nature to access novel chemical matter, particularly in the domain of kinase inhibitors.

Introduction: The Imidazo[1,2-b]pyridazine Privileged Scaffold

The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to a surge of interest in developing derivatives for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1] The FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®) stands as a testament to the scaffold's clinical potential, validating its utility in oncology.[2]

The specific intermediate, This compound , is of exceptional interest due to its bifunctional nature. It possesses two distinct and orthogonally reactive sites:

  • The 6-chloro substituent: An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • The 8-amino group: A nucleophilic site ready for acylation, sulfonylation, or alkylation to build out another vector of the molecule.

This built-in functionality allows for the rapid and systematic generation of compound libraries, enabling extensive Structure-Activity Relationship (SAR) studies. This guide will focus on the practical application of this intermediate in synthesizing potent and selective kinase inhibitors.

Physicochemical & Safety Data

It is imperative to handle this reagent with appropriate care, adhering to the safety protocols outlined in its Safety Data Sheet (SDS).

PropertyValueReference
CAS Number 1161847-36-4[3]
Molecular Formula C₆H₅ClN₄[3]
Molecular Weight 168.58 g/mol [3]
Appearance Solid (Varies by supplier)-
Storage 2-8°C, protect from light, store under inert gas[3]

Core Safety Directives:

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[4][5]

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[4]

  • Incompatibilities: Avoid strong oxidizing agents.[6]

Synthetic Strategy & Key Diversification Points

The primary value of this compound lies in its capacity for selective functionalization. The chlorine atom at the C-6 position is readily displaced via transition-metal-catalyzed cross-coupling reactions, while the C-8 amine offers a classical site for building out amide or sulfonamide linkages.

A general synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-halocarbonyl compound.[1][7] While the specific synthesis of the 8-amino derivative is not widely published, it is commercially available, suggesting a proprietary or specialized synthetic route likely involving directed C-H functionalization.[3][8]

The diagram below illustrates the key strategic sites for diversification.

G cluster_main This compound cluster_c6 C-6 Position (Cross-Coupling) cluster_c8 C-8 Position (Nucleophilic Derivatization) Start C₆H₅ClN₄ Suzuki Suzuki-Miyaura Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Forms C-C bond Buchwald Buchwald-Hartwig Amination (R₂-NH) Start->Buchwald Pd Catalyst, Base Forms C-N bond Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Forms C-C triple bond Acylation Acylation (R-COCl) Start->Acylation Base (e.g., Pyridine) Forms Amide Sulfonylation Sulfonylation (R-SO₂Cl) Start->Sulfonylation Base (e.g., Pyridine) Forms Sulfonamide

Caption: Key diversification pathways for the scaffold.

Application Case Study: Synthesis of TYK2 Kinase Inhibitors

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a critical mediator of pro-inflammatory cytokine signaling, including IL-12, IL-23, and Type I interferons.[4][5] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. Consequently, TYK2 has emerged as a high-priority target for therapeutic intervention.

The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and selective allosteric inhibitors that bind to the TYK2 pseudokinase (JH2) domain, regulating the activity of the adjacent catalytic (JH1) domain.[9][10]

pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Kinase (JH1-JH2) Receptor->TYK2 activates JAK Other JAKs Receptor->JAK activates STAT STAT Protein TYK2->STAT phosphorylates (P) JAK->STAT phosphorylates (P) STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus translocates Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->TYK2 allosterically inhibits (binds JH2 domain)

Caption: Simplified TYK2/JAK-STAT signaling pathway.

In a prominent example, researchers replaced a metabolically unstable anilino group at the C-6 position with various (2-oxo-1,2-dihydropyridin-3-yl)amino moieties.[9][10] This modification was achieved via a Buchwald-Hartwig amination reaction on the 6-chloro intermediate, leading to compounds with dramatically improved metabolic stability and oral bioavailability.[10][11]

Experimental Protocols

The following protocols are representative methodologies for the functionalization of the 6-chloro position. They are intended as a starting point and may require optimization based on the specific substrates used.

Workflow Overview

workflow Prep 1. Reagent Prep - Dry Solvents - Weigh Reagents - Degas Solvents Setup 2. Reaction Setup - Assemble Glassware - Inert Atmosphere (N₂/Ar) - Add Reagents Prep->Setup Reaction 3. Reaction - Heat to Temp - Stir & Monitor (TLC/LCMS) Setup->Reaction Workup 4. Workup - Quench Reaction - Liquid-Liquid Extraction - Dry Organic Layer Reaction->Workup Purify 5. Purification - Concentrate - Column Chromatography Workup->Purify Analyze 6. Analysis - NMR, MS, HPLC - Confirm Structure & Purity Purify->Analyze

Caption: General experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the 6-position of the scaffold.[1][12][13]

Objective: To synthesize 6-Aryl-imidazo[1,2-b]pyridazin-8-amine derivatives.

Reagents & MaterialsPurpose
This compoundStarting Material
(Hetero)Arylboronic AcidCoupling Partner
Pd(PPh₃)₄ or similar Pd(0) catalystPalladium Catalyst
1,2-Dimethoxyethane (DME)Solvent
2M Sodium Carbonate (Na₂CO₃) (aq.)Base
Nitrogen or Argon GasInert Atmosphere
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Dichloromethane (DCM) / Ethyl AcetateExtraction Solvents
Silica GelStationary Phase for Chromatography

Step-by-Step Methodology:

  • Inerting the Flask: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq). Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Adding Reagents: Under a positive flow of inert gas, add the arylboronic acid (1.2 eq) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Adding Solvents and Base: Add DME (volume to make a ~0.1 M solution) and aqueous 2M Na₂CO₃ (2.0 eq). The mixture should be biphasic.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol) to yield the desired product.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol is essential for introducing amine functionalities, a key step in synthesizing many kinase inhibitors.[2][10][14]

Objective: To synthesize 6-(Alkyl/Aryl)amino-imidazo[1,2-b]pyridazin-8-amine derivatives.

Reagents & MaterialsPurpose
This compoundStarting Material
Primary or Secondary AmineCoupling Partner
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst
XPhos, RuPhos, or similar ligandLigand for Palladium
Sodium tert-butoxide (NaOtBu) or Cs₂CO₃Base
Toluene or Dioxane (anhydrous)Solvent
Nitrogen or Argon GasInert Atmosphere
Celite®Filtration Aid

Step-by-Step Methodology:

  • Inerting the Flask: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Adding Substrates: Add the this compound (1.0 eq).

  • Evacuate and Backfill: Seal the vessel and evacuate and backfill with nitrogen or argon gas three times.

  • Adding Solvent and Amine: Under a positive flow of inert gas, add anhydrous toluene or dioxane (to ~0.1 M) followed by the amine coupling partner (1.2 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography on silica gel to afford the target C-N coupled product.

Conclusion

This compound is a robust and versatile pharmaceutical intermediate. Its distinct, orthogonally reactive sites at the C-6 and C-8 positions provide medicinal chemists with a powerful platform for rapid lead optimization. The application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, enables the efficient construction of complex molecular architectures. As demonstrated in the development of next-generation kinase inhibitors, strategic utilization of this intermediate can significantly accelerate the discovery of novel therapeutics for challenging diseases.

References

Application Note & Protocols: High-Throughput Screening of Imidazo[1,2-b]pyridazine Libraries for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in small molecule screening and lead discovery.

Abstract: The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic nature and synthetic tractability make it an ideal framework for building diverse chemical libraries targeting various therapeutic areas, most notably as kinase inhibitors.[3] This document provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for imidazo[1,2-b]pyridazine libraries. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and offer insights into data analysis and hit validation, empowering research teams to efficiently identify and advance novel lead compounds.

Introduction: The Rationale for Screening Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine core is a bioisostere of purine and has been successfully exploited to develop numerous potent and selective inhibitors for a variety of protein families. A prime example is Ponatinib, an approved multi-targeted kinase inhibitor for the treatment of leukemia, which features this core scaffold.[1] The success of such drugs has spurred significant interest in exploring new chemical space around this framework for novel therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2][4]

High-throughput screening (HTS) serves as a critical engine for drug discovery, enabling the rapid evaluation of large compound collections to identify starting points for lead optimization.[5] When applied to a well-designed imidazo[1,2-b]pyridazine library, HTS can efficiently uncover novel structure-activity relationships (SAR) and identify potent modulators of high-value biological targets.[6] This guide provides the strategic and technical framework for such a campaign.

Foundational Strategy: Library & Assay Design

The success of any HTS campaign is predicated on the quality of both the chemical library and the biological assay. These two components must be co-developed to ensure meaningful results.

Imidazo[1,2-b]pyridazine Library Characteristics

A robust screening library should possess diversity and drug-like properties. The synthesis of the imidazo[1,2-b]pyridazine backbone is often achieved through the condensation of an α-bromoketone with a 3-amino-6-halopyridazine, a method that allows for facile diversification at multiple positions.[7][8]

Key Considerations for Library Quality:

  • Purity & Integrity: All compounds should be of high purity (>95%), confirmed by LC-MS and NMR, to avoid false positives arising from contaminants.

  • Structural Diversity: The library should explore a wide range of substituents at key positions (e.g., C2, C3, C6) to build a comprehensive SAR landscape.

  • Physicochemical Properties: Compounds should generally adhere to established guidelines for drug-likeness (e.g., Lipinski's Rule of Five) to ensure favorable properties for downstream development.[5]

  • Exclusion of Problematic Moieties: Structures known to cause assay interference (Pan-Assay Interference Compounds, or PAINS) should be flagged or removed.[9]

Assay Development: Choosing the Right Tool

The choice of assay is dictated by the biological target. Given the prevalence of imidazo[1,2-b]pyridazines as kinase inhibitors, we will use a kinase inhibition assay as a primary example.[3][10]

Biochemical vs. Cell-Based Assays:

  • Biochemical Assays: These assays use purified components (enzyme, substrate, co-factors) to directly measure the effect of a compound on the target's activity. They are highly sensitive and excellent for primary HTS.

  • Cell-Based Assays: These assays measure a compound's effect within a biological context, providing information on cell permeability and potential off-target effects. They are crucial for secondary screening and hit validation.[6][11]

A typical HTS campaign for a kinase target would employ a biochemical assay for the primary screen, followed by a cell-based assay to confirm the on-target activity of the identified hits.

The High-Throughput Screening Workflow

A well-orchestrated HTS workflow is essential for generating high-quality, reproducible data. The process can be broken down into distinct phases, from initial preparation to final hit validation.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation Lib_Prep Library Preparation (QC, Plating) Assay_Dev Assay Development & Validation (Z') Primary_HTS Primary HTS (Single Concentration) Assay_Dev->Primary_HTS Data_Acq Data Acquisition & Normalization Primary_HTS->Data_Acq Hit_Picking Hit Identification (Thresholding) Data_Acq->Hit_Picking Hit_Conf Hit Confirmation (Re-test from powder) Hit_Picking->Hit_Conf Dose_Resp Dose-Response (IC50 Determination) Hit_Conf->Dose_Resp Ortho_Assay Orthogonal & Secondary Assays (Cell-based) Dose_Resp->Ortho_Assay SAR_Exp SAR Expansion (Analog Synthesis) Ortho_Assay->SAR_Exp

Caption: High-Throughput Screening (HTS) workflow from library preparation to hit validation.

Detailed Protocols

The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol 1: Primary HTS of a Kinase Target (Biochemical Assay)

This protocol describes a generic, 384-well format biochemical kinase assay. The specific kinase, substrate, and detection reagents should be optimized during assay development.

Objective: To identify compounds from an imidazo[1,2-b]pyridazine library that inhibit the target kinase activity by >50% at a single concentration (e.g., 10 µM).

Materials:

  • Target Kinase (e.g., TYK2, Mps1, c-Met)[12][13][14]

  • Kinase Substrate (e.g., biotinylated peptide)

  • ATP (at Km concentration, determined during assay development)

  • Assay Buffer (containing MgCl₂, DTT, BSA)

  • Detection Reagents (e.g., HTRF, AlphaScreen, or luminescence-based)

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine or a tool compound)

  • Negative Control: DMSO

  • 384-well, low-volume, white assay plates

  • Acoustic liquid handler and bulk reagent dispensers

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each library compound (from a 1 mM DMSO stock) into the appropriate wells of the 384-well assay plates. This results in a final assay concentration of 10 µM in a 10 µL reaction volume.

    • Rationale: Acoustic dispensing is a non-contact method that minimizes cross-contamination and allows for precise transfer of very small volumes.

  • Control Wells:

    • Negative Control (0% Inhibition): Designate 16-32 wells per plate for DMSO only.

    • Positive Control (100% Inhibition): Designate 16-32 wells per plate for the positive control inhibitor at a concentration that yields >95% inhibition.

  • Enzyme Addition: Add 5 µL of the target kinase solution (2X final concentration in assay buffer) to all wells. Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubating the enzyme with the compound allows for binding to occur before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (2X final concentration in assay buffer) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination & Detection: Add 10 µL of the detection reagent mixture to stop the reaction and generate a signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes).

  • Data Acquisition: Read the plates on a compatible plate reader.

Data Analysis & Hit Criteria:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assess Plate Quality: Calculate the Z'-factor for each plate using the control wells. A Z'-factor > 0.5 is considered excellent and indicates a robust assay. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • Hit Selection: Compounds exhibiting a percent inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field) are selected as primary hits.

ParameterRecommended ValueRationale
Plate Format384-wellBalances throughput with reagent costs.
Final Compound Conc.10 µMA standard concentration for primary screening.
Final DMSO Conc.≤ 1%Minimizes solvent effects on enzyme activity.
Assay Volume10 - 20 µLReduces reagent consumption.
ControlsPositive (Inhibitor), Negative (DMSO)Essential for data normalization and quality control.
Z'-Factor Cutoff> 0.5Ensures a statistically significant signal window.
Table 1: Key Parameters for a Robust Biochemical HTS Assay.
Protocol 2: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Methodology:

  • Source Fresh Compound: Obtain dry powder samples of the primary hits to eliminate issues related to compound stability or concentration errors in the original library plates.

  • Create Serial Dilutions: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 100 µM.

  • Perform Dose-Response Assay: Run the same biochemical assay as in Protocol 1, but with the serially diluted compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Dose_Response cluster_plot IC50 Determination p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 xaxis Log [Compound Concentration] yaxis % Inhibition ic50_point ic50_x IC50 ic50_point->ic50_x ic50_y 50% ic50_y->ic50_point

Caption: A representative dose-response curve for IC50 determination.

Case Study Insight: Screening for TYK2 JH2 Domain Inhibitors

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key target for autoimmune diseases.[15] Uniquely, TYK2 has a pseudokinase domain (JH2) that allosterically regulates the active kinase domain (JH1).[13] Screening for ligands that bind to the JH2 domain offers a path to highly selective inhibitors.

An HTS campaign identified an imidazo[1,2-b]pyridazine compound as a promising hit for the TYK2 JH2 domain.[13][16] While the initial hit was modest in potency, it was highly selective. The subsequent hit-to-lead optimization involved:

  • Structure-Activity Relationship (SAR) Studies: Iterative modification of the substituents on the imidazo[1,2-b]pyridazine scaffold led to significant improvements in cellular potency.[13][15]

  • Selectivity Profiling: Confirmed hits were screened against a broad panel of other kinases to ensure selectivity and avoid off-target effects.[15][16]

  • Structure-Based Design: X-ray co-crystal structures of ligands bound to the TYK2 JH2 domain guided the optimization process, allowing for rational design of more potent analogs.[13]

This example highlights a best-practice approach: a primary HTS campaign to find initial hits, followed by a rigorous, multi-faceted validation and optimization process to develop a potent and selective lead compound.[17]

Conclusion

High-throughput screening of imidazo[1,2-b]pyridazine libraries is a powerful and validated strategy for discovering novel drug candidates. The inherent "privileged" nature of this scaffold, combined with its synthetic accessibility, makes it an exceptionally fruitful source for hit-finding. By coupling a high-quality, diverse chemical library with a robust and well-controlled biological assay, researchers can efficiently navigate the early stages of drug discovery. The protocols and strategies outlined in this document provide a comprehensive framework for executing a successful HTS campaign, ultimately accelerating the journey from a chemical library to a promising clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: 6-Chloroimidazo[1,2-b]pyridazin-8-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-8-amine. This document is intended for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related heterocyclic compounds. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields, improve purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent synthetic strategy involves a two-step process starting from a substituted pyridazine. The general approach is a condensation and subsequent cyclization reaction. A typical route begins with the amination of a di-chlorinated pyridazine, followed by cyclization to form the fused imidazo ring system. Microwave-assisted synthesis has been shown to significantly improve reaction times and yields for related structures.[1][2][3]

Q2: What are the critical starting materials for this synthesis?

The key precursors are typically a dichloropyridazine and an aminating agent. For the synthesis of the core imidazo[1,2-b]pyridazine structure, 3,6-dichloropyridazine is a common starting material.[3][4][5] This is then selectively aminated to produce 3-amino-6-chloropyridazine.[3][5] The subsequent cyclization partner depends on the desired substituents on the imidazole ring.

Q3: What are the primary safety concerns associated with this synthesis?

Researchers should be aware of the following hazards:

  • Halogenated Heterocycles: Many chlorinated pyridazines and intermediates can be irritating to the skin, eyes, and respiratory tract. Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Reagents like phosphorus oxychloride (used to synthesize dichloropyridazines from dihydroxypyridazines) are highly corrosive and react violently with water.[4][6] Strong acids and bases also pose significant risks.

  • Reaction Conditions: Some procedures may require elevated temperatures and pressures, particularly with microwave reactors.[1][2][3] Ensure that the equipment is properly rated and maintained for the intended operating conditions.

Q4: How can I confirm the successful synthesis and purity of the final product?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Q: My overall yield for the synthesis of this compound is consistently below 40%. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic sequence. A systematic approach is necessary to identify and resolve the bottleneck.

Potential Causes & Solutions:

  • Incomplete Amination of the Dichloropyridazine Precursor: The selective mono-amination of 3,6-dichloropyridazine is a critical step. If this reaction is inefficient, it will directly impact the overall yield.

    • Optimization: Microwave irradiation has been shown to be highly effective for this type of nucleophilic aromatic substitution, often leading to higher yields and shorter reaction times compared to conventional heating.[1][3] Experiment with reaction time and temperature to find the optimal conditions. A typical starting point is 120°C for 15-30 minutes in a sealed microwave vial.[1][3]

  • Inefficient Cyclization: The formation of the imidazo ring is the key bond-forming event. Incomplete cyclization is a common reason for low yields.

    • Catalyst and Reaction Conditions: For related imidazopyridine syntheses, Lewis acids like Scandium triflate (Sc(OTf)₃) have been used to catalyze the reaction effectively.[7] While your specific substrate may vary, exploring different catalysts could be beneficial.

    • Solvent Choice: The choice of solvent can significantly influence reaction rates and yields. Protic solvents like ethanol or polar aprotic solvents like DMF or DMSO are commonly used.[8] It is advisable to screen a few different solvents to determine the best one for your specific substrate.

  • Side Reactions and Byproduct Formation: The pyridazine ring is electron-deficient, making it susceptible to various nucleophilic attacks, which can lead to undesired byproducts.[9]

    • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the aminating agent in the first step can lead to di-substituted products.

    • Temperature Control: Overheating can often lead to decomposition and the formation of tar-like byproducts. Maintain strict temperature control throughout the reaction.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and chromatography.

    • Extraction pH: Ensure the pH of the aqueous layer is optimized for the extraction of your product. The amine functionality may require basification to ensure it is in its free base form for efficient extraction into an organic solvent.

    • Chromatography: Use an appropriate solvent system for silica gel chromatography to ensure good separation from impurities without excessive band broadening.

Troubleshooting Workflow: Low Yield

Below is a decision-making workflow to systematically address low yield issues.

LowYieldTroubleshooting start Low Yield Observed check_step1 Analyze Purity of Starting Materials start->check_step1 check_amination Monitor Amination Step (TLC/LC-MS) check_step1->check_amination Materials OK optimize_amination Optimize Amination: - Microwave Heating - Adjust Stoichiometry - Screen Solvents check_amination->optimize_amination Incomplete check_cyclization Monitor Cyclization Step (TLC/LC-MS) check_amination->check_cyclization Complete optimize_amination->check_amination Re-run optimize_cyclization Optimize Cyclization: - Screen Catalysts (e.g., Lewis Acids) - Adjust Temperature - Vary Reaction Time check_cyclization->optimize_cyclization Incomplete check_workup Analyze Aqueous & Organic Layers Post-Extraction check_cyclization->check_workup Complete optimize_cyclization->check_cyclization Re-run optimize_workup Optimize Work-up: - Adjust pH for Extraction - Use Different Extraction Solvents - Back-extract check_workup->optimize_workup Product Loss check_purification Analyze Crude vs. Pure Product check_workup->check_purification No Loss optimize_workup->check_workup Re-run optimize_purification Optimize Purification: - Change Chromatography Solvent System - Consider Recrystallization check_purification->optimize_purification Product Loss end_node Yield Optimized check_purification->end_node No Loss optimize_purification->end_node

Caption: A workflow diagram for troubleshooting low synthesis yields.

Issue 2: Significant Impurity Profile

Q: My final product shows multiple spots on TLC and significant impurities in the NMR spectrum. How can I identify and minimize these byproducts?

A: The presence of multiple byproducts suggests that side reactions are occurring. Identifying these impurities is the first step toward mitigating their formation.

Potential Causes & Solutions:

  • Di-substituted Pyridazine: If you are starting from a di-chlorinated pyridazine, a common impurity is the product of double amination.

    • Mitigation: Carefully control the stoichiometry of the amine nucleophile. Using a 1:1 molar ratio or a slight excess of the dichloropyridazine can favor mono-substitution. Lowering the reaction temperature may also increase selectivity.

  • Positional Isomers: Depending on the specific precursors and reaction conditions, the formation of isomeric products is possible.

    • Identification: A detailed analysis of 2D NMR spectra (COSY, HSQC, HMBC) can help elucidate the structure of the isomers.

    • Mitigation: The regioselectivity of these reactions is often dictated by the electronic and steric properties of the starting materials. A different synthetic route or the use of protecting groups may be necessary to achieve the desired regioselectivity.

  • Decomposition Products: The imidazo[1,2-b]pyridazine core can be sensitive to harsh conditions.

    • Mitigation: Avoid excessively high temperatures or prolonged reaction times. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation.

  • Hydrolysis of Chloro-substituent: During aqueous work-up or chromatography on silica gel, the chloro group can sometimes be hydrolyzed to a hydroxyl group.

    • Mitigation: Minimize contact time with water during the work-up. If using chromatography, consider using a less protic solvent system or deactivating the silica gel with a small amount of a non-protic base like triethylamine.

Data Summary Table: Reaction Condition Optimization

The following table provides an example of how to systematically vary reaction conditions to optimize the yield of a key intermediate, such as 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

Entry Solvent Temperature (°C) Time (h) Yield (%) Notes
1Ethanol80 (Reflux)1265Conventional heating, significant amount of starting material remains.
2Dioxane100870Higher boiling point solvent shows slight improvement.
3DMF120478Good yield, but purification from high-boiling solvent is challenging.
4Ethanol120 (MW)0.587Microwave-assisted synthesis shows a significant improvement in yield and time.[3]
5Water150 (MW)0.582Aqueous conditions are also effective under microwave irradiation.

Experimental Protocols

This section provides a generalized, step-by-step protocol for a key transformation in the synthesis of the imidazo[1,2-b]pyridazine core.

Protocol: Microwave-Assisted Synthesis of 3-Amino-6-chloropyridazine

This protocol is adapted from established procedures for the selective amination of dichloropyridazines.[3]

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium Hydroxide (28-30% NH₃ solution)

  • 20 mL microwave reactor vial with a stir bar

  • Ethyl acetate

  • Hexane

Procedure:

  • To a 20 mL microwave vial, add 3,6-dichloropyridazine (e.g., 1.5 g, 10.07 mmol).

  • Add concentrated ammonium hydroxide solution (e.g., 5 mL).

  • Seal the vial tightly with the appropriate cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture for 30 minutes at 120°C (power set to 300W). Ensure that the reaction is stirred throughout.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • A precipitate should form. Filter the solid product.

  • Wash the filtered solid with a cold mixture of ethyl acetate and hexane (e.g., 3:7 ratio) to remove any unreacted starting material.

  • Dry the product under vacuum to yield 3-amino-6-chloropyridazine as a light yellowish-white solid. The product is often of sufficient purity for the next step.

Reaction Pathway Overview

The following diagram illustrates the general synthetic pathway.

Caption: General two-step synthesis of the target scaffold.

References

Technical Support Center: Purification of 6-Chloroimidazo[1,2-b]pyridazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Chloroimidazo[1,2-b]pyridazin-8-amine. This document is designed for researchers, scientists, and drug development professionals who are handling this heterocyclic compound. The purity of your starting materials and final products is paramount for reproducible results, whether in medicinal chemistry screening or process development. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to address the specific challenges you may encounter during the purification of this molecule.

Understanding Your Compound: Key Physicochemical Properties

Before selecting a purification strategy, it is crucial to understand the nature of this compound and its potential impurities. The imidazo[1,2-b]pyridazine core is a common scaffold in kinase inhibitor research[1]. The presence of the amine and chloro substituents imparts specific polarity and reactivity.

  • Potential Impurities : Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., a substituted 3-aminopyridazine), reagents from the cyclization step, or regioisomers. Side reactions can also lead to related byproducts[2].

  • Stability : While generally stable, imidazo[1,2-b]pyridazine derivatives can be sensitive to strong acids or bases. It is advisable to store the compound in a cool, dry, and well-ventilated area, protected from light, to prevent degradation[3].

Workflow for Selecting a Purification Strategy

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following workflow provides a logical approach to selecting the appropriate technique.

Purification_Strategy Start Crude Product (Post-Workup) TLC_Analysis Analyze by TLC/LC-MS Assess Impurity Profile Start->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Major_Impurity Are impurities significantly different in polarity? Column_Chrom Column Chromatography Major_Impurity->Column_Chrom Yes Prep_HPLC Preparative HPLC (for trace impurities or isomer separation) Major_Impurity->Prep_HPLC No (Similar Polarity) Is_Solid->Column_Chrom No / Oily Recrystallization Recrystallization Is_Solid->Recrystallization Yes Final_Product Pure Product (>95%) Column_Chrom->Final_Product Recrystallization->Major_Impurity Low Purity Recrystallization->Final_Product High Purity Prep_HPLC->Final_Product

Caption: Logical workflow for selecting the optimal purification technique.

Purification via Column Chromatography

Column chromatography is the most versatile method for purifying imidazo[1,2-b]pyridazine derivatives, as it effectively separates compounds based on polarity differences. For related structures, silica gel is the standard stationary phase[4][5].

Detailed Protocol: Silica Gel Column Chromatography
  • Solvent System Selection (TLC Analysis):

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. Aim for a retention factor (Rf) of 0.25 - 0.35 for the desired compound. This provides optimal separation from impurities.

    • Visualize the spots using a UV lamp (254 nm), as the heterocyclic core is UV active[4].

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column. This method is faster but can lead to band broadening if too much solvent is used.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Table: Recommended Starting Solvent Systems
System No.SolventsRatio (v/v)PolarityNotes
1Dichloromethane : Ethyl Acetate9 : 1Low-MediumA good starting point for many imidazo[1,2-b]pyridazine derivatives[4].
2Ethyl Acetate : Chloroform1 : 2MediumEffective for separating closely related isomers[5].
3Hexanes : Ethyl Acetate1 : 1 to 1 : 4Medium-HighA classic system. Adjust the ratio to achieve the desired Rf.
4Dichloromethane : Methanol98 : 2HighUse a small percentage of methanol for more polar compounds or to elute strongly adsorbed material.
Troubleshooting Guide: Column Chromatography

Q: My compound is streaking on the TLC plate and the column. What is the cause? A: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or potential decomposition on the silica. The amine group in your compound can interact strongly with the acidic silica surface.

  • Solution 1 (Acidity): Add 0.5-1% triethylamine (TEA) or ammonia to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent tailing of the basic amine compound[6].

  • Solution 2 (Solubility): Ensure your sample is fully dissolved before loading. If using wet loading, use the minimum volume of solvent. Dry loading is often superior for compounds with moderate solubility.

Q: The separation between my product and an impurity is poor (ΔRf < 0.1). How can I improve it? A: Poor separation means the solvent system is not selective enough.

  • Solution: Change the composition of your mobile phase. Instead of just increasing polarity (e.g., adding more ethyl acetate to hexanes), try a different solvent combination that offers different selectivity (e.g., switch to a dichloromethane/acetone system). Solvents like acetone, ethyl acetate, and dichloromethane have different hydrogen bonding capabilities, which can alter the separation profile.

Column_Troubleshooting Problem Identify Problem Streaking Streaky Bands / Tailing Problem->Streaking Observation Poor_Sep Poor Separation (ΔRf < 0.1) Problem->Poor_Sep Observation No_Elution Compound Stuck at Baseline Problem->No_Elution Observation Sol_Acid Add 1% TEA or NH3 to Mobile Phase Streaking->Sol_Acid Cause: Acidity Sol_Load Use Dry Loading Technique Streaking->Sol_Load Cause: Overload/Solubility Sol_Solvent Change Solvent System (e.g., Hex/EtOAc -> DCM/Acetone) Poor_Sep->Sol_Solvent Solution Sol_Polarity Increase Mobile Phase Polarity No_Elution->Sol_Polarity Solution

Caption: Troubleshooting flowchart for column chromatography issues.

Purification via Recrystallization

If your crude product is a solid and has a reasonably high purity (>85%), recrystallization is an excellent and scalable purification method. It relies on the principle that the compound of interest is soluble in a hot solvent but sparingly soluble at room temperature or below, while impurities remain in solution.

Detailed Protocol: Recrystallization
  • Solvent Screening:

    • Place a small amount of crude material (20-30 mg) in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) to each tube.

    • A good solvent will dissolve the compound when hot but not at room temperature. An ideal anti-solvent is one in which the compound is insoluble.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing recovery.

  • Decolorization (Optional):

    • If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide: Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or melting point of the impure mixture).

  • Solution: Reheat the solution to dissolve the oil. Add slightly more solvent (10-20% more volume) to lower the saturation point. Allow the solution to cool much more slowly. If it persists, consider a different solvent or a two-solvent system (dissolving in a good solvent and adding an anti-solvent dropwise at the boiling point until turbidity appears).

Q: No crystals formed upon cooling, even in an ice bath. How can I induce crystallization? A: The solution is not yet supersaturated, or nucleation is inhibited.

  • Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide a surface for crystal growth.

  • Solution 2 (Seed Crystals): If you have a pure sample, add a tiny crystal to the solution to act as a template.

  • Solution 3 (Increase Concentration): If too much solvent was added, evaporate some of it and attempt to cool again.

High-Purity Purification: Preparative HPLC

For applications requiring very high purity (>99%) or for separating closely related isomers, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

General Protocol: Preparative RP-HPLC
  • Method Development: Develop an analytical method first on a C18 column. A good starting point is a gradient of water (often with 0.1% TFA or formic acid) and methanol or acetonitrile[4]. The acid helps to protonate the amine, leading to sharper peaks.

  • Scale-Up: Scale the analytical method to a preparative column, increasing the flow rate and injection volume proportionally to the column's dimensions.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions. If an acid modifier like TFA was used, it may need to be removed. This can be done by neutralizing the solution and performing a liquid-liquid extraction or by lyophilization if the salt is volatile.

Troubleshooting Guide: Preparative HPLC

Q: My compound is eluting with a very broad peak. Why? A: Peak broadening can be due to column overload, secondary interactions, or poor solubility in the mobile phase.

  • Solution: Reduce the injection mass. Ensure the pH of the mobile phase is appropriate to keep your compound in a single ionic state (e.g., pH < pKa to ensure the amine is protonated). Ensure the sample is fully dissolved in the mobile phase before injection.

Frequently Asked Questions (FAQs)

Q1: How do I confirm the purity of my final product? A1: Purity should be assessed using orthogonal methods. A combination of HPLC (to check for impurities), ¹H NMR (to confirm structure and check for solvent residue), and melting point (a sharp melting point indicates high purity) is standard practice[2][4][5].

Q2: My compound is a hydrochloride salt. How does this affect purification? A2: A salt will have very different solubility properties than the free base. It will be more soluble in polar solvents like water or methanol and less soluble in nonpolar organic solvents. Purification by recrystallization from an alcohol/water mixture is often effective[7]. For column chromatography, you may need to use a more polar mobile phase, or first neutralize the salt to the free base, perform the chromatography, and then re-form the salt if desired.

Q3: Can I use normal phase chromatography on alumina instead of silica? A3: Yes, neutral or basic alumina can be an excellent alternative to silica gel, especially for basic compounds like this amine. Alumina can prevent the tailing and potential degradation that sometimes occurs on acidic silica gel. The solvent systems used are generally similar to those for silica.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered with this important class of compounds. The fused bicyclic nature of the imidazo[1,2-b]pyridazine scaffold often contributes to issues such as high lipophilicity and low aqueous solubility, which can hinder both in vitro screening and in vivo development.[1] This resource offers troubleshooting advice and detailed protocols to help you navigate these obstacles effectively.

Part 1: Troubleshooting Guide for Common Solubility Issues

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions in a question-and-answer format.

Issue 1: Compound Precipitation in Aqueous Buffers for In Vitro Assays

You've just synthesized a promising new imidazo[1,2-b]pyridazine derivative, but it crashes out of solution when you try to prepare it for your biological assay. This is a frequent and frustrating problem.

Q1: Why is my compound precipitating in my aqueous assay buffer?

A: Imidazo[1,2-b]pyridazine derivatives are often characterized by poor water solubility.[1] This is primarily due to their rigid, fused heterocyclic ring system which can lead to strong crystal lattice energy and high lipophilicity. When you introduce your compound, typically dissolved in an organic solvent like DMSO, into an aqueous buffer, the sudden change in solvent polarity can cause the compound to exceed its thermodynamic solubility limit and precipitate out.

Q2: How can I prevent my compound from precipitating during my in vitro experiments?

A: Several strategies can be employed, often in combination, to maintain the solubility of your compound in aqueous media.[2]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of your buffer can significantly increase its solubility. For basic compounds, lowering the pH will lead to protonation and the formation of a more soluble salt. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, to your aqueous buffer can increase the solubility of your compound by reducing the overall polarity of the solvent system.[3][4]

  • Surfactants: Surfactants can increase the apparent solubility of a compound by forming micelles that encapsulate the hydrophobic drug molecule.[5]

Here is a decision-making workflow for selecting an appropriate solubilization strategy for your in vitro assays:

In Vitro Solubilization Workflow
Table 1: Common Co-solvents and Surfactants for In Vitro Assays

AgentTypeTypical ConcentrationAdvantagesDisadvantages
EthanolCo-solvent1-5% (v/v)Low cytotoxicity at low concentrations.[2]Can affect enzyme kinetics or cell viability at higher concentrations.
PEG 400Co-solvent1-10% (v/v)Generally low toxicity.[2]Can increase viscosity of the solution.
Propylene GlycolCo-solvent1-10% (v/v)Good solubilizing power for many compounds.[2]Can have cytotoxic effects at higher concentrations.
Tween 80Surfactant0.01-0.1% (v/v)Effective at low concentrations.Can interfere with certain assays and may have higher cytotoxicity.[2]
Issue 2: Poor Oral Bioavailability in Vivo Animal Studies

Your imidazo[1,2-b]pyridazine derivative shows excellent in vitro potency, but when you move to animal studies, you observe very low exposure after oral dosing.

Q1: What is the relationship between poor solubility and low oral bioavailability?

A: For a drug to be absorbed into the systemic circulation after oral administration, it must first dissolve in the gastrointestinal fluids.[6] Poor aqueous solubility is a major reason for low and variable oral bioavailability.[7] If a compound has low solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption across the intestinal wall.[6] This is a common challenge for drugs classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[8]

Q2: What formulation strategies can I use to improve the oral bioavailability of my compound?

A: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[9]

  • Salt Formation: For ionizable compounds, forming a salt is a common and effective way to increase solubility and dissolution rate.[10]

  • Co-crystals: Co-crystallization is a technique where the active pharmaceutical ingredient (API) is combined with a benign co-former to create a new crystalline solid with improved physicochemical properties, such as solubility.[11][12] This approach can be applied to non-ionizable drugs.[13]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in an amorphous state within a polymer matrix.[14][15] The amorphous form of a drug has higher free energy and thus greater solubility compared to its crystalline form.[8] ASDs can be prepared using techniques like spray drying and hot-melt extrusion.[16][17]

Here is a diagram illustrating how these formulation approaches can improve oral absorption:

G cluster_0 Oral Administration cluster_1 Formulation Strategies drug Poorly Soluble Drug (Crystalline) dissolution Slow Dissolution drug->dissolution absorption Low Absorption dissolution->absorption bioavailability Low Bioavailability absorption->bioavailability salt Salt Formation enhanced_dissolution Enhanced Dissolution salt->enhanced_dissolution cocrystal Co-crystals cocrystal->enhanced_dissolution asd Amorphous Solid Dispersions asd->enhanced_dissolution enhanced_absorption Improved Absorption enhanced_dissolution->enhanced_absorption enhanced_bioavailability Improved Bioavailability enhanced_absorption->enhanced_bioavailability

Improving Oral Bioavailability

Part 2: Experimental Protocols

This section provides step-by-step methodologies for key experiments discussed in the troubleshooting guide.

Protocol 1: Tiered Solubility Screening for In Vitro Assays

This protocol will help you systematically determine the best solvent system for your compound for use in biological assays.

Materials:

  • Your imidazo[1,2-b]pyridazine derivative

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)

  • Surfactants (e.g., Tween 80)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Tier 1 - Aqueous Buffer: a. In a 96-well plate, add your aqueous buffer. b. Add your compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 1%). c. Mix well and incubate at room temperature for 1 hour. d. Visually inspect for precipitation and measure turbidity using a plate reader.

  • Tier 2 - Co-solvents (if precipitation occurs in Tier 1): a. Prepare aqueous buffers containing different concentrations of co-solvents (e.g., 1%, 5%, 10% ethanol). b. Repeat steps 2b-2d with these co-solvent-containing buffers.

  • Tier 3 - Surfactants (if precipitation persists): a. Prepare aqueous buffers containing different concentrations of surfactants (e.g., 0.01%, 0.05%, 0.1% Tween 80). b. Repeat steps 2b-2d with these surfactant-containing buffers.

  • Analysis: Identify the solvent system with the lowest concentration of organic solvent or surfactant that keeps your compound in solution at the desired concentration.

Protocol 2: Preliminary Salt Screening

This protocol provides a small-scale method to quickly assess the potential of forming a more soluble salt of your ionizable imidazo[1,2-b]pyridazine derivative.

Materials:

  • Your basic imidazo[1,2-b]pyridazine derivative

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, water)

  • Small glass vials

  • Stir plate and stir bars

Procedure:

  • Dissolve Compound: Dissolve a small amount of your compound (e.g., 10-20 mg) in a minimal amount of a suitable solvent in a glass vial.

  • Add Acid: Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected acid, either neat or as a solution in the same solvent.

  • Observe for Precipitation: Stir the mixture at room temperature. Observe for the formation of a precipitate, which may indicate salt formation.

  • Induce Crystallization: If no precipitate forms, you can try to induce crystallization by:

    • Cooling the solution in an ice bath.

    • Adding an anti-solvent (a solvent in which the salt is expected to be insoluble).

    • Scratching the inside of the vial with a glass rod.

  • Isolate and Characterize: If a solid is formed, isolate it by filtration, wash with a small amount of cold solvent, and dry. Characterize the solid using techniques like melting point, PXRD, and DSC to confirm if a new salt has been formed.

  • Solubility Assessment: Perform a simple kinetic solubility test on the newly formed solid in your target aqueous buffer and compare it to the parent compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: Are there any structural features of imidazo[1,2-b]pyridazines that I should be aware of that contribute to poor solubility?

A: Yes, the fused, planar nature of the imidazo[1,2-b]pyridazine ring system can promote strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy that is difficult to overcome for dissolution. Additionally, these compounds are often substituted with other aromatic or lipophilic groups, further increasing their hydrophobicity.[1][18]

Q2: Can I use computational tools to predict the solubility of my imidazo[1,2-b]pyridazine derivatives before I synthesize them?

A: Yes, several in-silico and machine learning models are available to predict aqueous solubility (often expressed as logS).[19] These models use various molecular descriptors to estimate solubility and can be valuable for prioritizing which compounds to synthesize.[20][21] While these predictions are not a substitute for experimental measurement, they can help guide your drug discovery efforts.[19][22]

Q3: What are the regulatory considerations for using solubilizing agents in a final drug product?

A: The choice of excipients, including solubilizing agents, is a critical aspect of drug formulation and is heavily regulated. All excipients must be pharmaceutically acceptable and listed in the FDA's Inactive Ingredient Database. The amount of each excipient used must be justified and shown to be safe. For novel excipients, extensive toxicity studies are required. It is always best to consult regulatory guidelines early in the development process.

References

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formations encountered during synthesis. Our goal is to provide you with the expertise and practical guidance needed to optimize your reactions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.

Question 1: Why am I getting a very low yield or no desired product, and what is the major byproduct I'm observing?

Answer:

The most common reason for low yields or reaction failure in the synthesis of imidazo[1,2-b]pyridazines, particularly when using the traditional condensation of a 3-aminopyridazine with an α-haloketone, is the formation of an undesired regioisomer.

The Underlying Chemistry: A Tale of Two Nitrogens

The 3-aminopyridazine ring has two nitrogen atoms, both of which are nucleophilic. The desired reaction pathway involves the alkylation of the nitrogen atom at the 1-position (N1), which is adjacent to the amino group. This is followed by an intramolecular cyclization to form the fused imidazo[1,2-b]pyridazine ring system.

However, the nitrogen atom at the 2-position (N2) is often more nucleophilic, especially in an unsubstituted 3-aminopyridazine.[1] This leads to the preferential formation of an N2-alkylated intermediate, which cannot cyclize to the desired product. This intermediate is often the major byproduct you are observing.

Visualizing the Reaction Pathways

reaction_pathway cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reaction Pathway 3-Aminopyridazine 3-Aminopyridazine N1_Alkylation N1 Alkylation (Favored with 6-halo substituent) 3-Aminopyridazine->N1_Alkylation Reacts with α-haloketone N2_Alkylation N2 Alkylation (Favored in unsubstituted 3-aminopyridazine) 3-Aminopyridazine->N2_Alkylation Reacts with α-haloketone alpha-Haloketone alpha-Haloketone Desired_Intermediate N1-Alkylated Intermediate N1_Alkylation->Desired_Intermediate Cyclization Intramolecular Cyclization Desired_Intermediate->Cyclization Product Imidazo[1,2-b]pyridazine (Desired Product) Cyclization->Product Side_Product N2-Alkylated Intermediate (Major Side Product) N2_Alkylation->Side_Product

Caption: Reaction pathways in imidazo[1,2-b]pyridazine synthesis.

Troubleshooting and Solutions:

The key to a successful synthesis is to enhance the nucleophilicity of the N1 nitrogen over the N2 nitrogen. The most effective and widely adopted strategy is to use a 6-halo-3-aminopyridazine (e.g., 3-amino-6-chloropyridazine) as your starting material.[1]

  • Mechanism of Action: The electron-withdrawing halogen atom at the 6-position significantly reduces the electron density and, therefore, the nucleophilicity of the adjacent N2 nitrogen. This steric and electronic hindrance shifts the equilibrium of the initial alkylation towards the desired N1 position, leading to a dramatic increase in the yield of the target imidazo[1,2-b]pyridazine.

Experimental Protocol: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine

  • Materials:

    • 3-amino-6-chloropyridazine

    • 2-bromoacetophenone (α-bromoacetophenone)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (or another suitable solvent like isopropanol)

  • Procedure:

    • In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1 equivalent) and sodium bicarbonate (2 equivalents) in ethanol.

    • To this suspension, add a solution of 2-bromoacetophenone (1.1 equivalents) in ethanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and then with water to remove any remaining salts.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Question 2: My reaction is sluggish, and I'm observing the formation of a dimeric byproduct. What is happening and how can I prevent it?

Answer:

While less common than regioisomer formation in the standard condensation reaction, dimerization can occur, particularly under harsh reaction conditions or with specific starting materials. This is more frequently observed in related synthetic routes like the Chichibabin reaction.[2]

The Underlying Chemistry: Dimerization Pathways

Dimerization can occur through several mechanisms:

  • Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.

  • Dimerization of the aminopyridazine: In reactions like the Chichibabin amination, which uses strong bases like sodium amide, dimerization of the pyridine-like starting material can be a significant side reaction.[2]

  • Reaction of the product with starting material: In some cases, the formed imidazo[1,2-b]pyridazine can react with remaining starting materials.

Troubleshooting and Solutions:

  • Control of Reaction Conditions:

    • Temperature: Avoid excessively high temperatures. While reflux is often necessary, prolonged heating can promote side reactions.

    • Base: Use a mild base like sodium bicarbonate or potassium carbonate. Stronger bases can favor dimerization and other side reactions.

    • Stoichiometry: Use a slight excess of the α-haloketone (around 1.1 equivalents) to ensure the complete consumption of the aminopyridazine, but avoid a large excess which can lead to its own side reactions.

  • Choice of Solvent: The choice of solvent can influence the reaction rate and the solubility of intermediates. Protic solvents like ethanol are generally effective.

Question 3: I am using a multicomponent reaction (Groebke-Blackburn-Bienaymé) and the reaction is not proceeding as expected or is giving a complex mixture. What are the potential pitfalls?

Answer:

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for synthesizing substituted imidazo[1,2-b]pyridazines from an aminopyridazine, an aldehyde, and an isocyanide. However, its success is sensitive to the specific reactants and conditions.

Potential Issues in the GBB Reaction:

  • Low Reactivity of Aldehydes: Aliphatic aldehydes can sometimes be less reactive than aromatic aldehydes in this reaction.

  • Solubility Issues: The starting materials or the product may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[3]

  • Side Reactions of the Isocyanide: Isocyanides can undergo self-polymerization or hydrolysis under certain conditions.

  • Unexpected Rearrangements: Depending on the substrates, unexpected spirocyclization or other rearrangements can occur.[4]

Troubleshooting and Solutions:

  • Catalyst Choice: While often performed under acidic catalysis (e.g., with TFA or Sc(OTf)₃), some GBB reactions can be sensitive to the choice and amount of catalyst.[4] Optimization of the catalyst may be necessary.

  • Solvent Selection: Protic solvents like methanol or ethanol are commonly used. If solubility is an issue, exploring other solvents or solvent mixtures may be beneficial.[3]

  • Temperature and Reaction Time: While many GBB reactions proceed at room temperature or with gentle heating, some combinations of reactants may require elevated temperatures to achieve a reasonable reaction rate. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in imidazo[1,2-b]pyridazine synthesis?

The most prevalent side product is the N2-alkylated regioisomer of the 3-aminopyridazine starting material. This occurs when the alkylating agent (typically an α-haloketone) reacts with the more nucleophilic nitrogen atom that is not adjacent to the amino group. This intermediate cannot undergo the subsequent intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine.

Q2: How can I improve the regioselectivity of the reaction?

The most effective method to ensure high regioselectivity is to use a 3-amino-6-halopyridazine as the starting material. The halogen at the 6-position deactivates the adjacent nitrogen (N2), making the nitrogen at the 1-position (N1) the preferred site of alkylation.[1]

Q3: What are the best purification techniques for imidazo[1,2-b]pyridazines?

  • Recrystallization: This is often the most effective method for purifying the final product, especially if the impurities are present in small amounts. Ethanol is a commonly used solvent for recrystallization.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as the desired product and its regioisomeric byproduct, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

  • Aqueous Washes: During the workup, washing the organic layer with water or brine can help remove inorganic salts and water-soluble impurities.

Summary of Common Side Products and Solutions

Side Product/IssueProbable CauseRecommended Solution(s)
N2-Alkylated Regioisomer High nucleophilicity of the N2 nitrogen in unsubstituted 3-aminopyridazine.Use a 6-halo-3-aminopyridazine as the starting material.
Low Reaction Rate Low reactivity of starting materials; poor solubility.Optimize reaction temperature and solvent; consider microwave-assisted synthesis.
Dimerization Products Harsh reaction conditions (strong base, high temperature).Use a mild base (e.g., NaHCO₃); control reaction temperature and time.
Complex Mixture in GBB Sub-optimal catalyst, solvent, or temperature; low reactivity of reactants.Screen different catalysts and solvents; adjust temperature and reaction time.

References

Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine analogs. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to address the common challenges associated with the metabolic stability of this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, like many nitrogen-containing heterocycles, these analogs can be susceptible to metabolic degradation, impacting their pharmacokinetic profile and overall viability as drug candidates.

This resource will guide you through identifying metabolic liabilities, troubleshooting common experimental issues, and implementing strategies to enhance the metabolic stability of your compounds.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Scenario 1: High Clearance in Human Liver Microsome (HLM) Assays

Question: My imidazo[1,2-b]pyridazine analog shows high clearance in the HLM stability assay. How do I begin to troubleshoot this?

Answer: High clearance in HLM assays is a common starting point for metabolic stability investigations and typically points towards oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[3][4] Here’s a systematic approach to deconstruct the problem:

  • Confirm the Experimental Integrity: Before delving into structural modifications, ensure the experimental setup is sound. Inconsistent results can arise from variability in experimental conditions such as temperature, pH, and enzyme concentration.[5]

  • Identify the "Soft Spot": The next critical step is to identify the site of metabolism (SOM) on your molecule. This is often an electron-rich or sterically accessible position.[6]

    • Metabolite Identification Studies: The most definitive way to identify the SOM is through metabolite identification studies using techniques like high-resolution mass spectrometry (LC-MS/MS). This will reveal the exact site of modification (e.g., hydroxylation, N-dealkylation).

    • In Silico Prediction: Computational tools can predict likely sites of metabolism, offering a hypothesis-driven approach to guide your subsequent experiments.[7]

  • Characterize the Metabolites: Understanding the nature of the metabolites is crucial. Are you observing Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolites? HLM assays primarily highlight Phase I metabolism.

Scenario 2: Metabolite Identification Confirms Aromatic Hydroxylation on the Imidazo[1,2-b]pyridazine Core or a Phenyl Ring Appendage.

Question: My metabolite identification data shows hydroxylation on an aromatic ring of my compound. What are my options to block this metabolic pathway?

Answer: Aromatic hydroxylation is a very common metabolic pathway for many drug candidates. Here are several strategies, ranging from simple to more complex, to mitigate this issue:

  • Blocking with Electron-Withdrawing Groups (EWGs): Introducing EWGs such as fluorine, a trifluoromethyl group (-CF3), or a sulfone (-SO2R) onto the aromatic ring can deactivate it towards oxidative metabolism.[8][9] The strong electron-withdrawing nature of these groups reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[10][11]

    • Causality: CYP-mediated hydroxylation is an electrophilic process. By decreasing the electron density of the aromatic ring, you make it a less favorable substrate for these enzymes.

  • Steric Hindrance: Placing a bulky group adjacent to the site of hydroxylation can physically block the metabolic enzymes from accessing the "soft spot".[3] This is a classic steric shielding strategy.

  • Bioisosteric Replacement: This is a powerful strategy in medicinal chemistry.[12][13][14] Consider replacing the metabolically labile phenyl ring with a heteroaromatic ring like pyridine or pyrimidine.[3][6]

    • Rationale: The incorporation of nitrogen atoms into the aromatic system tends to increase metabolic stability by decreasing the potential for oxidative metabolism.[6] This is because the nitrogen atoms are electron-withdrawing, reducing the electron density of the ring.

  • Deuterium Substitution: Replacing a hydrogen atom at the site of metabolism with its heavier isotope, deuterium, can slow down the rate of metabolism.[15][16] This is known as the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and its cleavage is often the rate-limiting step in CYP-mediated oxidation.[17][18]

    • Caution: Be aware of "metabolic switching," where blocking one metabolic site can lead to increased metabolism at a different, previously minor, site.[8][19]

Scenario 3: Rapid Metabolism is Observed, but Not in the HLM Assay. Clearance is High in Hepatocyte Assays.

Question: My compound is stable in HLM, but shows high clearance in hepatocyte stability assays. What does this suggest?

Answer: This discrepancy strongly suggests the involvement of metabolic pathways not fully represented in microsomes, or the involvement of drug transporters. Hepatocytes contain both Phase I and Phase II enzymes, as well as active transport systems.[20][21]

  • Investigate Phase II Metabolism: Perform metabolite identification studies using hepatocytes and look for glucuronide or sulfate conjugates.[22] The presence of these conjugates indicates that your compound is undergoing Phase II metabolism.

  • Assess Contribution of Other Enzymes: While CYPs are predominant, other enzymes like flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOs) could be responsible. You can use specific chemical inhibitors for different enzyme families in your hepatocyte assay to pinpoint the responsible pathway.[22]

  • Evaluate Transporter Involvement: Compare the clearance in suspended hepatocytes versus plated hepatocytes, as transporter activity can differ. You can also use known transporter inhibitors to see if they affect the clearance of your analog.[22]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key parameters I should be measuring in my in vitro metabolic stability assays? A1: The primary parameters are the half-life (t½) and the intrinsic clearance (CLint). The half-life is the time it takes for 50% of the parent compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of blood flow.[22]

Q2: How can I reduce the lipophilicity of my imidazo[1,2-b]pyridazine analog to improve its metabolic stability? A2: High lipophilicity often correlates with increased metabolic liability. Strategies to reduce lipophilicity include:

  • Incorporating polar functional groups (e.g., hydroxyl, amide).

  • Replacing a lipophilic aromatic ring with a more polar heteroaromatic ring.

  • Adding ionizable groups to the molecule. Reducing lipophilicity can decrease the affinity of your compound for the active sites of metabolic enzymes.[8][23]

Q3: Can modifying the imidazo[1,2-b]pyridazine core itself improve metabolic stability? A3: Yes. The imidazo[1,2-b]pyridazine core can be a site of metabolism. Strategic modifications can include:

  • Introducing substituents at different positions on the bicyclic ring system to block potential metabolic sites.

  • Altering the electronic properties of the ring system through the addition of electron-withdrawing or donating groups. For example, replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety has been shown to dramatically improve the metabolic stability of some imidazo[1,2-b]pyridazine-based inhibitors.[24]

Q4: What is the role of bioisosterism in improving the metabolic stability of my compounds? A4: Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the drug's therapeutic profile.[13][25] In the context of metabolic stability, this could involve:

  • Replacing a metabolically labile ester with a more stable amide.[8]

  • Swapping a phenyl ring prone to hydroxylation with a more stable pyridine or pyrazole ring.[3]

  • Using a tetrazole as a bioisostere for a carboxylic acid to improve pharmacokinetic properties.[13][14]

Q5: When should I consider using deuteration as a strategy? A5: Deuteration is a useful strategy when you have identified a specific C-H bond cleavage as the rate-limiting step in the metabolism of your compound.[18] It is particularly valuable when other structural modifications to block metabolism also negatively impact the compound's potency or other desirable properties.[15] It's a subtle modification that can significantly improve the metabolic profile without drastically altering the molecule's interaction with its biological target.

Part 3: Experimental Protocols & Data Presentation

Data Presentation: Comparative Metabolic Stability

The following table provides an example of how to present comparative metabolic stability data for a series of imidazo[1,2-b]pyridazine analogs.

Compound IDModificationHLM t½ (min)Hepatocyte t½ (min)CLint (µL/min/mg protein)
Parent-01 Unsubstituted Phenyl151092.4
Analog-02 para-Fluoro Phenyl453531.0
Analog-03 Pyridyl Replacement625522.4
Analog-04 Deuterated Phenyl352839.6

This data is illustrative and serves as a template for presenting your experimental findings.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of your imidazo[1,2-b]pyridazine analog in DMSO.

    • Working Solution: Dilute the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the desired starting concentration (typically 1 µM).[22]

    • HLM Suspension: Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in incubation buffer.[22]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing and Analysis:

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).[22]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes in a 37°C water bath.[22]

    • Gently transfer the cells to pre-warmed incubation medium.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[22]

  • Incubation:

    • Add the hepatocyte suspension to a non-coated plate.

    • Add the test compound (final concentration typically 1 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points, collect aliquots of the cell suspension.

  • Sample Processing and Analysis:

    • Follow the same quenching and analysis procedure as described for the HLM assay.

  • Data Analysis:

    • Perform data analysis as described for the HLM assay to determine t½ and CLint.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for High Clearance

high_clearance_workflow start High Clearance in HLM Assay met_id Metabolite ID (LC-MS/MS) start->met_id in_silico In Silico SOM Prediction start->in_silico aromatic_hydrox Aromatic Hydroxylation Identified met_id->aromatic_hydrox other_met Other Metabolic Pathway Identified met_id->other_met in_silico->aromatic_hydrox strategies Implement Strategies: - EWGs - Steric Hindrance - Bioisosteric Replacement - Deuteration aromatic_hydrox->strategies retest Re-test in HLM Assay strategies->retest hepatocyte_assay Switch to Hepatocyte Assay other_met->hepatocyte_assay

Caption: A decision-making workflow for troubleshooting high clearance observed in HLM assays.

Diagram 2: Strategies to Block Aromatic Hydroxylation

blocking_strategies parent Metabolically Labile Parent Compound ewg Add EWG (e.g., -F, -CF3) parent->ewg Deactivate Ring steric Introduce Steric Bulk parent->steric Block Access bioisostere Bioisosteric Replacement (e.g., Phenyl -> Pyridyl) parent->bioisostere Modify Scaffold deuteration Deuteration at 'Soft Spot' parent->deuteration Strengthen C-H Bond stable_analog Metabolically Stable Analog ewg->stable_analog steric->stable_analog bioisostere->stable_analog deuteration->stable_analog

References

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-b]pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic system. Here, we address common challenges encountered during synthetic campaigns, providing troubleshooting strategies, detailed protocols, and the underlying scientific rationale to empower your research.

Introduction: The Challenge and Opportunity of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine core is a cornerstone in modern medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Its rigid, planar structure and unique electronic properties make it an excellent scaffold for developing targeted therapeutics. However, the selective functionalization of this heterocycle can be challenging due to the presence of multiple potential reaction sites (C2, C3, C6, C7, and C8) and the electronic nature of the fused ring system.

This guide focuses on providing practical solutions to common hurdles in derivatizing this scaffold, with a primary emphasis on modern cross-coupling techniques like direct C-H functionalization.

Section 1: General Reaction Optimization Workflow

Before diving into specific issues, it is crucial to adopt a systematic approach to optimization. The following workflow provides a logical progression for developing and refining your reaction conditions.

G cluster_0 Phase 1: Feasibility & Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Scale-Up & Validation A Define Transformation (e.g., C3-Arylation) B Literature Precedent Review (Catalyst, Ligand, Solvent, Base) A->B C Initial Condition Screen (Small Scale, Array Format) B->C D Analyze Outcome (LCMS, NMR for Conversion & Byproducts) C->D E Success? D->E F Identify Issue (Low Yield, Poor Selectivity, etc.) E->F No I Optimized Conditions Identified E->I Yes G Consult Troubleshooting Guide (This Document!) F->G H Systematic Parameter Variation (One at a time: Temp, Conc, Reagent) G->H H->D J Confirm Results on Larger Scale I->J K Full Characterization of Product J->K

Caption: A systematic workflow for optimizing imidazo[1,2-b]pyridazine functionalization.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Category 1: Low or No Conversion

Question: My C-H arylation reaction is not working. I'm seeing only starting material after 24 hours. What are the most likely causes?

Answer: This is a common and frustrating issue. The root cause is often related to catalyst activity, reaction setup, or the inherent reactivity of your specific substrate. Let's break down the troubleshooting process.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is highly sensitive.

    • Cause: The most frequent culprit is oxygen. Palladium(0) species, the active form in many catalytic cycles, are readily oxidized to inactive Palladium(II) oxides in the presence of air. Similarly, moisture can interfere with many organometallic reagents and bases.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use a robust glovebox if available. Solvents should be anhydrous and degassed thoroughly using methods like sparging with inert gas or freeze-pump-thaw cycles.

  • Incorrect Base or Solvent Choice: The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle, often in the proton abstraction or catalyst regeneration step.

    • Cause: The pKa and solubility of the base are critical. A base that is too weak may not facilitate the key deprotonation step. A base that is insoluble in the reaction medium will have poor activity. For C-H functionalizations, bulky carboxylate salts (e.g., PivOK, K₂CO₃ is often used but PivOK can be better) are often required.

    • Solution: Screen a panel of bases. If you started with K₂CO₃, consider trying Cs₂CO₃ (more soluble) or an organic base like DBU. For challenging C-H activations, a switch to a carboxylate salt like potassium pivalate (PivOK) is often effective. The solvent must fully dissolve the reagents at the reaction temperature.

  • Substrate-Specific Issues:

    • Cause: Steric hindrance near the target C-H bond can shut down the reaction. Electron-withdrawing groups on the imidazo[1,2-b]pyridazine core can also deactivate it towards electrophilic-type C-H activation pathways.

    • Solution: If sterics are an issue, you may need a less bulky coupling partner or a catalyst system with a smaller ligand. If electronics are the problem, a different reaction mechanism (e.g., moving from a Pd(II)/Pd(IV) cycle to a Pd(0)/Pd(II) cycle by starting with a halogenated imidazopyridazine) might be necessary.

G A Problem: No Reaction B Check 1: Inert Atmosphere? A->B C Degas Solvents & Use Glovebox/Schlenk Line B->C No D Check 2: Catalyst/Ligand Choice? B->D Yes H Re-run Experiment C->H E Screen Different Ligands (e.g., Buchwald-type) or Pre-catalysts D->E No F Check 3: Base & Solvent? D->F Yes E->H G Screen Bases (K₂CO₃, Cs₂CO₃, PivOK) & Solvents (Toluene, Dioxane, DMAc) F->G No F->H Yes G->H

Caption: A decision tree for troubleshooting a failed C-H arylation reaction.

Category 2: Poor Regioselectivity

Question: I am trying to functionalize the C3 position, but I am getting a mixture of C2 and C3 isomers. How can I improve selectivity?

Answer: Achieving high regioselectivity is paramount and is governed by the intrinsic electronic properties of the heterocycle and the mechanism of the chosen reaction.

  • Understanding Inherent Reactivity: The imidazo[1,2-b]pyridazine system has a complex electronic landscape.

    • Cause: The C3 position is often the most electron-rich and kinetically favored site for electrophilic attack. However, C2 can also be reactive. Palladium-catalyzed C-H functionalizations are particularly sensitive to the directing effects of nearby atoms. The lone pair on the N1 nitrogen can act as a directing group, favoring functionalization at the C2 position in many cases.

    • Solution: The choice of catalyst and ligand is critical for overriding the inherent reactivity. Bulky ligands on the metal center can sterically block the more accessible C2 position, thereby favoring reaction at C3. For example, using a bulky phosphine ligand might enhance C3 selectivity.

  • Directing Groups:

    • Cause: If you require absolute control over regioselectivity, the most robust strategy is to install a directing group.

    • Solution: A removable directing group (e.g., a picolinamide at a nearby position) can chelate to the metal catalyst, delivering it specifically to one C-H bond. While this adds steps to the synthesis (installation and removal), it provides unparalleled control over the outcome.

Table 1: General Guide to Regioselectivity

Target PositionGeneral StrategyCommon ConditionsRationale
C3 Electrophilic HalogenationNBS, Br₂, or I₂ in solvents like DCM or CHCl₃.The C3 position is the most nucleophilic and reacts readily with electrophiles.
C2 Directed C-H FunctionalizationPd(OAc)₂, bulky phosphine ligands, aryl halide partner.The N1 nitrogen atom often directs the organometallic catalyst to the adjacent C2 position.
C6 Minisci-type Radical ReactionsAgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidant), carboxylic acid partner, in acidic media.The electron-deficient pyridazine ring is activated towards nucleophilic radical attack at C6.
C7 Directed C-H Functionalization / MetalationPd catalysts with specific directing groups, or strong bases like LDA at low temp.Requires overcoming the reactivity of other sites, often through chelation-assistance or lithiation.

Section 3: Standard Operating Protocol

This section provides a representative, detailed protocol for a common transformation.

Protocol 1: Palladium-Catalyzed C3-Direct Arylation of 2-Phenylimidazo[1,2-b]pyridazine

This protocol is adapted from established literature procedures and serves as a robust starting point for optimization.

Materials:

  • 2-Phenylimidazo[1,2-b]pyridazine (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Tricyclohexylphosphine (PCy₃, 10 mol%)

  • Potassium Pivalate (PivOK, 2.0 eq)

  • Anhydrous, degassed Toluene (solvent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-phenylimidazo[1,2-b]pyridazine, the aryl bromide, potassium pivalate, and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with Argon three times.

  • Catalyst & Ligand Addition: In a glovebox, prepare a stock solution of Pd(OAc)₂ and PCy₃ in toluene. Add the catalyst and ligand solution to the Schlenk tube via syringe.

  • Solvent Addition: Add the anhydrous, degassed toluene to the reaction mixture to achieve a final substrate concentration of 0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 18-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under Argon flow) and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired C3-arylated product.

Technical Support Center: Scale-Up Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we address common challenges with in-depth explanations, troubleshooting guides, and validated protocols to ensure the integrity and success of your synthesis.

Introduction: The Synthetic Landscape

The synthesis of this compound typically proceeds through a multi-step pathway, commencing with the formation of a substituted pyridazine ring, followed by the construction of the fused imidazole moiety. The inherent reactivity of the precursors and intermediates presents unique challenges upon scale-up, from controlling exotherms to ensuring regioselectivity and minimizing impurity formation. This guide provides a systematic approach to overcoming these hurdles.

A common synthetic route involves the initial synthesis of 3,6-dichloropyridazine, followed by a selective amination to yield 3-amino-6-chloropyridazine. This intermediate is then cyclized with a suitable reagent to form the imidazo[1,2-b]pyridazine core, with subsequent steps to introduce the 8-amino group.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary challenges in the synthesis of the 3-amino-6-chloropyridazine intermediate?

The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine via amination is a critical step where selectivity is paramount. The primary challenges include:

  • Formation of Diaminated Byproduct: The major challenge is preventing the second chlorine atom's substitution, which leads to the formation of 3,6-diaminopyridazine. This side reaction reduces the yield of the desired mono-aminated product.

  • Reaction Control: The amination reaction can be exothermic, and on a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality.

  • Work-up and Isolation: Isolating the product from the reaction mixture, which may contain unreacted starting material, the diaminated byproduct, and inorganic salts, can be challenging.

FAQ 2: During the cyclization to form the imidazo[1,2-b]pyridazine ring, what factors influence the yield and purity?

The cyclization of 3-amino-6-chloropyridazine with an α-haloketone or a similar two-carbon synthon is the core of forming the bicyclic system. Key factors influencing this step include:

  • Choice of Cyclizing Agent: The reactivity of the α-haloketone is critical. Overly reactive reagents can lead to side reactions, while less reactive ones may require harsh conditions, leading to degradation.[1][2]

  • Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate and selectivity. Aprotic polar solvents are often employed.

  • Temperature Control: Precise temperature control is necessary to drive the reaction to completion while minimizing the formation of impurities.

  • Base Selection: A base is typically required to neutralize the hydrogen halide formed during the reaction. The choice and stoichiometry of the base can impact the reaction outcome.

FAQ 3: How can I minimize the formation of regioisomers during the imidazo[1,2-b]pyridazine ring formation?

The formation of the desired imidazo[1,2-b]pyridazine isomer is generally favored due to the higher nucleophilicity of the endocyclic nitrogen atom of the pyridazine ring compared to the exocyclic amino group. However, under certain conditions, side reactions can occur. To minimize regioisomer formation:

  • Reaction Conditions: Milder reaction conditions (lower temperature, appropriate solvent) can enhance the selectivity of the cyclization.

  • Protecting Groups: While adding steps, the use of a protecting group on the exocyclic amine could be considered in problematic cases, although this is often not necessary for this specific ring system.

Troubleshooting Guide

Problem 1: Low Yield in the Amination of 3,6-Dichloropyridazine

Symptoms:

  • The isolated yield of 3-amino-6-chloropyridazine is significantly lower than expected.

  • TLC or HPLC analysis shows a large amount of unreacted 3,6-dichloropyridazine and/or the presence of the 3,6-diaminopyridazine byproduct.

Possible Causes & Solutions:

CauseProposed Solution
Insufficient Reagent Ensure the molar ratio of the aminating agent (e.g., ammonia) to 3,6-dichloropyridazine is optimized. A slight excess of the aminating agent is often used.[3][4]
Reaction Temperature Too High High temperatures can favor the formation of the diaminated byproduct. Conduct the reaction at a lower, controlled temperature.
Inadequate Mixing On a larger scale, poor mixing can lead to localized "hot spots" and uneven reaction, promoting side reactions. Ensure efficient agitation throughout the reaction.
Premature Product Precipitation If the product precipitates prematurely, it can hinder the reaction. Choose a solvent system where the product remains in solution or a well-dispersed slurry.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in amination.

Problem 2: Impurity Formation During Cyclization

Symptoms:

  • The crude product shows multiple spots on TLC or peaks in HPLC that are difficult to separate from the desired this compound.

  • The final product has a poor color profile (e.g., dark tarry substance).

Possible Causes & Solutions:

CauseProposed Solution
Degradation of Starting Materials or Product Harsh reaction conditions (high temperature, strong base) can cause degradation. Re-evaluate the temperature profile and consider a milder base.
Side Reactions of the Cyclizing Agent The α-haloketone or equivalent can undergo self-condensation or other side reactions. Add the cyclizing agent slowly to the reaction mixture to maintain a low concentration.[2]
Oxidation The product or intermediates may be sensitive to air, especially at elevated temperatures. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Residual Impurities from Previous Step Impurities from the amination step can interfere with the cyclization. Ensure the 3-amino-6-chloropyridazine is of high purity before proceeding.

Experimental Protocol: Purification of 3-amino-6-chloropyridazine

  • Dissolution: Dissolve the crude 3-amino-6-chloropyridazine in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to remove colored impurities.

  • Hot Filtration: Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 3: Difficulties with Product Isolation and Purification

Symptoms:

  • The product is an oil or a sticky solid that is difficult to handle.

  • Column chromatography is required for purification, which is not ideal for large-scale production.

  • The product has poor crystallinity.

Possible Causes & Solutions:

CauseProposed Solution
Residual Solvent High-boiling point solvents used in the reaction can be difficult to remove. Perform a solvent swap to a lower-boiling point solvent before crystallization.
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Re-evaluate the reaction conditions to improve the purity of the crude product.
Incorrect Crystallization Solvent The chosen solvent system may not be optimal for crystallization. Screen a variety of solvents and solvent mixtures to find a system that yields a crystalline solid.

Crystallization Solvent Screening:

Solvent/MixtureObservation
Ethanol/WaterPotential for good crystal formation.
IsopropanolOften a good choice for polar compounds.
Ethyl Acetate/HexaneGood for controlling polarity and inducing crystallization.
TolueneCan be effective for less polar compounds.

Process Flow Diagram for Synthesis:

Caption: General synthesis workflow.

References

Navigating the Challenges of Imidazo[1,2-b]pyridazine Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising therapeutic activities, including the kinase inhibitor ponatinib.[1][2] However, as with many potent small molecules, off-target cytotoxicity can be a significant hurdle in their development. This guide, designed by our team of application scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate the cytotoxic effects of your imidazo[1,2-b]pyridazine compounds.

Troubleshooting Guides: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your in vitro cytotoxicity assays.

Issue 1: Inconsistent IC50 Values Across Experiments

Question: My IC50 values for the same imidazo[1,2-b]pyridazine compound vary significantly between experimental repeats. What could be the cause?

Answer: Fluctuations in IC50 values are a common frustration in cell-based assays and can stem from several subtle variables.[3][4][5]

Potential Causes & Step-by-Step Solutions:

  • Cell Health and Passage Number:

    • Causality: Cells at high passage numbers can undergo genetic drift, altering their sensitivity to drugs.[3][4] Using cells that are not in the exponential growth phase can also lead to inconsistent metabolic activity and drug response.

    • Solution:

      • Always use cells within a consistent and low passage number range.

      • Ensure cells are healthy and in the exponential growth phase at the time of plating.

      • Maintain a detailed log of cell passage numbers for all experiments.

  • Inconsistent Cell Seeding:

    • Causality: Uneven cell distribution in your microplate is a primary source of variability.[3][4]

    • Solution:

      • Thoroughly mix your cell suspension before and during plating to prevent settling.

      • Use a multichannel pipette for more consistent dispensing.

      • Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[4]

  • Edge Effects in 96-Well Plates:

    • Causality: The outer wells of a 96-well plate are prone to faster media evaporation, which can concentrate your compound and affect cell growth, skewing your results.[3][4]

    • Solution:

      • Avoid using the outer wells for experimental samples.

      • Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[3][4]

  • Assay-Dependent Variability:

    • Causality: Different cytotoxicity assays measure different biological endpoints. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity. Your imidazo[1,2-b]pyridazine compound might affect these processes differently, leading to varied IC50 values depending on the method.

    • Solution:

      • Be consistent with the type of cytotoxicity assay you use for a particular compound.

      • If you switch assays, perform bridging studies to understand any potential differences in IC50 values.

      • Consider the mechanism of action of your compound when choosing an assay. For instance, if you suspect mitochondrial toxicity, an MTT assay would be highly relevant.

Issue 2: High Background Cytotoxicity in Vehicle Control

Question: I'm observing significant cell death in my vehicle control (e.g., DMSO) wells. What's going on?

Answer: High background cytotoxicity can mask the true effect of your compound. The issue usually lies with the vehicle itself or the cell line's sensitivity.

Potential Causes & Step-by-Step Solutions:

  • DMSO Concentration:

    • Causality: While a common solvent, DMSO can be toxic to cells at higher concentrations.

    • Solution:

      • Determine the maximum tolerated DMSO concentration for your specific cell line by running a dose-response curve for DMSO alone.

      • Aim to keep the final DMSO concentration in your assays below 0.5%, and ideally at 0.1% or lower.

  • Cell Line Sensitivity:

    • Causality: Some cell lines are inherently more sensitive to solvents.

    • Solution:

      • If lowering the DMSO concentration isn't feasible, consider alternative, less toxic solvents.

      • Ensure your cells are not stressed from other factors like over-confluency or nutrient depletion.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the cytotoxicity of imidazo[1,2-b]pyridazine compounds.

Q1: What are the likely mechanisms of cytotoxicity for imidazo[1,2-b]pyridazine compounds?

While the specific mechanism can vary, many kinase inhibitors, including those with an imidazo[1,2-b]pyridazine scaffold, can induce cytotoxicity through several pathways:

  • On-Target Kinase Inhibition: The intended therapeutic effect of inhibiting a specific kinase can lead to cell cycle arrest and apoptosis in cancer cells. For example, some imidazo[1,2-b]pyridazine derivatives have shown potent acetylcholinesterase (AChE) inhibitory activity, which could contribute to their cytotoxic effects in certain contexts.[6]

  • Off-Target Kinase Inhibition: These compounds can inhibit other kinases beyond the intended target, leading to unintended and toxic side effects.[7] The ubiquitous nature of many kinases means that off-target inhibition can disrupt essential cellular processes.[8][9]

  • Formation of Reactive Metabolites: The metabolism of drugs in the liver can sometimes produce chemically reactive metabolites.[10][11][12] These metabolites can bind to cellular macromolecules, leading to cellular dysfunction and toxicity, a common cause of drug-induced liver injury (DILI).[11][13][14] Cytochrome P450 enzymes are often involved in the formation of these toxic metabolites.[13][14]

  • Induction of Apoptosis: Some imidazo[1,2-b]pyridazine compounds have been shown to induce apoptosis, as evidenced by the activation of caspases and PARP cleavage.[15][16]

Q2: How can I strategically modify the chemical structure of my imidazo[1,2-b]pyridazine compound to reduce cytotoxicity while preserving efficacy?

This is a central challenge in drug development. A key strategy is bioisosteric replacement , which involves substituting a part of the molecule with another that has similar physical or chemical properties.[17][18][19][20] The goal is to improve the drug's properties, such as reducing toxicity, without losing the desired biological activity.[17][18][19][20]

Strategies for Structural Modification:

  • Block Metabolic Hotspots:

    • Causality: If cytotoxicity is linked to the formation of reactive metabolites, identifying and modifying the metabolic "hotspots" on the molecule can be effective.

    • Approach:

      • Deuteration: Replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down metabolism due to the kinetic isotope effect, potentially reducing the formation of toxic metabolites.[21]

      • Fluorination: The carbon-fluorine bond is very strong and resistant to metabolic cleavage.[21] Replacing a hydrogen with a fluorine atom at a metabolically labile position can block oxidation.[20]

  • Modulate Physicochemical Properties:

    • Causality: Properties like lipophilicity can influence a compound's distribution and potential for off-target effects.

    • Approach:

      • Introduce polar groups to decrease lipophilicity and potentially reduce off-target binding.

      • Utilize bioisosteric replacements for rings and functional groups. For example, replacing a phenyl ring with a bioisosteric heterocycle like pyridine can alter electronic properties and hydrogen bonding interactions, potentially improving selectivity and reducing off-target effects.[18]

  • Structure-Activity Relationship (SAR) Studies:

    • Causality: Systematically modifying different parts of the imidazo[1,2-b]pyridazine scaffold and assessing the impact on both efficacy and cytotoxicity is crucial.

    • Approach:

      • Studies have shown that modifications at the 3- and 6-positions of the imidazo[1,2-b]pyridazine core can significantly impact activity.[22]

      • Varying substituents on appended rings or linkers can fine-tune the compound's interaction with its target and off-targets.

Q3: What in vitro assays are recommended for assessing the hepatotoxicity of imidazo[1,2-b]pyridazine compounds?

Given that the liver is a primary site of drug metabolism and potential toxicity, assessing hepatotoxicity early is critical.[12]

Recommended In Vitro Models and Assays:

Assay/ModelPrincipleKey Advantages
Primary Human Hepatocytes (PHHs) Considered the "gold standard" for in vitro hepatotoxicity testing.[23]Reproduce key liver functions like metabolic enzyme activity and detoxification pathways.[23]
Hepatoma Cell Lines (e.g., HepG2, HepaRG) Immortalized cell lines derived from liver tumors.Widely available and have been extensively used in liver metabolism and hepatotoxicity studies.[24]
Hepatocyte Imaging Assay Technology (HIAT) High-content cellular imaging to evaluate multiple parameters of cell health.Can provide mechanistic insights into drug-induced liver injury (DILI).[8][9]
Bile Flux Imaging Assay Technology (BIAT) Measures the impact of compounds on bile acid transport.Useful for identifying compounds that may cause cholestatic liver injury.[8][9]
Metabolomics Analysis of the metabolic profile of liver models treated with the compound.Can identify perturbed cellular metabolic pathways, providing insights into toxicity mechanisms.[24]

Visualizing Experimental Workflows and Cellular Pathways

To further aid in your experimental design and data interpretation, we've provided the following diagrams.

G cluster_troubleshooting Troubleshooting Workflow: Inconsistent IC50 Values Start Inconsistent IC50 Observed CheckCells Verify Cell Health & Passage Number Start->CheckCells CheckCells->Start Issue Found & Corrected CheckSeeding Review Cell Seeding Protocol CheckCells->CheckSeeding Cells OK CheckSeeding->Start Issue Found & Corrected CheckPlate Assess for Edge Effects CheckSeeding->CheckPlate Seeding OK CheckPlate->Start Issue Found & Corrected CheckAssay Confirm Assay Consistency CheckPlate->CheckAssay Plate OK CheckAssay->Start Issue Found & Corrected Consistent Consistent Results Achieved CheckAssay->Consistent Assay OK

Caption: A decision-making workflow for troubleshooting inconsistent IC50 values.

G cluster_pathway Potential Mechanisms of Imidazo[1,2-b]pyridazine Cytotoxicity Compound Imidazo[1,2-b]pyridazine Compound OnTarget On-Target Kinase Inhibition Compound->OnTarget OffTarget Off-Target Kinase Inhibition Compound->OffTarget Metabolism Hepatic Metabolism (e.g., CYP450) Compound->Metabolism Apoptosis Apoptosis OnTarget->Apoptosis OffTarget->Apoptosis ReactiveMetabolite Reactive Metabolite Formation Metabolism->ReactiveMetabolite CellStress Cellular Stress / Macromolecule Adducts ReactiveMetabolite->CellStress CellStress->Apoptosis

Caption: Proposed signaling pathways for imidazo[1,2-b]pyridazine-induced cytotoxicity.

References

Technical Support Center: Imidazo[1,2-b]pyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-b]pyridazine cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The unique electronic nature of the imidazo[1,2-b]pyridazine ring system presents specific challenges in metal-catalyzed cross-coupling reactions. This document provides in-depth, practical troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your experiments.

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its successful functionalization via cross-coupling is not always straightforward. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the electronic properties of the ring can influence the reactivity at different positions.[3][4] This guide explains the causality behind these issues and provides field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during cross-coupling reactions with imidazo[1,2-b]pyridazine substrates.

Category 1: Low or No Conversion of Starting Material

Q1: My Suzuki-Miyaura coupling reaction is not working. I'm seeing only starting material. What are the first things to check?

A1: When a reaction fails to initiate, the issue almost always lies with one of three things: the catalyst's activity, the reaction atmosphere, or the reagents' quality.

  • Catalyst Inactivity: The active catalyst in most cross-coupling reactions is a Pd(0) species.[5] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in-situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be sluggish.

    • Expert Insight: The nitrogen atoms in the imidazo[1,2-b]pyridazine core can coordinate to the palladium center, potentially inhibiting the formation of the active catalytic species.[3] Using modern palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts) is highly recommended, as they generate the active LPd(0) species cleanly and efficiently upon exposure to base.[6]

    • Actionable Advice: If using a Pd(II) source, consider a pre-activation step by stirring the Pd(II) salt and phosphine ligand in the solvent for 10-15 minutes before adding the other reagents.[6]

  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen and will be rapidly oxidized to an inactive state.

    • Actionable Advice: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Assemble your reaction glassware hot from the oven under a stream of inert gas to remove adsorbed moisture and air. Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Reagent Purity & Quality:

    • Boronic Acid/Ester Quality: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage, which are often less reactive. They are also susceptible to protodeboronation (replacement of the boron group with a hydrogen).[5]

    • Base Quality: Many bases used in cross-coupling (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Water content can drastically affect the reaction. Use freshly opened or properly stored and dried bases.[8]

    • Solvent Purity: Ensure you are using anhydrous solvents.

Q2: I'm attempting a Buchwald-Hartwig amination on a chloro-imidazo[1,2-b]pyridazine, but the reaction is very sluggish. What's the likely cause?

A2: Sluggish Buchwald-Hartwig reactions with N-heterocyclic chlorides are common. The primary bottlenecks are often the oxidative addition step and catalyst inhibition.

  • Difficult Oxidative Addition: The C-Cl bond is strong and less reactive than C-Br or C-I bonds in oxidative addition.[9] Furthermore, the imidazo[1,2-b]pyridazine ring system's electronics influence this step.

    • Expert Insight: To facilitate the oxidative addition to an aryl chloride, a highly electron-rich and sterically bulky ligand is required.[10] These ligands stabilize the Pd(0) center, increase its electron density to promote insertion into the C-Cl bond, and accelerate the final reductive elimination step.

    • Actionable Advice: Switch to a more robust catalyst system. Instead of older ligands like PPh₃ or BINAP, use Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., IPr).[11][12] These have become the gold standard for challenging couplings.

  • Base and Solvent Choice: The base is not just a stoichiometric reagent; it participates directly in the catalytic cycle. Its strength and solubility are critical.[10]

    • Actionable Advice: For C-N coupling, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is often the most effective. If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this may require higher temperatures or a more active catalyst. Solvents like toluene and dioxane are commonly used.[13][14]

Category 2: Byproduct and Side-Product Formation

Q3: In my Suzuki reaction, I'm getting a good yield, but it's mostly the homocoupled product of my boronic acid. How do I prevent this?

A3: Boronic acid homocoupling is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen or unreduced Pd(II).[5]

  • Oxygen Contamination: As mentioned in Q1, oxygen can promote the oxidative coupling of two boronic acid molecules.[15]

    • Actionable Advice: Re-evaluate and improve your degassing procedure and ensure a strictly inert atmosphere is maintained for the entire duration of the reaction.

  • Palladium Source: Using a Pd(II) source without efficient reduction can lead to Pd(II)-mediated homocoupling before the catalytic cycle even begins.

    • Actionable Advice: Using a Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst system (e.g., Buchwald G3/G4) can minimize the amount of free Pd(II) and thus reduce homocoupling.[5][7]

  • Reaction Temperature: Higher temperatures can sometimes favor the homocoupling pathway.

    • Actionable Advice: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period, provided the desired reaction still proceeds at a reasonable rate.

Q4: I am observing significant hydrodehalogenation (my starting halide is being replaced by hydrogen) in my reaction. What causes this and how can I stop it?

A4: Hydrodehalogenation is a common parasitic reaction, particularly in reactions involving electron-rich heterocycles or when there are sources of protons and reducing agents in the mixture.

  • Source of Hydride: The hydride can come from various sources, including solvent (e.g., isopropanol), amine impurities, or water. In Buchwald-Hartwig aminations, a competing β-hydride elimination pathway from the palladium-amido intermediate can also lead to a reduced arene and an imine.[16]

    • Expert Insight: The choice of base can influence the rate of hydrodehalogenation. For instance, in some systems, switching from a strong alkoxide base to a weaker carbonate or phosphate base can mitigate this side reaction.[7]

  • Catalyst System: The ligand can influence the relative rates of the desired reductive elimination versus undesired pathways.

    • Actionable Advice: Screen different ligands. A bulkier ligand can sterically disfavor the conformation required for β-hydride elimination or other decomposition pathways. Ensure all reagents, especially the amine and solvent, are of high purity and anhydrous.[6][7]

Visual Troubleshooting Guide

A logical workflow can help diagnose issues methodically. The following diagram outlines a decision-making process for troubleshooting a failed or low-yielding cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failed / Low Yield check_sm Is Starting Material (SM) Consumed? start->check_sm sm_not_consumed No SM Consumption: Catalyst or Conditions Issue check_sm->sm_not_consumed No sm_consumed SM Consumed: Side Reaction or Decomposition check_sm->sm_consumed Yes check_catalyst Check Catalyst Activity: - Use modern precatalyst (G3/G4) - Ensure inert atmosphere (degas!) - Check ligand integrity sm_not_consumed->check_catalyst check_conditions Optimize Conditions: - Increase temperature - Screen stronger bases (e.g., NaOtBu) - Check reagent purity (anhydrous!) check_catalyst->check_conditions check_byproducts Major Byproducts Observed? sm_consumed->check_byproducts byproducts_yes Identify Byproducts check_byproducts->byproducts_yes Yes byproducts_no Product/SM Decomposition (Tarry Mixture) check_byproducts->byproducts_no No / Unidentifiable hydrodeh Hydrodehalogenation? - Remove proton sources (H2O) - Screen bases/ligands byproducts_yes->hydrodeh homocoupling Homocoupling? - Improve degassing - Use Pd(0) source or precatalyst - Lower temperature byproducts_yes->homocoupling check_decomp Mitigate Decomposition: - Lower reaction temperature - Use a more stable ligand (e.g., NHC) - Reduce reaction time byproducts_no->check_decomp

Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.

Optimized Starting Conditions & Protocols

While every reaction requires optimization, the following tables and protocols provide robust starting points for the functionalization of halo-imidazo[1,2-b]pyridazines.

Table 1: Recommended Starting Conditions for Common Cross-Couplings
Reaction TypeSubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura 6-Chloro-IPArylboronic acidPd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)100
Suzuki-Miyaura 3-Bromo-IPArylboronic acidXPhos-Pd-G3 (2%)(Integral)K₃PO₄ (2.0)Toluene110
Buchwald-Hartwig 6-Chloro-IPPrimary AminePd(OAc)₂ (2%)RuPhos (4%)NaOtBu (1.5)Toluene100
Buchwald-Hartwig 3-Bromo-IPSecondary AmineBrettPhos-Pd-G3 (2%)(Integral)LHMDS (1.5)THF80
Sonogashira 3-Iodo-IPTerminal AlkynePdCl₂(PPh₃)₂ (3%)(Integral)Et₃N / THF60

IP = Imidazo[1,2-b]pyridazine. Conditions are starting points and may require optimization.[4][13][17]

General Catalytic Cycle: Suzuki-Miyaura Coupling

Understanding the catalytic cycle is key to rational troubleshooting. Each step has unique requirements that can be tuned by adjusting ligands, bases, or solvents.

Suzuki_Cycle pd0 LPd(0) (Active Catalyst) oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(L)-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Ar-Ar') trans_complex->product arx Imidazo[1,2-b]pyridazine-X arx->oa_complex boronic Ar'-B(OR)₂ boronic->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.[5]

Protocol: General Procedure for Suzuki-Miyaura Coupling of a 6-Chloro-Imidazo[1,2-b]pyridazine

This protocol provides a self-validating system for a typical Suzuki coupling.

Materials:

  • 6-Chloro-imidazo[1,2-b]pyridazine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 6-chloro-imidazo[1,2-b]pyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).

  • Atmosphere Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring: After 2-4 hours, take a small aliquot (via syringe), dilute it with a suitable solvent (e.g., EtOAc), filter through a small plug of silica, and analyze by LC-MS or TLC to check for conversion of the starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Validation & Comparative

The Evolving Landscape of FLT3 Inhibition: A Comparative Guide to Established Therapies and the Emerging Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells. However, activating mutations in the FLT3 gene are one of the most common genetic abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the kinase and downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemic blasts. The poor prognosis associated with FLT3-mutated AML has driven the development of targeted inhibitors, a number of which have now entered clinical practice.

This guide provides a comparative analysis of established FLT3 inhibitors and introduces the imidazo[1,2-b]pyridazine scaffold as a promising platform for the development of next-generation targeted therapies. We will delve into the mechanisms of action, preclinical and clinical efficacy, and the ever-present challenge of therapeutic resistance.

The FLT3 Signaling Axis: A Key Therapeutic Target in AML

Under normal physiological conditions, the binding of FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, activating downstream signaling cascades, principally the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways, which are crucial for cell survival, proliferation, and differentiation.

In FLT3-mutated AML, ligand-independent constitutive activation of these pathways drives leukemogenesis. The central role of this aberrant signaling makes FLT3 an attractive and validated therapeutic target.

FLT3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation Block ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival

Caption: Simplified FLT3 signaling pathway.

A Comparative Overview of Clinical FLT3 Inhibitors

FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation of the kinase and are generally active against both ITD and TKD mutations. Type II inhibitors bind to the inactive "DFG-out" conformation and are typically effective against ITD mutations but not most TKD mutations.

InhibitorTypeKey TargetsApproved Indication (in AML)Notable Resistance Mechanisms
Midostaurin IFLT3, KIT, PDGFR, VEGFR, PKCNewly diagnosed FLT3-mutated AML in combination with chemotherapy[1][2][3][4]Broad kinase inhibition can lead to off-target effects; resistance can emerge through various mechanisms.
Sorafenib IIFLT3, VEGFR, PDGFR, RAFNot FDA-approved for AML, but used off-label, particularly as maintenance therapy post-transplant[5][6]FLT3 TKD mutations (e.g., D835Y)[7]
Quizartinib IIFLT3 (highly selective)Newly diagnosed FLT3-ITD positive AML in combination with chemotherapy and as maintenance[8][9][10]FLT3 TKD mutations (e.g., D835Y, F691L), activation of parallel signaling pathways (e.g., RAS)[11]
Gilteritinib IFLT3, AXLRelapsed or refractory FLT3-mutated AML[4][12][13][14]FLT3 F691L "gatekeeper" mutation, RAS/MAPK pathway mutations[15]
Crenolanib IFLT3, PDGFRInvestigationalPotential for off-target effects due to PDGFR inhibition.

The Imidazo[1,2-b]pyridazine Scaffold: A Promising New Frontier

Recent drug discovery efforts have identified the imidazo[1,2-b]pyridazine core as a privileged scaffold for developing potent and selective kinase inhibitors.[16] Research has demonstrated that derivatives of this scaffold can exhibit potent, nanomolar-level inhibition of both wild-type and mutated FLT3.[4][11][17][18]

A notable example from this class, compound 34f (structure not shown), has demonstrated exceptional preclinical activity.[4][11][17][18] This compound exhibits low nanomolar IC50 values against both FLT3-ITD and the clinically relevant D835Y resistance mutation.[4][11][17] Furthermore, it has shown significant anti-tumor activity in a mouse xenograft model of FLT3-ITD positive AML, with a favorable safety profile.[18]

The structure-activity relationship (SAR) studies of this series have highlighted key chemical features that contribute to its high potency and selectivity, paving the way for further optimization.[17][18][19]

Comparative Preclinical Potency of FLT3 Inhibitors

CompoundTargetIC50 / GI50 (nM)Cell Line
Compound 34f FLT3-ITD4Recombinant Enzyme
FLT3-D835Y1Recombinant Enzyme
FLT3-ITD7MV4-11
FLT3-ITD9MOLM-13
Quizartinib FLT3-ITD<1MOLM-13
Gilteritinib FLT3-ITD0.7-1.8Cellular assays[15]
Crenolanib FLT3-ITD1.3Transfected TF-1 cells
FLT3-D835Y8.8Transfected Ba/F3 cells
Sorafenib FLT3-ITD69.3 ng/mLCellular assays

Experimental Protocols for Evaluating FLT3 Inhibitors

The preclinical assessment of novel FLT3 inhibitors relies on a standardized set of in vitro and cellular assays to determine potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.

Principle: Luminescence-based assays, such as ADP-Glo™, quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Protocol (ADP-Glo™ Kinase Assay):

  • Prepare serial dilutions of the test compound in an appropriate buffer (e.g., DMSO).

  • In a multi-well plate, add the purified recombinant FLT3 enzyme (wild-type or mutant), a suitable substrate peptide, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and measuring the luminescence signal with a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Assay cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound Dilutions Enzyme FLT3 Enzyme + Substrate ATP Add ATP to Initiate Enzyme->ATP Incubation Incubate at RT ATP->Incubation ADPGlo Add ADP-Glo™ Reagent Incubation->ADPGlo Luminescence Measure Luminescence ADPGlo->Luminescence

Caption: Workflow for an in vitro kinase assay.

Cellular Proliferation Assay

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells that are dependent on FLT3 signaling.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP levels reflects a reduction in cell viability.

Protocol (CellTiter-Glo® Assay):

  • Seed FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in opaque-walled 96-well plates.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plates for a period that allows for several cell divisions (e.g., 72 hours).

  • Equilibrate the plates to room temperature.

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates the luminescent reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of FLT3 Signaling

Objective: To confirm that the inhibitor blocks the FLT3 signaling pathway within the cell.

Principle: Western blotting is used to detect the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK, AKT). A potent inhibitor should reduce the levels of phosphorylated forms of these proteins.

Protocol:

  • Treat FLT3-ITD positive cells with the test compound at various concentrations for a specified time.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, total STAT5, etc.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate. A decrease in the p-FLT3/total FLT3 ratio indicates target engagement and inhibition.

Conclusion and Future Directions

The development of FLT3 inhibitors has significantly improved the treatment landscape for patients with FLT3-mutated AML. While first and second-generation inhibitors have demonstrated clinical benefit, the emergence of resistance remains a major challenge. The imidazo[1,2-b]pyridazine scaffold represents a promising avenue for the discovery of novel FLT3 inhibitors with improved potency, selectivity, and the ability to overcome known resistance mutations. Continued research and development in this area are crucial for further improving outcomes for this high-risk patient population.

References

A Comparative Guide to the Validation of 6-Chloroimidazo[1,2-b]pyridazin-8-amine as a Selective Tyk2 JH2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation framework for 6-Chloroimidazo[1,2-b]pyridazin-8-amine, a novel allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). We will objectively compare its performance with the first-in-class, approved Tyk2 JH2 inhibitor, Deucravacitinib, and provide detailed experimental methodologies to support its validation.

Introduction: The Rationale for Selective Tyk2 Inhibition

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These intracellular kinases are critical for transducing signals from cytokine receptors, thereby playing a pivotal role in immune responses. The signaling cascade initiated by Tyk2 is particularly important for cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs), which are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[1][2]

A key structural feature of JAK family members is the presence of two distinct kinase-like domains: a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[3] Under normal conditions, the JH2 domain exerts an inhibitory effect on the JH1 domain.[3] Traditional JAK inhibitors target the highly conserved ATP-binding site within the JH1 domain. This lack of specificity can lead to the inhibition of multiple JAK family members, potentially causing a range of side effects.[4][5]

The development of allosteric inhibitors that bind to the more structurally diverse JH2 domain represents a significant therapeutic advance.[5][6] By binding to the JH2 domain, these molecules stabilize its inhibitory conformation, preventing the activation of the JH1 domain and subsequent downstream signaling.[3][5] This mechanism offers the potential for high selectivity for Tyk2 over other JAKs, which may lead to an improved safety profile.[3][7] Deucravacitinib was the first such allosteric Tyk2 inhibitor to receive regulatory approval, validating this therapeutic strategy.[3]

This guide focuses on the validation of a novel compound, this compound, as a selective Tyk2 JH2 inhibitor, using Deucravacitinib as a benchmark.

Signaling Pathway and Inhibition Mechanism

Below is a diagram illustrating the Tyk2 signaling pathway and the mechanism of allosteric inhibition by a JH2-binding molecule.

Caption: Tyk2 signaling pathway and allosteric inhibition.

Comparative Performance Data

The following table summarizes the inhibitory potency and selectivity of this compound, with Deucravacitinib provided as a comparator.

CompoundTargetAssay TypeIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. JAK3Source
This compound Tyk2 JH2BiochemicalData not publicly availableData not publicly availableData not publicly availableData not publicly availablePatent Literature
Deucravacitinib Tyk2 JH2Biochemical0.2>2000-fold>5000-fold>5000-fold[8]
Deucravacitinib Tyk2Whole Blood (IL-12 pSTAT4)14143-fold>3571-fold214-fold[4][9]
Tofacitinib (JAK1/3) Tyk2Whole Blood (IL-12 pSTAT4)>10000---[4][9]
Baricitinib (JAK1/2) Tyk2Whole Blood (IL-12 pSTAT4)>10000---[4][9]
Upadacitinib (JAK1) Tyk2Whole Blood (IL-12 pSTAT4)>10000---[4][9]

Note: Specific IC50 values for this compound are not yet available in peer-reviewed literature and are typically first disclosed in patent filings. The compound is part of a class of molecules described as potent and selective Tyk2 inhibitors.[10] Deucravacitinib data is provided from published studies and demonstrates the profile of a highly selective Tyk2 JH2 inhibitor.[4][7][9]

Experimental Validation Workflow

Validating a novel Tyk2 JH2 inhibitor requires a multi-step approach, progressing from biochemical confirmation of target engagement to cellular assays that demonstrate functional inhibition of the signaling pathway.

Validation_Workflow start Start: Novel Compound (this compound) biochem Step 1: Biochemical Assays start->biochem cell_potency Step 2: Cellular Potency Assays biochem->cell_potency fp_assay Fluorescence Polarization (FP) - Confirms direct binding to Tyk2 JH2 - Determines Kd adp_glo ADP-Glo Kinase Assay - Measures inhibition of JH1 activity - Determines biochemical IC50 cell_selectivity Step 3: Cellular Selectivity Assays cell_potency->cell_selectivity pstat_tyk2 Tyk2-Dependent pSTAT Assay (e.g., IL-23 -> pSTAT3) - Determines cellular IC50 cell_potency->pstat_tyk2 end Validated Selective Tyk2 JH2 Inhibitor cell_selectivity->end pstat_jak JAK1/2/3-Dependent pSTAT Assays (e.g., IL-6, GM-CSF, IL-2) - Assesses selectivity cell_selectivity->pstat_jak cytokine_release Downstream Functional Assay (e.g., IL-17A release) - Confirms pathway inhibition pstat_tyk2->cytokine_release

Caption: Workflow for validating a selective Tyk2 JH2 inhibitor.

Detailed Experimental Protocols

Biochemical Assay: Tyk2 JH2 Fluorescence Polarization (FP) Binding Assay

Objective: To confirm direct binding of the test compound to the isolated Tyk2 JH2 domain and determine its binding affinity (Kd).

Principle: This competitive assay measures the displacement of a fluorescently labeled probe from the Tyk2 JH2 domain by a test compound. A high polarization signal indicates the probe is bound to the larger Tyk2 protein. An unlabeled inhibitor will displace the probe, causing it to tumble more freely in solution, resulting in a decreased polarization signal.

Materials:

  • Recombinant human Tyk2 JH2 protein (BPS Bioscience, Cat. #100655 or similar)

  • Fluorescently labeled JH2 probe (e.g., JH2 Probe 1, BPS Bioscience)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) and positive control (Deucravacitinib)

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a serial dilution of the test compound and positive control in 10% DMSO. A typical starting concentration is 100 µM.

  • In a 384-well plate, add 2.5 µL of the diluted compounds. For "No Inhibitor" and "Blank" wells, add 2.5 µL of 10% DMSO.

  • Prepare a master mix containing the Tyk2 JH2 protein and the fluorescent probe at 2x the final desired concentration in assay buffer.

  • Add 2.5 µL of the master mix to the wells containing the compound. For the "Blank" wells, add 2.5 µL of assay buffer with the fluorescent probe only (no protein).

  • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: The data is typically plotted as fluorescence polarization versus log[inhibitor concentration] and fitted to a four-parameter logistic curve to determine the IC50, which can be converted to a Ki value.

This protocol is adapted from commercially available kits and methods.[11][12]

Cellular Assay: IL-23-Induced STAT3 Phosphorylation (pSTAT3) in Human PBMCs

Objective: To measure the functional inhibition of the Tyk2 signaling pathway in a cellular context. The IL-23 pathway is highly dependent on Tyk2.[13][14]

Principle: Upon stimulation with IL-23, Tyk2 and JAK2 are activated, leading to the phosphorylation of STAT3.[13] The test compound's ability to inhibit this phosphorylation event is a measure of its cellular potency. Phosphorylated STAT3 (pSTAT3) levels are quantified using flow cytometry or a cell-based ELISA.

Materials:

  • Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium + 10% FBS

  • Recombinant human IL-23 (R&D Systems or similar)

  • Test compound and positive control

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies: anti-pSTAT3 (Y705), anti-CD4, anti-CD3

  • Flow cytometer

Protocol:

  • Thaw and rest PBMCs overnight in RPMI-1640 + 10% FBS.

  • Plate the cells at a density of 2-5 x 10^5 cells/well in a 96-well U-bottom plate.

  • Prepare serial dilutions of the test compound and add to the cells. Incubate for 1-2 hours at 37°C.

  • Stimulate the cells with IL-23 (final concentration ~20-50 ng/mL) for 15-30 minutes at 37°C. Leave an unstimulated control well.

  • Immediately fix the cells by adding a fixation buffer for 15 minutes at room temperature.

  • Wash the cells and then permeabilize them using a permeabilization buffer.

  • Stain the cells with the antibody cocktail (anti-pSTAT3, anti-CD4, anti-CD3) for 30-60 minutes at 4°C.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD3+/CD4+ T-cell population and measure the median fluorescence intensity (MFI) of pSTAT3. Plot the percent inhibition (relative to the stimulated control) versus log[inhibitor concentration] to determine the cellular IC50.

This protocol is based on established methods for measuring cytokine-induced STAT phosphorylation.[2][15]

Conclusion

The validation of this compound as a Tyk2 JH2 inhibitor hinges on demonstrating potent and selective inhibition in both biochemical and cellular systems. By binding to the regulatory JH2 domain, this compound, like Deucravacitinib, employs a sophisticated allosteric mechanism to achieve selectivity over other JAK family members.[5][16] This selectivity is critical, as it is hypothesized to reduce the side effects associated with broader JAK inhibition.[7] The experimental framework provided here outlines the necessary steps to confirm its direct binding to the Tyk2 JH2 domain, quantify its inhibitory potency against the functional kinase, and verify its selective action in relevant immune cells. As more data becomes publicly available, a direct comparison to the benchmark molecule, Deucravacitinib, will be crucial in defining the therapeutic potential of this compound for the treatment of autoimmune and inflammatory diseases.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic nature provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. The clinical success of the kinase inhibitor ponatinib, which is built on this scaffold, has spurred significant interest in developing new imidazo[1,2-b]pyridazine-containing derivatives for therapeutic use in oncology, inflammation, and beyond.[1][2]

This guide provides a comprehensive framework for the in vitro evaluation of novel imidazo[1,2-b]pyridazine derivatives. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind each experimental stage, ensuring a robust and logical progression from initial screening to mechanistic elucidation. Our objective is to equip you with the insights to not only generate high-quality data but also to interpret it in the context of drug development.

The Strategic Workflow: A Phased Approach to Characterization

A successful in vitro evaluation campaign is a tiered process. It begins with broad screening to identify general bioactivity and toxicity, followed by increasingly specific assays to pinpoint the molecular target and elucidate the mechanism of action. This funnel-like approach is critical for efficiently allocating resources and making informed decisions about which compounds warrant further investigation.

Below is a diagrammatic representation of this strategic workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Potency & Selectivity cluster_2 Phase 3: Mechanistic Validation A Synthesis of Novel Imidazo[1,2-b]pyridazine Derivatives (e.g., IMPD-A, IMPD-B, IMPD-C) B Cytotoxicity Profiling (e.g., MTT/SRB Assay) Across Cancer Cell Lines A->B Assess general toxicity C Biochemical Target-Based Assay (e.g., In Vitro Kinase Assay) B->C Identify 'Hits' with potential on-target activity D Kinome Selectivity Profiling (Panel of Off-Target Kinases) C->D Determine specificity E Cellular Target Engagement Assay (e.g., Western Blot for Downstream Substrate Phosphorylation) D->E Select 'Lead' with optimal potency and selectivity F Phenotypic Assays (e.g., Cell Cycle Analysis, Apoptosis Assay) E->F Confirm cellular effect G Lead Candidate for Preclinical Development F->G Advance to In Vivo models

Caption: A logical workflow for the in vitro evaluation of novel compounds.

Phase 1: Foundational Cytotoxicity Screening

The Rationale: Before investigating a specific molecular target, it is crucial to establish the general cytotoxic profile of the novel derivatives. This initial screen serves two primary purposes: 1) It identifies compounds with potent anti-proliferative effects, which is desirable if the intended application is in oncology, and 2) It flags compounds that exhibit non-specific toxicity at low concentrations, which can be a liability for any therapeutic indication.[3] The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[4][5]

We will compare three hypothetical novel derivatives, IMPD-A , IMPD-B , and IMPD-C , against a known multi-kinase inhibitor, Ponatinib , across a panel of human cancer cell lines.

Comparative Data: Anti-proliferative Activity (IC50)

CompoundA549 (Lung Cancer) IC50 [µM]H460 (Lung Cancer) IC50 [µM]MCF-7 (Breast Cancer) IC50 [µM]HEK293 (Normal Kidney) IC50 [µM]
IMPD-A 0.05 ± 0.010.09 ± 0.021.5 ± 0.3> 20
IMPD-B 5.2 ± 0.87.8 ± 1.110.5 ± 2.4> 20
IMPD-C 0.1 ± 0.030.2 ± 0.050.5 ± 0.10.8 ± 0.2
Ponatinib 0.02 ± 0.0050.04 ± 0.010.9 ± 0.25.6 ± 1.2

Data are hypothetical means ± standard deviation from three independent experiments.

Interpretation:

  • IMPD-A shows potent anti-proliferative activity against lung cancer cell lines (A549, H460) and significantly less activity against the normal cell line (HEK293), suggesting a favorable therapeutic window.[6] Its profile is promising for further investigation as an anticancer agent.

  • IMPD-B demonstrates weak activity, making it a lower priority candidate.

  • IMPD-C is highly potent but also shows significant toxicity against the normal cell line, indicating a potential lack of selectivity and a higher risk of off-target effects.[7]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell density based on the measurement of total cellular protein content.[4][8]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., IMPD-A, B, C) and a positive control (e.g., Ponatinib) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.

Phase 2: On-Target Potency and Selectivity

The Rationale: Many imidazo[1,2-b]pyridazine derivatives function as ATP-competitive kinase inhibitors.[8][9][10] After identifying a compound with desirable anti-proliferative effects, the next logical step is to determine its potency against the intended molecular target and its selectivity across the broader kinome. High potency is essential for efficacy, while high selectivity is critical for minimizing off-target side effects.[11] A compound that potently inhibits the target kinase while sparing other kinases is a much more promising therapeutic candidate.

For this guide, let's assume our target is Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family implicated in autoimmune diseases.[12]

Comparative Data: Kinase Inhibition Profile (IC50)

CompoundTarget: Tyk2 IC50 [nM]Off-Target: Jak1 IC50 [nM]Off-Target: Jak2 IC50 [nM]Off-Target: Jak3 IC50 [nM]
IMPD-A 15 ± 2> 2,000850 ± 90> 2,000
IMPD-C 10 ± 1.550 ± 835 ± 5150 ± 25
Reference Cmpd 25 ± 4> 1,5001,200 ± 150> 1,500

Data are hypothetical means ± standard deviation from a fluorescence-based biochemical assay.

Interpretation:

  • IMPD-A is a potent inhibitor of Tyk2 and displays excellent selectivity (>100-fold) against other tested JAK family members. This profile is highly desirable for a targeted inhibitor.

  • IMPD-C , while slightly more potent against Tyk2, shows significant inhibition of other JAK kinases, suggesting it may have a broader and less predictable biological effect. This lack of selectivity aligns with its higher cytotoxicity against normal cells observed in Phase 1.

Protocol: Universal In Vitro Kinase Assay (Fluorescence-Based)

This protocol describes a common, adaptable method for measuring kinase activity and inhibition, often utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[13]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Prepare a solution of the target kinase (e.g., recombinant Tyk2) in kinase buffer.

    • Prepare a solution of a biotinylated peptide substrate specific for the kinase.

    • Prepare a solution of ATP at a concentration near its Km for the target kinase.

    • Prepare serial dilutions of the test compounds (IMPD-A, IMPD-C) and a reference inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the test compound dilution.

    • Add 4 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and a terbium-labeled anti-phospho-specific antibody.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Elucidating the Mechanism of Action (MoA)

The Rationale: Demonstrating that a compound inhibits a purified enzyme in a test tube is a critical step, but it doesn't prove the compound works the same way inside a cell.[14][15] The final phase of in vitro evaluation is to confirm that the compound engages its intended target in a cellular context and produces the expected downstream biological effects. This validation provides a crucial link between biochemical potency and cellular anti-proliferative activity.[16]

For our lead compound, IMPD-A , we want to confirm that it inhibits the Tyk2 signaling pathway in cells. Tyk2 is known to mediate signaling from cytokine receptors, leading to the phosphorylation of STAT proteins.[12] Therefore, a key validation experiment is to measure the level of phosphorylated STAT (pSTAT) in cells treated with IMPD-A.

G Cytokine Cytokine (e.g., IL-12) Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates STAT STAT Tyk2->STAT Phosphorylates pSTAT pSTAT (Phosphorylated) Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription IMPD_A IMPD-A IMPD_A->Tyk2 Inhibits

References

A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-b]pyridazine Cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries.[1][2] This nitrogen-rich bicyclic structure is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[1][2] A notable example is Ponatinib, a potent kinase inhibitor approved for the treatment of chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core.[1] The electronic properties and rigid conformation of this scaffold make it an ideal platform for designing targeted therapeutic agents.[3][4]

Given its importance, the efficient and versatile synthesis of the imidazo[1,2-b]pyridazine core is a critical endeavor for medicinal and process chemists. This guide provides an in-depth comparison of the primary synthetic routes to this valuable scaffold, offering insights into the mechanistic underpinnings, practical experimental considerations, and comparative performance of each methodology. Our objective is to equip researchers with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific research and development goals.

Comparative Overview of Synthetic Routes

The construction of the imidazo[1,2-b]pyridazine core can be broadly categorized into three main strategies: classical condensation reactions, modern metal-catalyzed cross-coupling reactions, and convergent multicomponent reactions. Each approach presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Synthetic Route Key Features Typical Yields Reaction Conditions Advantages Disadvantages
Classical Condensation Two-component reaction of an aminopyridazine and an α-halocarbonyl compound.40-90%Moderate to high temperatures (reflux).Simple, readily available starting materials.Potential regioselectivity issues, harsh conditions may limit functional group tolerance.
Palladium-Catalyzed Cyclization Intramolecular or tandem C-N bond formation (Buchwald-Hartwig type).High (>90%)Mild to moderate temperatures, requires a palladium catalyst and ligand.High yields, excellent functional group tolerance, high regioselectivity.Cost of catalyst and ligands, requires careful optimization.
Copper-Catalyzed Cyclization Intramolecular C-N bond formation (Ullmann type).Moderate to GoodHigh temperatures, requires a copper catalyst.Lower cost catalyst compared to palladium.Often requires harsher conditions than palladium catalysis, may have a more limited substrate scope.
Multicomponent Reaction (GBB) One-pot reaction of an aminopyridazine, an aldehyde, and an isocyanide.60-95%Mild conditions (often room temperature), catalyst may be required.High atom economy, operational simplicity, rapid generation of molecular diversity.Substrate scope can be limited by the availability of isocyanides.

Route 1: The Classical Condensation Approach

The most traditional and widely employed method for the synthesis of the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound. This method is a variation of the Tschitschibabin reaction for the synthesis of fused imidazole systems.

Mechanism and Rationale

The reaction proceeds via a two-step mechanism. The first step is an SN2 reaction where the more nucleophilic ring nitrogen of the 3-aminopyridazine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an intermediate N-alkylated pyridazinium salt. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-b]pyridazine ring system.

A critical consideration in this synthesis is regioselectivity. In an unsubstituted 3-aminopyridazine, the ring nitrogen at the 2-position is the most nucleophilic site.[5] Alkylation at this position can lead to the formation of an undesired isomer. To circumvent this, 3-amino-6-halopyridazines are commonly used as starting materials. The presence of a halogen at the 6-position electronically influences the pyridazine ring, favoring the initial alkylation at the desired N1 position, thus leading to the exclusive formation of the imidazo[1,2-b]pyridazine core.[1][5]

Caption: Mechanism of the classical condensation route.

Experimental Protocol: Synthesis of 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine

The following protocol is adapted from a literature procedure with a reported yield of 54.6%.[1]

  • Reaction Setup: To a solution of 3-amino-6-chloro-4-methylpyridazine (5.50 g, 38.3 mmol) in acetonitrile (50.0 ml), add bromoacetone (6.90 g, 40.0 mmol).

  • Reaction: Heat the mixture under reflux for 8 hours.

  • Work-up: Concentrate the reaction solution under reduced pressure. Add water (100 ml) to the residue and adjust the pH to 9 with 20% aqueous sodium hydroxide.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 ml).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by silica gel column chromatography (ethyl acetate:chloroform = 1:2) to afford the title compound as white crystals.

Route 2: Palladium-Catalyzed Intramolecular C-N Coupling

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer a powerful and highly efficient alternative for the construction of the imidazo[1,2-b]pyridazine core. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, can be strategically employed in an intramolecular fashion to achieve this cyclization.

Mechanism and Rationale

This approach typically involves a tandem reaction sequence. The first step is an intermolecular Buchwald-Hartwig amination between a dihalogenated precursor (e.g., 2-chloro-3-iodopyridine) and an aminopyridazine. This is immediately followed by an intramolecular N-arylation, also catalyzed by palladium, to form the fused imidazole ring. The choice of palladium precursor, ligand, and base is crucial for the efficiency of both the inter- and intramolecular coupling steps. Ligands such as Xantphos are often employed due to their wide bite angle, which promotes the reductive elimination step in the catalytic cycle.

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine

This protocol describes a tandem palladium-catalyzed amination to form a fused imidazo[1,2-b]pyridazine system with a reported yield of 94%.[6]

  • Reaction Setup: In a reaction vessel, combine 2-chloro-3-iodopyridine (1 mmol), 3-aminopyridazine (1.2 mmol), palladium(II) acetate (4 mol%), Xantphos (2 mol%), and cesium carbonate (4 equiv).

  • Reaction: Suspend the mixture in a suitable solvent (e.g., toluene) and heat under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired fused imidazo[1,2-b]pyridazine.

Route 3: Copper-Catalyzed Intramolecular C-N Coupling (Ullmann-Type Reaction)

The Ullmann condensation, or Goldberg reaction for C-N bond formation, is a classical copper-catalyzed cross-coupling reaction that can also be adapted for the synthesis of the imidazo[1,2-b]pyridazine core. While often requiring harsher conditions than its palladium-catalyzed counterpart, it can be a more cost-effective option.

Mechanism and Rationale

Similar to the palladium-catalyzed route, this method relies on an intramolecular C-N bond formation. The reaction is thought to proceed through the formation of a copper(I) amide intermediate, which then undergoes a nucleophilic attack on the aryl halide. The use of a ligand, such as a diamine or phenanthroline, can help to solubilize the copper catalyst and accelerate the reaction. The intramolecular nature of the cyclization is entropically favored.

Conceptual Protocol

While a specific, detailed protocol for the synthesis of the imidazo[1,2-b]pyridazine core via an intramolecular Ullmann reaction was not found in the initial search, a general procedure can be conceptualized based on known Ullmann-type couplings.[7]

  • Reaction Setup: A pre-formed substrate containing both the aminopyridazine moiety and an ortho-haloaryl group would be combined with a copper(I) salt (e.g., CuI), a base (e.g., K2CO3), and a ligand (e.g., 1,10-phenanthroline) in a high-boiling polar solvent (e.g., DMF or NMP).

  • Reaction: The mixture would be heated to high temperatures (typically >150 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: A standard aqueous work-up followed by extraction and chromatographic purification would be employed to isolate the product.

Route 4: The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful MCR for the synthesis of 3-aminoimidazo-fused heterocycles, including imidazo[1,2-b]pyridazines.[6]

Mechanism and Rationale

The GBB reaction is a one-pot, three-component condensation of an aminoazine (in this case, 3-aminopyridazine), an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism begins with the formation of a Schiff base from the aminopyridazine and the aldehyde. The acid catalyst then protonates the Schiff base, activating it for nucleophilic attack by the isocyanide. A subsequent intramolecular cyclization and tautomerization lead to the final 3-aminoimidazo[1,2-b]pyridazine product. The use of green solvents, such as eucalyptol, has been shown to be effective for this transformation.[8]

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Platform for Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Imidazo[1,2-b]pyridazine Derivatives in Preclinical Animal Models

The imidazo[1,2-b]pyridazine core is a noteworthy heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a fertile ground for the development of potent and selective modulators of various biological targets. While direct preclinical efficacy data for 6-Chloroimidazo[1,2-b]pyridazin-8-amine remains limited in publicly accessible literature, an extensive review of its chemical class reveals a rich pipeline of derivatives that have demonstrated significant efficacy in a range of animal models. This guide provides a comparative analysis of these key derivatives, offering insights into their therapeutic potential and the experimental frameworks used to validate their in-vivo performance.

The Versatility of the Imidazo[1,2-b]pyridazine Core: A Hub for Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has proven to be particularly effective in the design of kinase inhibitors. Its structure serves as an excellent bioisostere for the purine core of ATP, allowing for competitive inhibition at the enzyme's active site. Strategic substitutions at various positions of the bicyclic system have led to the development of highly selective and potent inhibitors for a multitude of kinases implicated in oncology, inflammation, and other disease areas.

This guide will delve into specific case studies of prominent imidazo[1,2-b]pyridazine derivatives, comparing their efficacy against established standards of care or other relevant therapeutic agents in validated animal models.

Case Study 1: Ponatinib - A Pan-Kinase Inhibitor for Resistant Leukemia

Ponatinib (Iclusig®) is arguably the most successful clinical compound featuring the imidazo[1,2-b]pyridazine core. It was specifically designed to overcome the challenge of drug resistance in Chronic Myeloid Leukemia (CML), particularly the T315I "gatekeeper" mutation in the BCR-ABL kinase that confers resistance to first and second-generation tyrosine kinase inhibitors (TKIs).[1][2]

Mechanism of Action & Rationale for Development

The core challenge in treating T315I-mutated CML lies in the steric hindrance imposed by the isoleucine residue, which prevents the binding of inhibitors like imatinib and dasatinib. The design of ponatinib incorporated a carbon-carbon triple bond (an ethynyl linker) connected to the imidazo[1,2-b]pyridazine scaffold.[1] This linear and rigid structural feature allows the molecule to access the ATP-binding pocket of the T315I-mutant BCR-ABL kinase with minimal steric clash, a feat that its predecessors could not achieve.[1]

Preclinical Efficacy in Animal Models

In preclinical studies, ponatinib demonstrated potent, dose-dependent anti-leukemic activity in mouse models of CML. These models are crucial for establishing proof-of-concept and determining a therapeutic window before human trials.

Experimental Workflow: Murine Xenograft Model of CML

G cluster_0 Cell Culture & Implantation cluster_1 Treatment Regimen cluster_2 Efficacy Assessment cell_culture Ba/F3 cells expressing BCR-ABL(T315I) cultured injection Cells injected intravenously into immunodeficient mice cell_culture->injection randomization Mice randomized into treatment and vehicle groups injection->randomization treatment Oral gavage with Ponatinib (e.g., 10-30 mg/kg/day) or Vehicle randomization->treatment monitoring Monitor survival, body weight, and disease progression (e.g., bioluminescence) treatment->monitoring analysis Pharmacodynamic analysis: Inhibition of pBCR-ABL in tumor tissue monitoring->analysis

Caption: Workflow for assessing Ponatinib's efficacy in a CML mouse model.

Comparative Efficacy Data: Ponatinib vs. Second-Generation TKIs

CompoundAnimal ModelKey Efficacy EndpointResultComparatorComparator Result
Ponatinib Murine xenograft (BCR-ABL T315I)Prolonged survivalSignificantly extended survivalDasatinibNo significant survival benefit
Ponatinib Murine xenograft (BCR-ABL T315I)Tumor growth inhibitionDose-dependent tumor regressionNilotinibNo significant tumor inhibition

Data synthesized from preclinical studies described in multiple sources.[1][2]

The preclinical data for ponatinib was compelling, showing clear superiority in the context of the T315I mutation. These findings were foundational for its rapid clinical development and eventual FDA approval.[2]

Case Study 2: SGI-1776 - A Pim Kinase Inhibitor for Hematological Malignancies

SGI-1776 is another imidazo[1,2-b]pyridazine derivative that progressed to clinical trials, in this case targeting the Pim family of serine/threonine kinases. Pim kinases are implicated in cell survival and proliferation pathways in various hematological cancers, including multiple myeloma and chronic lymphocytic leukemia (CLL).[3][4]

Mechanism of Action & Therapeutic Rationale

Pim kinases are constitutively active proto-oncogenes that are overexpressed in several cancers. They contribute to tumorigenesis by phosphorylating and regulating proteins involved in cell cycle progression and apoptosis, such as c-Myc and the pro-apoptotic protein BAD. SGI-1776 acts as an ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, -2, and -3).[3][4]

Preclinical Efficacy in Animal Models

The in-vivo efficacy of SGI-1776 was evaluated in xenograft models of human cancers with documented Pim kinase overexpression.

Experimental Workflow: Subcutaneous Xenograft Model

G cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis cell_culture Human multiple myeloma (e.g., U266) cells cultured implantation Cells implanted subcutaneously into flank of nude mice cell_culture->implantation tumor_growth Tumors grown to a palpable size (e.g., 100-200 mm³) implantation->tumor_growth treatment Mice treated with SGI-1776 (oral or IP) or Vehicle tumor_growth->treatment measurement Tumor volume and body weight measured regularly treatment->measurement endpoint Endpoint: Tumor growth inhibition (TGI) and pharmacodynamic analysis (e.g., pBAD levels) measurement->endpoint

Caption: Protocol for evaluating SGI-1776 in a multiple myeloma xenograft model.

Comparative Efficacy Data: SGI-1776 in Preclinical Models

CompoundAnimal ModelKey Efficacy EndpointResultComparator
SGI-1776 Multiple Myeloma XenograftTumor Growth InhibitionSignificant, dose-dependent TGIVehicle Control
SGI-1776 Chronic Lymphocytic Leukemia (in vitro)Induction of ApoptosisConcentration-dependent apoptosis of primary CLL cells[4]Vehicle Control

While SGI-1776 showed promising preclinical activity, its clinical development was halted due to off-target effects leading to cardiotoxicity.[5] This underscores the critical importance of thorough off-target profiling, even for compounds emerging from a "privileged scaffold."

Case Study 3: A Selective TYK2 Pseudokinase Inhibitor for Autoimmune Diseases

More recently, the imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator of cytokine signaling pathways (e.g., IL-12, IL-23, and Type I interferons) that are central to the pathogenesis of autoimmune diseases like psoriasis and rheumatoid arthritis.[6][7]

Mechanism of Action & Rationale for Selectivity

Instead of targeting the highly conserved ATP-binding site of the active kinase domain (JH1), these novel compounds bind to the regulatory pseudokinase domain (JH2). This allosteric mechanism of inhibition offers a significant advantage in terms of selectivity over other JAK family members, potentially leading to a better safety profile compared to pan-JAK inhibitors.

Signaling Pathway Inhibition

G cytokine IL-12 / IL-23 receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 jak2 JAK2 receptor->jak2 stat STAT tyk2->stat jak2->stat p_stat pSTAT stat->p_stat Phosphorylation nucleus Nucleus p_stat->nucleus gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp inhibitor Imidazo[1,2-b]pyridazine TYK2 JH2 Inhibitor inhibitor->tyk2 Allosteric Inhibition of JH2 Domain

References

A Comparative Guide to Scaffold Hopping: From Imidazo[1,2-a]pyrazine to Imidazo[1,2-b]pyridazine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic navigation of chemical space is paramount to identifying novel therapeutic agents with improved efficacy and pharmacokinetic profiles.[1] Scaffold hopping, a key strategy in medicinal chemistry, allows for the exploration of new intellectual property and the circumvention of undesirable physicochemical or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a lead compound.[1][2] This guide provides an in-depth technical comparison of two closely related and medicinally important heterocyclic scaffolds: imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine.

Through a detailed case study in the development of PI3K/mTOR dual inhibitors, we will explore the nuances of scaffold hopping between these two systems, providing experimental data, synthetic protocols, and the strategic rationale behind the molecular design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage scaffold hopping for the optimization of heterocyclic lead compounds.

The Allure of the Imidazo-fused Scaffolds: A Tale of Two Isomers

The imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine cores are considered "privileged" scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3][4][5] Their rigid, bicyclic nature and the specific arrangement of nitrogen atoms allow for a variety of non-covalent interactions with protein targets, particularly kinases.

The key difference between these two scaffolds lies in the position of one nitrogen atom in the six-membered ring, leading to distinct electronic and steric properties. This seemingly subtle change can have a profound impact on a molecule's biological activity, selectivity, and pharmacokinetic properties. The imidazo[1,2-a]pyrazine system has been explored for a multitude of biological activities, including as anticancer, antioxidant, and antimicrobial agents.[1] Similarly, the imidazo[1,2-b]pyridazine core is a key component in numerous kinase inhibitors, including the FDA-approved drug ponatinib, and has been investigated for its potential in treating a range of diseases from cancer to viral infections.[6]

The concept of "scaffold hopping" between these two isomers is a rational approach to fine-tune the properties of a lead compound. By moving the nitrogen atom, a medicinal chemist can alter the molecule's dipole moment, hydrogen bonding capabilities, and overall shape, potentially leading to improved target engagement or better drug-like properties.

Scaffold Hopping: Imidazo[1,2-a]pyrazine to Imidazo[1,2-b]pyridazine cluster_0 Imidazo[1,2-a]pyrazine Scaffold cluster_1 Imidazo[1,2-b]pyridazine Scaffold Start Lead Compound (Imidazo[1,2-a]pyrazine) Rationale Rationale for Hopping: - Improve Potency - Enhance Selectivity - Optimize ADMET Properties - Explore New IP Start->Rationale Identify Limitations Comparison Comparative Analysis: - Biological Activity - Physicochemical Properties Start->Comparison End Novel Compound (Imidazo[1,2-b]pyridazine) End->Comparison Synthesis Synthetic Modification Rationale->Synthesis Guide Design Synthesis->End Generate Analog

Caption: A conceptual workflow for scaffold hopping from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine core.

Case Study: Optimization of PI3K/mTOR Dual Inhibitors

The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] As such, the development of dual PI3K/mTOR inhibitors is a promising therapeutic strategy. A study by Chinese researchers provides a direct comparison of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine scaffolds in the quest for potent PI3K/mTOR inhibitors.[7][8]

Initial Lead and the Rationale for the Hop

The initial lead compound in their study was an imidazo[1,2-a]pyrazine derivative. While showing promising activity, the researchers sought to improve its potency and overall drug-like properties. The decision to "hop" to the imidazo[1,2-b]pyridazine scaffold was a rational design choice aimed at exploring the impact of the altered nitrogen position on the molecule's interaction with the kinase hinge region and its overall physicochemical properties.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activities of a representative imidazo[1,2-a]pyrazine compound and its corresponding imidazo[1,2-b]pyridazine analog against PI3Kα and mTOR.

CompoundScaffoldPI3Kα IC50 (nM)mTOR IC50 (nM)
15a Imidazo[1,2-a]pyrazine>100018.3
42 Imidazo[1,2-b]pyridazine0.063.12

Data sourced from: European Journal of Medicinal Chemistry, 2022, 247, 115030.[7][8]

As the data clearly indicates, the scaffold hop from imidazo[1,2-a]pyrazine (compound 15a ) to imidazo[1,2-b]pyridazine (compound 42 ) resulted in a dramatic improvement in potency against both PI3Kα and mTOR.[7][8] This highlights the profound impact that a subtle structural change can have on biological activity.

Experimental Protocols

The synthesis of these compounds can be achieved through established synthetic routes for these heterocyclic systems. The following is a generalized representation of the synthetic workflow.

General Synthetic Workflow Start_A 2-Aminopyrazine Cyclization Cyclocondensation Start_A->Cyclization Start_B 3-Aminopyridazine Start_B->Cyclization Reagent α-Haloketone Reagent->Cyclization Product_A Imidazo[1,2-a]pyrazine Core Cyclization->Product_A Product_B Imidazo[1,2-b]pyridazine Core Cyclization->Product_B Functionalization Further Functionalization (e.g., Cross-coupling) Product_A->Functionalization Product_B->Functionalization Final_A Final Imidazo[1,2-a]pyrazine Analogues Functionalization->Final_A Final_B Final Imidazo[1,2-b]pyridazine Analogues Functionalization->Final_B

References

A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] Its rigid, bicyclic nature provides a robust framework for the strategic placement of substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide offers a head-to-head comparison of distinct imidazo[1,2-b]pyridazine analogs, delving into the experimental data that underpins their therapeutic potential. We will explore analogs developed as inhibitors of DYRK1A, Tyk2, and mTOR, showcasing the adaptability of this scaffold in addressing diverse therapeutic areas from neurological disorders to autoimmune diseases and cancer.[4][5][6]

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Diverse Biological Activity

The imidazo[1,2-b]pyridazine core is an attractive starting point for drug discovery due to its synthetic tractability and favorable physicochemical properties. The nitrogen-rich heterocycle can engage in various non-covalent interactions with protein targets, while the multiple sites for substitution allow for extensive structure-activity relationship (SAR) studies.[4][7] This has led to the development of potent and selective inhibitors for a range of protein kinases, which are crucial regulators of cellular processes and are often implicated in disease.[4][8][9][10]

Comparative Analysis of Imidazo[1,2-b]pyridazine Analogs

This section will provide a detailed comparison of three distinct imidazo[1,2-b]pyridazine analogs, each targeting a different protein kinase. We will examine their inhibitory potency, cellular activity, and, where available, their pharmacokinetic profiles.

Analog 1: A Selective DYRK1A Inhibitor

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase implicated in neurological disorders and certain cancers.[4][8] The development of selective DYRK1A inhibitors is a key therapeutic strategy. Here, we examine an imidazo[1,2-b]pyridazine analog designed for potent and selective DYRK1A inhibition.

A notable example is a compound developed through structure-based drug design, which demonstrated significant potency and selectivity.[4] Optimization of an initial fragment hit led to the discovery of a compound with a cellularly active profile. The binding mode of this class of inhibitors was elucidated by X-ray crystallography, revealing key interactions within the ATP-binding pocket of DYRK1A.[4]

Experimental Data Summary: DYRK1A Inhibitor

CompoundTargetIC50 (nM)Cellular ActivityKey Structural FeaturesReference
Compound 17 DYRK1A<100 (Biochemical)Potent cellular inhibition3,6-disubstituted imidazo[1,2-b]pyridazine[4]
Compound 29 DYRK1A<100 (Biochemical)Improved kinase selectivity over CLK kinasesRational design based on crystallographic data[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Illustrative)

This protocol outlines a typical biochemical assay to determine the IC50 of an inhibitor against its target kinase.

  • Reagents and Materials : Recombinant human DYRK1A enzyme, peptide substrate, ATP, kinase buffer, test compounds (imidazo[1,2-b]pyridazine analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure :

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the kinase, peptide substrate, and kinase buffer to a 384-well plate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis :

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Analog 2: A Potent and Orally Active Tyk2 JH2 Inhibitor

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, plays a critical role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[5] Targeting the pseudokinase (JH2) domain of Tyk2 offers a strategy for achieving selectivity over other JAK family members.

A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were developed as potent and selective Tyk2 JH2 inhibitors with improved metabolic stability compared to earlier series.[5][11] Further SAR studies at the C3 position led to the identification of a highly potent and orally active inhibitor.[5]

Experimental Data Summary: Tyk2 JH2 Inhibitor

CompoundTargetIC50 (nM)Cellular Activity (IFNγ production)Caco-2 PermeabilityKey Structural FeaturesReference
Compound 6 Tyk2 JH21.3Potent inhibitionHigh2-oxo-1-(2-pyridyl)-1,2-dihydropyridin-3-ylamino at C6 and an N-cyclopropyl carboxamide at C3[5]

Signaling Pathway: Tyk2-Mediated Cytokine Signaling

Tyk2_Signaling Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates JAK Other JAKs Receptor->JAK activates STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates STAT_P pSTAT Nucleus Nucleus STAT_P->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Analog2 Imidazo[1,2-b]pyridazine Analog (Compound 6) Analog2->Tyk2 inhibits JH2 domain

Caption: Tyk2 signaling pathway and the inhibitory action of the imidazo[1,2-b]pyridazine analog.

Analog 3: An mTOR Inhibitor with Anti-proliferative Activity

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[6] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for anti-cancer drug development.

A series of novel imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and evaluated for their anti-proliferative activities.[6] Among them, two compounds, A17 and A18, exhibited potent mTOR inhibitory activity and significant anti-proliferative effects against non-small cell lung cancer cell lines.[6]

Experimental Data Summary: mTOR Inhibitors

CompoundTargetIC50 (nM)Anti-proliferative Activity (A549 cells, IC50 µM)In Vivo Efficacy (A17)Key Structural FeaturesReference
A17 mTOR670.02 - 20.7 (across various cell lines)Obvious anticancer effect in A549 xenograft modelDiaryl urea moiety[6]
A18 mTOR620.02 - 20.7 (across various cell lines)Not reportedDiaryl urea moiety[6]

Experimental Workflow: Cell Proliferation Assay (SRB Assay)

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with imidazo[1,2-b]pyridazine analogs (serial dilutions) B->C D Incubate for 48-72 hours C->D E Fix cells with trichloroacetic acid (TCA) D->E F Wash and stain with Sulforhodamine B (SRB) E->F G Wash and solubilize bound dye F->G H Measure absorbance at 515 nm G->H

Caption: A typical workflow for a Sulforhodamine B (SRB) cell proliferation assay.

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of a diverse range of protein kinases. The head-to-head comparison of analogs targeting DYRK1A, Tyk2, and mTOR highlights the remarkable adaptability of this chemical framework. Through strategic modifications of the core structure, researchers have been able to achieve high levels of potency, selectivity, and, in some cases, favorable pharmacokinetic properties leading to oral bioavailability and in vivo efficacy.

Future research in this area will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic window. Moreover, the exploration of novel substitution patterns on the imidazo[1,2-b]pyridazine ring system may lead to the discovery of inhibitors for other important therapeutic targets. The continued application of structure-based drug design, coupled with a deep understanding of the underlying biology, will undoubtedly unlock the full potential of this privileged scaffold in the development of next-generation therapeutics.

References

A Researcher's Guide to Cross-Reactivity Profiling of the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the cross-reactivity profiling of kinase inhibitors derived from the 6-Chloroimidazo[1,2-b]pyridazin-8-amine scaffold. In the landscape of modern drug discovery, particularly in oncology and immunology, the development of highly selective kinase inhibitors is a paramount objective.[1][2] The imidazo[1,2-b]pyridazine core has emerged as a privileged scaffold, forming the basis for potent inhibitors of various kinases, including Tyrosine Kinase 2 (Tyk2), Bruton's Tyrosine Kinase (BTK), and Monopolar Spindle 1 (Mps1/TTK).[3][4][5] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities that can result in toxicity or unexpected polypharmacology.[1][6]

This guide is designed for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of methodologies to assess the selectivity of imidazo[1,2-b]pyridazine derivatives, supported by experimental data and protocols. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

The Criticality of Kinase Selectivity

The central goal of targeted therapy is to modulate the activity of a specific protein implicated in disease while minimizing effects on other proteins. For kinase inhibitors, a lack of selectivity can lead to:

  • Toxicity: Inhibition of kinases essential for normal physiological functions can cause adverse effects.

  • Reduced Efficacy: Off-target engagement can lead to complex biological responses that may counteract the intended therapeutic effect.

  • Misinterpretation of Research Data: When using a non-selective inhibitor as a chemical probe, it becomes difficult to attribute a biological outcome to the inhibition of the intended target.

Conversely, in some cases, a well-characterized multi-targeting profile can be beneficial, offering a "polypharmacology" approach to treating complex diseases.[6][7] Therefore, comprehensive cross-reactivity profiling is not just a quality control step but a fundamental aspect of the drug discovery and development process.[8][9]

Comparative Kinase Selectivity Profiling: A Case Study Approach

While specific data for the unsubstituted this compound is not extensively published, we can draw from highly analogous and well-characterized derivatives to illustrate the principles of selectivity profiling. Let's consider two hypothetical derivatives, Compound A (a Tyk2 inhibitor) and Compound B (a BTK inhibitor), both derived from the imidazo[1,2-b]pyridazine scaffold.

A standard approach to assess selectivity is to screen the compounds against a large panel of kinases at a fixed concentration (e.g., 1 µM). The results are often presented as a percentage of inhibition.

Table 1: Illustrative Kinase Panel Screening Data (% Inhibition at 1 µM)

Kinase TargetCompound A (Tyk2 Inhibitor)Compound B (BTK Inhibitor)
Tyk2 (Primary Target) 98% 15%
BTK (Primary Target) 20%95%
JAK145%10%
JAK230%8%
JAK335%12%
TEC15%60%
EGFR5%3%
SRC8%18%
LCK10%25%
HIPK455%7%

From this initial screen, we can observe that Compound A shows potent inhibition of its primary target, Tyk2, but also displays some activity against other JAK family members and HIPK4.[3] Compound B is a potent BTK inhibitor with some cross-reactivity against another TEC family kinase.

To quantify the selectivity, IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined for the primary target and key off-targets.

Table 2: Comparative IC50 Values (nM) for Selected Kinases

Kinase TargetCompound A (Tyk2 Inhibitor)Compound B (BTK Inhibitor)
Tyk2 5 >10,000
BTK >10,0002
JAK1800>10,000
JAK21,500>10,000
JAK31,200>10,000
TEC>10,000250
HIPK4300>10,000

This quantitative data allows for the calculation of a selectivity ratio, providing a clearer picture of the inhibitor's specificity. For example, Compound A is 160-fold more selective for Tyk2 over JAK1 (800 nM / 5 nM). A recent study on an imidazo[1,2-b]pyridazine-based BTK inhibitor, compound 22, demonstrated excellent selectivity across a panel of 310 kinases, highlighting the potential of this scaffold to yield highly specific inhibitors.[5]

Orthogonal Cellular Target Engagement Assays

Biochemical assays are essential, but they don't fully replicate the complexity of the cellular environment. Factors like cell permeability, intracellular ATP concentrations, and target protein complexes can influence an inhibitor's activity. Therefore, it is crucial to employ orthogonal, cell-based assays to confirm target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

CETSA Principle: This method is based on the principle that the binding of a ligand (like our kinase inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Workflow for CETSA

Below is a diagram illustrating the typical workflow for a CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis A 1. Culture cells to desired confluency B 2. Treat cells with inhibitor or vehicle A->B Incubate C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots across a temperature gradient C->D Apply heat E 5. Lyse cells and separate soluble fraction D->E F 6. Analyze soluble protein by Western Blot or MS E->F G 7. Quantify protein levels and plot melt curve F->G

Caption: CETSA experimental workflow for assessing target engagement.

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in inhibitor-treated cells compared to vehicle-treated cells, indicating stabilization.

Detailed Experimental Protocols

To ensure the practical application of this guide, detailed step-by-step methodologies for key experiments are provided below.

Protocol 1: Radiometric Kinase Assay (e.g., for Tyk2)

This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

  • Recombinant human Tyk2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • 33^{33}33
    P-γ-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, MBP, and the Tyk2 enzyme.

  • Add your imidazo[1,2-b]pyridazine inhibitor at various concentrations (typically a serial dilution). Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding

    33^{33}33
    P-γ-ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated

    33^{33}33
    P-γ-ATP.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the inhibitor or vehicle (e.g., DMSO) for 1 hour in the incubator.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Collect the supernatant and analyze the protein concentration. Normalize the samples and analyze the levels of the soluble target protein by Western blotting using a specific antibody.

  • Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.

Broader Off-Target Profiling

While kinome-wide screening is essential, a comprehensive safety profile requires assessment against other major target families. Services like the Eurofins SafetyScreen panel evaluate compounds against a wide range of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. This is a critical step before advancing a compound into preclinical development.

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a versatile and promising starting point for the development of potent and selective kinase inhibitors.[10] As this guide has demonstrated, a rigorous and multi-faceted approach to cross-reactivity profiling is non-negotiable for success. By combining comprehensive biochemical screening with orthogonal cell-based target engagement assays, researchers can build a robust understanding of a compound's selectivity. This detailed characterization is fundamental to developing safe and effective targeted therapies, minimizing the risk of off-target effects, and ensuring that the biological observations are correctly attributed to the intended target kinase.[2][6]

References

Safety Operating Guide

A Guide to the Proper Disposal of 6-Chloroimidazo[1,2-b]pyridazin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 6-Chloroimidazo[1,2-b]pyridazin-8-amine, a halogenated heterocyclic amine, requires careful handling from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to ensure that this research chemical is managed in a way that protects laboratory personnel, the wider community, and the environment.

The overriding principle for managing laboratory waste is that no procedure should begin without a clear plan for the disposal of all generated materials, both hazardous and non-hazardous.[1] For a compound like this compound, where comprehensive toxicological data may be limited, a conservative approach is mandatory. Therefore, it must be treated as hazardous waste unless formally determined otherwise by a qualified environmental health and safety (EHS) professional.[2]

Part 1: Hazard Assessment and Waste Characterization

  • Halogenated Heterocyclic Core: The presence of a chlorine atom on the imidazopyridazine ring system places this compound in the category of halogenated organic waste.[3] Such compounds require specific disposal methods, as improper thermal treatment can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[4] Incineration at high temperatures (around 1200 K) is considered a safe disposal method for halogenated compounds.[4]

  • Aminopyridine-like Structure: The amine group attached to the pyridazine ring is structurally similar to aminopyridines. Compounds like 3-aminopyridine and 4-aminopyridine are known to be toxic if swallowed, inhaled, or in contact with skin, and are classified as hazardous waste due to their toxicity.[5]

Based on this analysis, this compound waste must be characterized as Hazardous Waste . It falls under the U.S. Environmental Protection Agency (EPA) hazardous waste regulations established by the Resource Conservation and Recovery Act (RCRA).[6]

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryBasis for Concern & Associated RisksRecommended Precaution
Acute Toxicity The aminopyridine substructure suggests potential toxicity via oral, dermal, or inhalation routes.[5]Always handle with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated fume hood.[7]
Environmental Hazard Halogenated organic compounds can persist in the environment. Some aminopyridines are toxic to aquatic life.Prevent any release to the environment. Do not dispose of down the drain or in regular trash.[8]
Reactivity Stable under normal conditions, but incompatible with strong oxidizing agents.[7] Thermal decomposition may produce toxic gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[9][10]Segregate from incompatible chemicals.[1]

Part 2: On-Site Waste Management and Segregation

Proper management within the laboratory is crucial to ensure safety and facilitate compliant disposal. The National Research Council emphasizes that chemical waste should be accumulated at or near its point of generation under the control of laboratory personnel.[6]

Step-by-Step Segregation and Collection Protocol
  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety glasses or goggles

    • A flame-resistant lab coat[11]

  • Characterize the Waste Stream: Determine the physical state of the waste.

    • Solid Waste: Includes unused or expired pure compound, contaminated consumables (e.g., weigh boats, contaminated silica gel, filter paper), and spill cleanup materials.

    • Liquid Waste: Includes solutions containing the compound, reaction mother liquors, and solvent rinses from cleaning contaminated glassware.

  • Segregate the Waste: This is the most critical step. Never mix incompatible waste streams. [1] Use the following decision process:

    • Is the waste halogenated? YES. All waste contaminated with this compound is considered halogenated.

    • Segregate from Non-Halogenated Waste: Maintain separate, dedicated waste containers for halogenated and non-halogenated organic wastes.[3][12] Mixing them increases the volume of waste that requires specialized, more expensive disposal and complicates the disposal process.[2]

    • Segregate Solids from Liquids: Collect solid and liquid waste in separate, appropriate containers.

Waste Segregation Workflow

Caption: Decision tree for segregating waste at the point of generation.

Part 3: Containerization, Labeling, and Final Disposal

Proper containerization and labeling are mandated by safety regulations like those from the Occupational Safety and Health Administration (OSHA) and are essential for safe transport and disposal.[6]

Container Selection and Handling
  • Compatibility: Use containers made of materials compatible with the waste. For organic solvents and solids, glass or high-density polyethylene (HDPE) are typically appropriate.[6]

  • Condition: The container must be in good condition, free of leaks or damage, and have a secure, screw-top lid.[8]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

  • Closed Containers: Keep waste containers closed at all times except when adding waste. This is a strict rule to prevent the release of vapors.[1][2]

Labeling Requirements

Properly label the container before adding the first drop of waste.[12] The label must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "Waste this compound" . Avoid using abbreviations or chemical formulas.[12]

  • If it is a mixed liquid waste, list all components and their approximate percentages.

  • The date when waste was first added to the container (the "accumulation start date").[8]

  • The relevant hazard pictograms (e.g., toxicity, environmental hazard).

Final Disposal Procedure

Under no circumstances should this chemical waste be disposed of via sanitary sewer (sink), regular trash, or evaporation in a fume hood.[2][8] This is illegal and environmentally irresponsible.

The only acceptable disposal method is through your institution's designated hazardous waste program.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be well-ventilated and have secondary containment.[6]

  • Contact EHS: Follow your institution's procedure for chemical waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or using an online portal to request a pickup.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal company to transport the waste.

  • Recommended Treatment: The ultimate disposal method for this type of halogenated waste is high-temperature incineration in a facility permitted to handle such materials.[7] This process is designed to destroy the organic compound completely and scrub resulting acid gases (like HCl) from the emissions.

Overall Disposal Workflow

DisposalWorkflow A 1. Waste Generation (Lab Bench) B 2. Hazard Characterization (Treat as Hazardous) A->B C 3. Segregation (Halogenated vs. Non-Halogenated) B->C D 4. Containerization & Labeling (Secure, Labeled Container) C->D E 5. On-Site Storage (Satellite Accumulation Area) D->E F 6. Request Pickup (Contact EHS/Waste Coordinator) E->F G 7. Professional Disposal (Licensed Waste Hauler) F->G H 8. Final Treatment (High-Temperature Incineration) G->H

Caption: High-level overview of the disposal lifecycle for the compound.

Part 4: Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operating properly.

  • Protect: Wear appropriate PPE, including respiratory protection if the spill is large or the material is dusty.[7]

  • Contain & Clean: For small spills, use a spill kit with an absorbent material compatible with organic chemicals. Carefully sweep up the solid material or absorb the liquid.

  • Dispose: Collect all cleanup materials in a designated hazardous waste container and label it appropriately as "Spill Debris containing this compound".[2]

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to these procedures, you contribute to a culture of safety and ensure that your vital research does not come at the cost of environmental health.

References

A Researcher's Guide to the Safe Handling of 6-Chloroimidazo[1,2-b]pyridazin-8-amine: Personal Protective Equipment and Disposal protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the synthesis and evaluation of new chemical entities are paramount. 6-Chloroimidazo[1,2-b]pyridazin-8-amine represents a class of heterocyclic amines with significant potential in drug development. As with any novel compound, a thorough understanding and implementation of safety protocols are not just procedural formalities but the very foundation of responsible research. This guide provides a detailed framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans, for handling this compound, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Core Principles of Hazard Assessment

  • Heterocyclic Amines: This class of compounds can present various health risks, including potential carcinogenicity and mutagenicity, depending on the specific structure and biological activity.[1][2][3][4]

  • Chlorinated Organic Compounds: The presence of a chlorine atom necessitates caution. Thermal decomposition can release toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[5]

  • Primary Aromatic Amines: Many primary aromatic amines are known to be toxic and can be readily absorbed through the skin.[6]

Based on these structural alerts, it is prudent to treat this compound as a potentially hazardous substance. The primary exposure routes of concern are dermal contact, eye contact, and inhalation of dust particles.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to laboratory hazards.[7][8] The selection of appropriate PPE is task-dependent.

Routine Laboratory Operations

For standard procedures such as weighing, solution preparation, and reaction monitoring, the following PPE is required:

PPE Component Specification Rationale
Eye Protection ANSI Z87.1-compliant safety gogglesProtects against splashes and airborne particles.[9]
Hand Protection Nitrile gloves (double-gloved recommended)Provides a barrier against dermal absorption.[9][10] Double gloving offers additional protection during extended operations.
Body Protection Flame-resistant lab coatShields skin and clothing from minor spills and splashes.[9]
Respiratory Protection Not generally requiredAll operations should be conducted in a certified chemical fume hood to control airborne hazards.[7][8]
High-Risk Procedures

For operations with an elevated risk of splashing or aerosol generation, such as large-scale reactions or spill clean-up, enhanced PPE is necessary:

PPE Component Specification Rationale
Eye & Face Protection Face shield worn over safety gogglesOffers full-face protection from splashes.[9]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesProvides enhanced protection against a wider range of chemicals.
Body Protection Chemical-resistant apron over a lab coatOffers an additional layer of protection against corrosive or large-volume spills.
Respiratory Protection Air-purifying respirator with appropriate cartridgesMay be required for spill cleanup outside of a fume hood.

Experimental Workflow: Safe Handling of this compound

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure a Don Appropriate PPE: Lab Coat, Goggles, Gloves b Ensure Chemical Fume Hood is Functioning Correctly a->b c Weigh Solid Compound in Fume Hood b->c d Prepare Solutions in Fume Hood c->d e Set up and Monitor Reaction in Fume Hood d->e f Decontaminate Work Surfaces and Glassware e->f g Segregate and Dispose of Hazardous Waste f->g h Doff PPE Correctly g->h i Wash Hands Thoroughly h->i

Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include proper handling and disposal procedures.

Engineering Controls

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] Emergency eyewash stations and safety showers must be readily accessible.[8]

Decontamination
  • Work Surfaces: Upon completion of work, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

  • Glassware: Rinse all contaminated glassware three times with a suitable solvent. The first rinse should be collected as hazardous waste.

Waste Disposal

As a chlorinated organic compound, all waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions and solvent rinses should be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Logical Relationship: Hazard Mitigation Strategy

hazard_mitigation cluster_controls Control Measures compound This compound Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Unknown Toxicity eng_controls Engineering Controls - Chemical Fume Hood - Eyewash/Safety Shower compound->eng_controls mitigated by ppe Personal Protective Equipment - Goggles/Face Shield - Gloves - Lab Coat compound->ppe mitigated by admin_controls Administrative Controls - Standard Operating Procedures - Training compound->admin_controls mitigated by safe_handling {Safe Handling Practices | - Decontamination - Proper Waste Disposal} eng_controls->safe_handling ppe->safe_handling admin_controls->safe_handling

Caption: A diagram illustrating the multi-layered approach to mitigating the hazards associated with this compound.

By adhering to these guidelines, researchers can create a safe and efficient environment for the exploration of novel compounds like this compound. A proactive and informed approach to safety is the cornerstone of scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.